Salsolidine
説明
RN given refers to parent cpd without isomeric designation
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(1S)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-8,13H,4-5H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYJLVDKPJHJCF-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2=CC(=C(C=C2CCN1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318133 | |
| Record name | Salsolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
493-48-1 | |
| Record name | Salsolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=493-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salsolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salsolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SALSOLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMS4D62O1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Endogenous Biosynthesis of Salsolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salsolidine, a tetrahydroisoquinoline alkaloid, is an endogenous compound derived from the neurotransmitter dopamine. Its presence and concentration in the brain have been linked to various neurological processes and are of significant interest in the fields of neuropharmacology and drug development. This technical guide provides an in-depth overview of the core principles of endogenous this compound biosynthesis, detailing the primary pathways, key enzymes, and experimental methodologies used for its study.
Core Biosynthetic Pathways
The endogenous formation of this compound primarily proceeds through two distinct pathways: the Pictet-Spengler condensation of dopamine with acetaldehyde and an alternative pathway involving the condensation of dopamine with pyruvic acid.
Pictet-Spengler Condensation with Acetaldehyde
This pathway is a major route for this compound formation, particularly in the context of alcohol consumption, as acetaldehyde is the primary metabolite of ethanol. The reaction can occur both non-enzymatically and enzymatically.
-
Non-Enzymatic Synthesis: Under physiological conditions, dopamine can undergo a non-enzymatic Pictet-Spengler condensation with acetaldehyde to yield a racemic mixture of (R)- and (S)-salsolinol.[1][2]
-
Enzymatic Synthesis: Evidence suggests the existence of a specific enzyme, termed (R)-salsolinol synthase, that stereoselectively catalyzes the condensation of dopamine and acetaldehyde to produce the (R)-enantiomer of salsolinol.[3]
Dopamine and Pyruvic Acid Pathway
An alternative endogenous route for this compound biosynthesis involves the condensation of dopamine with pyruvic acid. This pathway leads to the formation of salsolinol-1-carboxylic acid, which can then be decarboxylated to yield salsolinol.[4][5] This pathway is not directly dependent on ethanol metabolism.
Key Enzyme: Salsolinol Synthase
A pivotal enzyme in the enzymatic biosynthesis of this compound is a putative "salsolinol synthase." Recent research has led to the isolation and sequencing of a candidate protein for this enzyme from rat brain.
Properties of Putative Salsolinol Synthase:
| Property | Value |
| Molecular Weight | 8622.29 Da |
| Amino Acid Residues | 77 |
| Protein Family | Ubiquitin-like protein |
The identification of this enzyme as a ubiquitin-like protein suggests potential regulatory mechanisms involving the ubiquitin-proteasome system, although specific signaling pathways controlling its activity are yet to be fully elucidated.
Experimental Analysis of this compound Biosynthesis
The study of this compound biosynthesis relies on a combination of in vitro and in vivo experimental approaches, coupled with sensitive analytical techniques for the detection and quantification of this compound and its precursors.
Experimental Protocols
1. In Vitro Salsolinol Synthase Activity Assay (General Protocol)
This protocol outlines the basic steps for measuring the activity of salsolinol synthase in brain tissue homogenates.
-
Tissue Preparation: Homogenize brain tissue (e.g., striatum, substantia nigra) in a suitable buffer (e.g., Tris-HCl, pH 7.4) on ice. Centrifuge the homogenate to obtain a supernatant containing the crude enzyme extract.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme extract, dopamine hydrochloride, and acetaldehyde in the reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., perchloric acid) and placing the mixture on ice.
-
Analysis: Centrifuge the terminated reaction mixture and analyze the supernatant for salsolinol content using HPLC-ECD or LC-MS/MS.
2. Non-Enzymatic Pictet-Spengler Reaction (In Vitro)
This protocol describes a typical procedure for the non-enzymatic synthesis of this compound.
-
Reaction Setup: Dissolve dopamine hydrochloride and acetaldehyde in an appropriate acidic buffer (e.g., phosphate buffer, pH adjusted with HCl).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for an extended period (e.g., several hours to days), with protection from light.
-
Analysis: Directly analyze the reaction mixture at various time points using analytical techniques like HPLC to monitor the formation of this compound.
3. Decarboxylation of Salsolinol-1-Carboxylic Acid
This protocol outlines the general procedure for the conversion of salsolinol-1-carboxylic acid to salsolinol.
-
Reaction Conditions: Dissolve salsolinol-1-carboxylic acid in an aqueous buffer. The reaction can be influenced by factors such as pH and the presence of metal ions.
-
Heating: Heat the solution to facilitate decarboxylation. The optimal temperature and duration need to be determined empirically.
-
Monitoring: Monitor the progress of the reaction by analyzing aliquots for the disappearance of the starting material and the appearance of salsolinol using techniques like HPLC or TLC.
Analytical Methodologies
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a highly sensitive and selective method for the quantification of this compound and its precursors in biological samples.
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a buffer (e.g., sodium phosphate or citrate), an ion-pairing agent (e.g., 1-octanesulfonic acid sodium salt), and an organic modifier (e.g., methanol or acetonitrile), with the pH adjusted to the acidic range.
-
-
Electrochemical Detection:
-
Electrode: A glassy carbon working electrode is typically employed.
-
Potential: The oxidation potential is set at a level sufficient to detect the catechol moiety of this compound and dopamine (e.g., +0.6 to +0.8 V).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of this compound, often requiring derivatization to increase volatility and improve chromatographic properties.
-
Sample Preparation:
-
Extraction: Solid-phase extraction (SPE) is frequently used to isolate and concentrate this compound from the biological matrix.
-
Derivatization: this compound is often derivatized with agents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) or pentafluorobenzyl (PFB) bromide to create more volatile and stable derivatives.
-
-
GC-MS Analysis:
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used for separation.
-
Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantitative Data
The concentration of endogenous this compound can vary significantly depending on the brain region and physiological conditions. The following table summarizes representative data on this compound levels in the human brain.
Table 1: Salsolinol Concentrations in Human Brain Regions
| Brain Region | (R)-Salsolinol (ng/g tissue) | (S)-Salsolinol (ng/g tissue) | Reference |
| Substantia Nigra | up to 204.8 | up to 213.2 | |
| Nucleus Caudatus | Mean ± SD | Mean ± SD | |
| Putamen | Mean ± SD | Mean ± SD | |
| Nucleus Accumbens | Mean ± SD | Mean ± SD | |
| Hypothalamus | Mean ± SD | Mean ± SD |
Note: Specific mean and standard deviation values were not consistently available in the abstracts. The data indicates that this compound is found in dopamine-rich areas of the brain.
Signaling Pathways and Regulation
The regulation of endogenous this compound biosynthesis is an area of active research. Given that dopamine is the primary precursor, the signaling pathways that control dopamine metabolism are likely to influence this compound levels.
-
Dopamine Metabolism: The availability of cytosolic dopamine is a key determinant of this compound synthesis. Pathways that regulate dopamine synthesis, reuptake, and degradation will indirectly control the substrate pool for this compound formation.
-
Regulation of Salsolinol Synthase: As the putative salsolinol synthase is a ubiquitin-like protein, its activity and turnover may be regulated by the ubiquitin-proteasome system. This could involve E3 ligases and deubiquitinating enzymes, which are themselves regulated by various signaling cascades. Further research is needed to identify the specific signaling pathways that target salsolinol synthase for regulation.
Visualizations
Biosynthetic Pathways of this compound
Caption: Major biosynthetic pathways of this compound.
Experimental Workflow for Salsolinol Synthase Activity
Caption: Workflow for salsolinol synthase activity assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative decarboxylation of salsolinol-1-carboxylic acid to 1,2-dehydrosalsolinol: evidence for exclusive catalysis by particulate factors in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.uwec.edu [chem.uwec.edu]
Salsolidine natural sources and isolation methods
An In-depth Technical Guide to Salsolidine: Natural Sources and Isolation Methods
Introduction
This compound is a naturally occurring tetrahydroisoquinoline alkaloid, chemically known as 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.[1] This compound and its derivatives have garnered significant interest within the scientific community, particularly for their pharmacological activities. This compound has been identified as a monoamine oxidase inhibitor (MAOI), specifically targeting MAO-A, which plays a crucial role in the metabolism of neurotransmitters.[1][2] Its presence in various plant species and its potential therapeutic applications make it a subject of great importance for researchers in natural product chemistry, pharmacology, and drug development.
This technical guide provides a comprehensive overview of the principal natural sources of this compound and details the methodologies for its extraction, isolation, and purification. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed, actionable information on this promising alkaloid.
Natural Sources of this compound
This compound is found in a variety of plant species, most notably within the Amaranthaceae family (previously Chenopodiaceae), as well as in certain cacti. The genus Salsola, commonly known as saltwort, is a particularly rich source.[3] These plants are typically halophytes, adapted to grow in saline environments.[3]
| Plant Species | Family | Notes on this compound Content |
| Salsola richteri | Amaranthaceae | A primary source from which this compound was first isolated. |
| Salsola tragus | Amaranthaceae | The alkaloid fraction contains a significant amount of this compound (17.7%). |
| Salsola kali | Amaranthaceae | Contains a variety of tetrahydroisoquinoline alkaloids, including this compound. |
| Haloxylon salicornicum | Amaranthaceae | A keystone desert species also known to contain related alkaloids. |
| Corispermum leptopyrum | Amaranthaceae | Both Salsoline and this compound have been isolated from this herb. |
| Various Cactus Species | Cactaceae | This compound, also known as norcarnegine, is found in several cacti. |
| Phyllodium elegans | Fabaceae | Reported to contain this compound. |
| Alhagi maurorum | Fabaceae | Reported to contain this compound. |
| Ototropis elegans | Fabaceae | Reported to contain this compound. |
Isolation and Purification Methods
The isolation of this compound from its natural sources involves multi-step processes that leverage the physicochemical properties of alkaloids. Standard methods include acid-base extraction, ion-exchange chromatography, and crystallization.
General Experimental Workflow for this compound Isolation
The following diagram outlines a typical workflow for the isolation of this compound from plant material, combining principles from several established methods.
Detailed Experimental Protocol: Ion-Exchange Method
This protocol is adapted from a patented method for the isolation of Salsoline and this compound from Salsola richteri. This process is noted for improving yield and simplifying the procedure.
1. Extraction:
-
Macerate dried and powdered plant material from Salsola richteri with water.
-
Filter the aqueous extract to remove solid plant debris.
2. Ion-Exchange Chromatography:
-
Pass the filtered aqueous extract through a column packed with a cation-exchange resin (e.g., KU-2). The alkaloids, being basic, will be adsorbed onto the resin.
-
Wash the column with deionized water to remove non-alkaloidal impurities.
3. Desorption and Elution:
-
Desorb the bound alkaloids from the resin by eluting with an alcohol-hydrochloric acid solution (e.g., an ethanol-water mixture containing HCl).
-
Perform the desorption at an elevated temperature (50-60°C) to increase efficiency. Heating can be achieved by jacketing the chromatography column with circulating hot water.
4. Alkaloid Precipitation and Separation:
-
Collect the acidic eluate containing the alkaloid hydrochlorides.
-
Carefully adjust the pH of the eluate to ~5 with a 40% NaOH solution.
-
Concentrate the solution under vacuum to remove the alcohol and precipitate excess sodium chloride.
-
Filter the hot solution to remove the precipitated salt.
-
Allow the filtrate to cool, ideally in a refrigerator, to induce crystallization of the total alkaloid mixture. The resulting mixture contains Salsoline and this compound at a purity of 80-85%.
5. Separation of this compound from Salsoline:
-
The separation of the two primary alkaloids is achieved based on differential solubility.
-
Dissolve the mixed alkaloid salts in water.
-
Upon heating the solution, the base form of Salsoline precipitates out, while this compound remains in the solution.
-
Filter off the precipitated Salsoline.
-
Acidify the remaining solution containing this compound and salt it out using sodium chloride to precipitate this compound hydrochloride.
-
The filtered product can be further purified by recrystallization from water.
Quantitative Data from Isolation Procedures
| Parameter | Plant Source | Method | Value |
| Total Alkaloid Yield | Haloxylon salicornicum (50g) | Ethanolic acid extraction followed by chloroform LLE | 2.30 g (4.6%) |
| Purity of Alkaloid Sum | Salsola richteri | Ion-exchange chromatography | 80-85% (Salsoline & this compound) |
| Detection Limit | N/A | Spectrophotometry (Copper-dithiocarbamate complex) | 40-500 µg / 5 ml |
Pharmacological Activity and Signaling Pathway
This compound's primary pharmacological action is the inhibition of monoamine oxidase A (MAO-A). MAO-A is a key enzyme in the central nervous system responsible for the degradation of monoamine neurotransmitters, including dopamine. The inhibition of this enzyme leads to increased levels of these neurotransmitters in the synaptic cleft, which is a mechanism utilized by many antidepressant medications.
The biosynthesis of related tetrahydroisoquinolines, such as Salsolinol, occurs via the condensation of dopamine with acetaldehyde. Salsolinol itself has been implicated in the neuropathology of chronic alcoholism and Parkinson's disease. This compound's action as a MAO-A inhibitor places it directly in the dopamine metabolic pathway.
Conclusion
This compound remains a compound of significant scientific interest due to its defined pharmacological activity and widespread availability from natural sources, particularly from plants of the genus Salsola. The isolation methods, especially those employing ion-exchange chromatography, have been refined to provide high-purity yields suitable for further research and development. The detailed protocols and workflow presented in this guide offer a solid foundation for laboratories aiming to isolate and study this potent MAO-A inhibitor. Further investigation into its therapeutic potential, particularly in the context of neurological disorders, is a promising avenue for future drug discovery efforts.
References
The Enantioselective Pharmacology of Salsolidine: A Technical Guide for Researchers
Introduction
Salsolidine, a tetrahydroisoquinoline alkaloid, presents a compelling case for stereoselective pharmacological investigation. As a chiral molecule, it exists in two enantiomeric forms, (R)-Salsolidine and (S)-Salsolidine, which exhibit distinct interactions with key biological targets. This technical guide provides an in-depth overview of the pharmacological profile of this compound enantiomers, with a focus on their interactions with monoamine oxidase A (MAO-A), opioid receptors, and dopamine receptors. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental methodologies, and signaling pathway visualizations to facilitate further research and development.
It is critical to distinguish this compound (6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline) from its parent compound, salsolinol (6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline). While structurally similar, the substitution of hydroxyl groups with methoxy groups can significantly alter the pharmacological properties. Much of the available detailed research on opioid and dopamine receptor interactions has been conducted on salsolinol. This guide will clearly differentiate between data for this compound and salsolinol, presenting the latter as a valuable, structurally related analogue where this compound-specific data is limited.
Quantitative Pharmacological Data
The enantiomers of this compound and the closely related salsolinol display significant stereoselectivity in their interactions with various biological targets. The following tables summarize the available quantitative data for their binding affinities and functional potencies.
Table 1: Inhibitory Activity of this compound Enantiomers at Monoamine Oxidase A (MAO-A)
| Enantiomer | Target | Assay Type | K_i_ (μM) | Reference |
| (R)-Salsolidine | MAO-A | Competitive Inhibition | 6 | [1] |
| (S)-Salsolidine | MAO-A | Competitive Inhibition | 186 | [1] |
Table 2: Functional Activity of Salsolinol Enantiomers at the µ-Opioid Receptor
| Enantiomer | Target | Assay Type | EC_50_ (μM) | Reference |
| (R)-Salsolinol | µ-Opioid Receptor | cAMP Inhibition | 600 | [2][3] |
| (S)-Salsolinol | µ-Opioid Receptor | cAMP Inhibition | 9 | [2] |
Table 3: Receptor Binding Affinity and Cytotoxicity of Salsolinol
| Compound | Target | Assay Type | K_i_ (μM) | IC_50_ (μM) | Reference |
| Racemic Salsolinol | D_2_/D_3_ Receptors | Radioligand Binding | 0.48 | - | |
| (R)-Salsolinol | SH-SY5Y cells | Cytotoxicity | - | 540.2 | |
| (S)-Salsolinol | SH-SY5Y cells | Cytotoxicity | - | 296.6 |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key assays used to characterize the pharmacological profile of this compound and its analogues.
Radioligand Binding Assay for Receptor Affinity (General Protocol)
This protocol is a generalized procedure for determining the binding affinity (K_i_) of this compound enantiomers for a target receptor, such as dopamine or opioid receptors.
-
Membrane Preparation:
-
Cells stably expressing the human receptor of interest (e.g., HEK293-D_2_R) are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl_2_, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.
-
-
Competition Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D_2_ receptors) and a range of concentrations of the unlabeled competitor (e.g., (R)-Salsolidine or (S)-Salsolidine).
-
Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).
-
Wash the filters with ice-cold wash buffer to remove non-specific binding.
-
-
Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined by non-linear regression analysis.
-
The K_i_ value is calculated from the IC_50_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Functional cAMP Assay for G_i_-Coupled Receptor Agonism (General Protocol)
This protocol outlines a method to assess the functional activity (EC_50_) of salsolinol enantiomers at G_i_-coupled receptors like the µ-opioid receptor.
-
Cell Culture and Treatment:
-
Culture cells stably co-expressing the human µ-opioid receptor and a cAMP-responsive reporter system (e.g., CHO-K1 cells with a CRE-luciferase reporter).
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a range of concentrations of the test compound (e.g., (R)-Salsolinol or (S)-Salsolinol) in the presence of an adenylyl cyclase activator (e.g., forskolin).
-
-
cAMP Measurement:
-
After incubation, lyse the cells and measure the intracellular cAMP levels. This can be done using various methods, including:
-
Luminescence-based assays: Using a luciferase reporter gene downstream of a cAMP response element (CRE).
-
Homogeneous Time-Resolved Fluorescence (HTRF): Based on the competition between native cAMP and a labeled cAMP for binding to an anti-cAMP antibody.
-
AlphaScreen: A bead-based assay that measures the competition between biotinylated-cAMP and cellular cAMP for binding to an antibody-coated acceptor bead.
-
-
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP levels against the logarithm of the agonist concentration.
-
Determine the EC_50_ value, which is the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production, using non-linear regression.
-
Monoamine Oxidase A (MAO-A) Inhibition Assay (General Protocol)
This protocol describes a general method for determining the inhibitory potency (K_i_) of this compound enantiomers against MAO-A.
-
Enzyme Preparation:
-
Use a source of MAO-A, such as human placental mitochondria or recombinant human MAO-A expressed in a suitable cell line.
-
-
Inhibition Assay:
-
Pre-incubate the MAO-A enzyme preparation with various concentrations of the inhibitor ((R)-Salsolidine or (S)-Salsolidine).
-
Initiate the enzymatic reaction by adding a substrate for MAO-A, such as kynuramine or a radiolabeled substrate like [¹⁴C]-serotonin.
-
The reaction can be monitored by:
-
Fluorometric methods: Measuring the production of a fluorescent product (e.g., 4-hydroxyquinoline from kynuramine).
-
Radiometric methods: Measuring the formation of the radiolabeled deaminated product after separation from the substrate.
-
-
-
Data Analysis:
-
Determine the initial reaction velocities at different inhibitor and substrate concentrations.
-
Analyze the data using Michaelis-Menten kinetics and appropriate models for enzyme inhibition (e.g., competitive, non-competitive) to determine the K_i_ value. For competitive inhibition, a Lineweaver-Burk or Dixon plot can be used.
-
Signaling Pathways and Visualizations
The pharmacological effects of this compound enantiomers are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved.
(R)-Salsolidine as a MAO-A Inhibitor
(R)-Salsolidine is a more potent inhibitor of MAO-A than its (S)-enantiomer. MAO-A is a mitochondrial enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A by (R)-Salsolidine leads to an increase in the synaptic concentration of these neurotransmitters, which is the basis for the antidepressant effects of MAO-A inhibitors.
(S)-Salsolinol as a µ-Opioid Receptor Agonist
(S)-Salsolinol is a more potent agonist at the µ-opioid receptor than the (R)-enantiomer. The µ-opioid receptor is a G_i_/G_o_-coupled receptor. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This signaling cascade is responsible for the analgesic and rewarding effects of µ-opioid agonists.
References
Salsolidine as a Monoamine Oxidase-A Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salsolidine, a tetrahydroisoquinoline alkaloid, has been identified as a selective and competitive inhibitor of Monoamine Oxidase-A (MAO-A). This technical guide provides an in-depth overview of the mechanism of action of this compound, including its stereoselective properties. It summarizes key quantitative data, details relevant experimental protocols for assessing its inhibitory activity, and presents visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Introduction to this compound and MAO-A Inhibition
Monoamine oxidase A (MAO-A) is a crucial enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of several key neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] The inhibition of MAO-A leads to an increase in the synaptic availability of these monoamines, a mechanism that is therapeutically relevant in the treatment of depression and other neurological disorders.[2]
This compound is a naturally occurring tetrahydroisoquinoline alkaloid that has demonstrated potent and selective inhibitory activity against MAO-A.[3] Notably, its inhibitory action is stereoselective, with the (R)-enantiomer exhibiting significantly greater potency than the (S)-enantiomer.[3] This guide will delve into the specifics of this interaction.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound against MAO-A has been quantified in several studies. The key parameter for a competitive inhibitor is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates greater potency.
| Compound | Enantiomer | Target | Inhibition Constant (Ki) | Reference |
| This compound | (R) | MAO-A | 6 µM | |
| This compound | (S) | MAO-A | 186 µM |
Table 1: Inhibitory Potency (Ki) of this compound Enantiomers against MAO-A.
Mechanism of Action
This compound acts as a competitive inhibitor of MAO-A. This means that this compound binds to the active site of the enzyme, the same site where the natural monoamine substrates bind. By occupying the active site, this compound prevents the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine. This leads to an accumulation of these neurotransmitters in the presynaptic neuron and an increased concentration in the synaptic cleft, thereby enhancing neurotransmission.
The inhibition is reversible , meaning that this compound can dissociate from the enzyme, allowing the enzyme to regain its activity. This is in contrast to irreversible MAOIs, which form a permanent covalent bond with the enzyme.
The significant difference in the Ki values between the (R)- and (S)-enantiomers highlights the stereoselective nature of the interaction between this compound and the MAO-A active site. This suggests a specific three-dimensional orientation is required for optimal binding and inhibition.
Experimental Protocols: MAO-A Inhibition Assay
The inhibitory activity of this compound on MAO-A can be determined using various in vitro assays. A common and reliable method is the continuous spectrophotometric or fluorometric assay using kynuramine as a substrate. The following is a detailed, representative protocol synthesized from established methodologies.
4.1. Objective
To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound for MAO-A.
4.2. Materials
-
Enzyme Source: Recombinant human MAO-A or mitochondrial fractions isolated from a relevant tissue source (e.g., rat liver).
-
Substrate: Kynuramine dihydrobromide.
-
Inhibitor: (R)-Salsolidine and (S)-Salsolidine, dissolved in a suitable solvent (e.g., DMSO).
-
Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Positive Control: A known MAO-A inhibitor (e.g., clorgyline).
-
Instrumentation: A spectrophotometer or a fluorescence microplate reader capable of excitation at ~320 nm and emission at ~380 nm.
-
96-well black microplates (for fluorometric assays).
4.3. Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of kynuramine in the phosphate buffer.
-
Prepare stock solutions of (R)- and (S)-salsolidine and the positive control in DMSO.
-
Create a series of dilutions of the this compound enantiomers in the phosphate buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
Dilute the MAO-A enzyme preparation in the phosphate buffer to the desired working concentration.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 50 µL of the MAO-A enzyme solution.
-
Add 50 µL of the various concentrations of this compound solutions or the positive control to the respective wells. Include a control well with buffer instead of an inhibitor.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the kynuramine substrate solution to each well. The final concentration of kynuramine should be close to its Km value for MAO-A.
-
Immediately begin monitoring the increase in fluorescence (excitation ~320 nm, emission ~380 nm) or absorbance at 314 nm over time (e.g., for 20-30 minutes) at 37°C. The product of the reaction, 4-hydroxyquinoline, is fluorescent.
-
-
Data Analysis:
-
Calculate the initial reaction rates (velocity) from the linear portion of the progress curves.
-
Determine the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.
-
Signaling Pathways Affected by this compound-Mediated MAO-A Inhibition
By inhibiting MAO-A, this compound increases the levels of monoamine neurotransmitters in the synaptic cleft. This leads to enhanced activation of postsynaptic receptors and subsequent downstream signaling cascades. The primary neurotransmitters affected are serotonin, norepinephrine, and dopamine.
5.1. Serotonin Signaling Pathway
Inhibition of MAO-A prevents the degradation of serotonin (5-HT) to 5-hydroxyindoleacetic acid (5-HIAA). The resulting increase in synaptic 5-HT leads to greater activation of various postsynaptic serotonin receptors (e.g., 5-HT1A, 5-HT2A). Activation of these G-protein coupled receptors can modulate the activity of adenylyl cyclase and phospholipase C, leading to changes in intracellular second messengers like cAMP and IP3/DAG, respectively. These changes ultimately influence neuronal excitability and gene expression.
5.2. Norepinephrine and Dopamine Signaling Pathways
Similarly, MAO-A inhibition leads to elevated levels of norepinephrine and dopamine. Increased norepinephrine can enhance signaling through adrenergic receptors, while elevated dopamine can potentiate signaling through dopaminergic receptors. These pathways are critical for mood, attention, and reward.
Conclusion
This compound is a potent, selective, and competitive inhibitor of MAO-A, with the (R)-enantiomer demonstrating superior activity. Its mechanism of action involves blocking the degradation of key monoamine neurotransmitters, leading to their increased availability and enhanced signaling. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other potential MAO-A inhibitors. A thorough understanding of its mechanism and the affected signaling pathways is crucial for the development of novel therapeutics targeting MAO-A for the treatment of various neurological and psychiatric conditions.
References
Neuroprotective Properties of Salsolidine in Parkinson's Disease Models: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Salsolidine, a dopamine-derived endogenous compound, presents a dualistic role in the context of Parkinson's disease (PD), exhibiting both neurotoxic and neuroprotective properties. This technical guide provides an in-depth analysis of the neuroprotective effects of this compound, focusing on its enantiomeric forms, in various in vitro and in vivo models of Parkinson's disease. We detail the experimental protocols for key assays, present quantitative data from multiple studies in a structured format, and illustrate the implicated signaling pathways through diagrams. This guide is intended to be a comprehensive resource for researchers investigating the therapeutic potential of this compound and its derivatives in neurodegenerative disorders.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. While the etiology of PD is multifactorial, the role of endogenous and environmental neurotoxins is an area of intense investigation. Salsolinol (SAL), a product of the non-enzymatic condensation of dopamine and acetaldehyde, has been a subject of interest due to its structural similarity to the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[1]
Interestingly, while racemic salsolinol and its N-methylated derivatives have been shown to induce Parkinson's-like pathology, recent studies have highlighted the neuroprotective potential of its individual enantiomers, (R)-salsolinol and (S)-salsolinol.[2] These enantiomers have been demonstrated to protect dopaminergic neurons from toxin-induced cell death in various experimental models. This guide will focus on the neuroprotective facets of this compound, providing a technical overview of the methodologies used to assess its efficacy and the current understanding of its mechanisms of action.
In Vitro Models of this compound Neuroprotection
The human neuroblastoma SH-SY5Y cell line is the most commonly used in vitro model to study the neuroprotective effects of this compound. These cells can be differentiated into a dopaminergic neuron-like phenotype, making them a suitable model for Parkinson's disease research.
Experimental Protocols
-
Cell Culture: SH-SY5Y cells are typically cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Differentiation: To induce a dopaminergic phenotype, SH-SY5Y cells are treated with retinoic acid (RA). A common protocol involves incubating the cells with 10 µM RA for 5-7 days, with media changes every 2-3 days. This process promotes neurite outgrowth and the expression of dopaminergic markers.
To model Parkinson's-like neurodegeneration in vitro, differentiated SH-SY5Y cells are exposed to various neurotoxins:
-
MPP+ (1-methyl-4-phenylpyridinium): The active metabolite of MPTP, typically used at concentrations ranging from 500 µM to 1000 µM for 24-48 hours.[2][3]
-
6-OHDA (6-hydroxydopamine): A neurotoxin that selectively destroys dopaminergic neurons, commonly used at concentrations of 50 µM to 200 µM for 24 hours.[4]
-
H₂O₂ (Hydrogen Peroxide): An inducer of oxidative stress, typically used at concentrations of 300 µM to 500 µM for 24 hours.
The protective effect of this compound enantiomers is evaluated by pre-treating the cells with the compound for a specific duration (e.g., 1 hour) before exposing them to the neurotoxin.
-
Cell Viability (MTS Assay):
-
Seed differentiated SH-SY5Y cells in a 96-well plate.
-
Pre-treat with various concentrations of this compound enantiomers.
-
Introduce the neurotoxin and incubate for the desired period.
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm. Cell viability is expressed as a percentage of the control (untreated) cells.
-
-
Cytotoxicity (LDH Assay):
-
Follow the same initial steps as the MTS assay.
-
After incubation, collect the cell culture supernatant.
-
Add the LDH assay reaction mixture to the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add a stop solution and measure the absorbance at 490 nm. Cytotoxicity is calculated based on the amount of LDH released into the medium.
-
-
Apoptosis (Caspase-3/7 Activity Assay):
-
After treatment, lyse the cells and add a caspase-3/7 substrate.
-
Incubate to allow for the cleavage of the substrate by active caspases.
-
Measure the resulting fluorescence or luminescence, which is proportional to caspase-3/7 activity.
-
-
Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay):
-
After treatment, load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm). The increase in fluorescence corresponds to the level of intracellular ROS.
-
Quantitative Data on Neuroprotection
The following tables summarize the quantitative data from various studies on the neuroprotective effects of this compound and its derivatives in SH-SY5Y cells.
| Compound | Toxin | Toxin Conc. | This compound Conc. | Incubation Time | Assay | Outcome | Reference |
| (R,S)-Salsolinol | MPP+ | 1000 µM | 50 µM | 48 h | MTS | Statistically significant increase in cell viability compared to MPP+ alone | |
| (R)-Salsolinol | MPP+ | 1000 µM | 50 µM | 48 h | MTS | Statistically significant increase in cell viability compared to MPP+ alone | |
| (S)-Salsolinol | MPP+ | 1000 µM | 50 µM | 48 h | MTS | Statistically significant increase in cell viability compared to MPP+ alone | |
| N-Methyl-(R)-salsolinol | MPP+ | 1000 µM | 50 µM | 48 h | MTS | Statistically significant increase in cell viability compared to MPP+ alone | |
| (R,S)-Salsolinol | 6-OHDA | 50 µM | 10-250 µM | 24 h | LDH | Statistically significant decrease in LDH release at all tested concentrations | |
| (R,S)-Salsolinol | H₂O₂ | 300 µM | 50 & 100 µM | 24 h | MTS | Statistically significant increase in cell viability compared to H₂O₂ alone | |
| (R,S)-Salsolinol | H₂O₂ | 500 µM | 50, 100, 250 µM | - | ROS Assay | Significant reduction in ROS levels | |
| (R,S)-Salsolinol | 6-OHDA | 100 µM | 250 µM | 6 h | Caspase-3/7 | Significant reduction in caspase activity | |
| (R,S)-Salsolinol | H₂O₂ | 300 µM | 250 µM | 6 h | Caspase-3/7 | Significant reduction in caspase activity |
| Compound | IC50 (Toxicity) | Cell Line | Incubation Time | Assay | Reference |
| N-Methyl-(R)-salsolinol | 864 µM | SH-SY5Y | 48 h | MTS | |
| (R,S)-Salsolinol | 34 µM | SH-SY5Y | 72 h | Cell Survival | |
| MPP+ | 94 µM | SH-SY5Y | 72 h | Cell Survival | |
| (R,S)-Salsolinol | 1000 µM | SH-SY5Y | - | MTT | |
| N-Methyl-(R)-salsolinol | 750 µM | SH-SY5Y | - | MTT |
Signaling Pathways in this compound Neuroprotection
The neuroprotective effects of this compound enantiomers are believed to be mediated through multiple signaling pathways, primarily involving the modulation of dopamine D2 receptors and the attenuation of oxidative stress and apoptosis.
Dopamine D2 Receptor Signaling
In silico and in vitro studies suggest that (S)-salsolinol can act as an agonist at dopamine D2 receptors. Activation of D2 receptors is known to be neuroprotective through the activation of the PI3K/Akt signaling pathway, which in turn inhibits apoptotic pathways.
References
- 1. protocols.io [protocols.io]
- 2. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salsolinol Protects SH-SY5Y Cells Against MPP+ Damage and Increases Enteric S100-Immunoreactivity in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemistry and Biological Activity of (R)-Salsolidine vs. (S)-Salsolidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salsolidine, a tetrahydroisoquinoline alkaloid, exists as two enantiomers, (R)-Salsolidine and (S)-Salsolidine. The stereochemistry at the C1 position profoundly influences its biological activity, leading to significant differences in its pharmacological profile. This technical guide provides a comprehensive overview of the stereoselective interactions of this compound enantiomers with key biological targets, including monoamine oxidase A (MAO-A), opioid receptors, and dopamine receptors. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and drug development efforts in this area.
Introduction
Chirality is a fundamental aspect of molecular pharmacology, often dictating the efficacy and safety of therapeutic agents.[1][2] this compound, a molecule with a single stereocenter, serves as a compelling case study in the importance of stereochemistry in drug action. The differential biological activities of its (R) and (S) enantiomers highlight the precise three-dimensional interactions required for target engagement and subsequent physiological responses. This guide delves into the core differences between (R)- and (S)-Salsolidine, offering a detailed examination of their synthesis, pharmacological effects, and the underlying molecular mechanisms.
Stereoselective Synthesis of (R)- and (S)-Salsolidine
The enantioselective synthesis of (R)- and (S)-salsolidine is crucial for studying their distinct biological activities. Several synthetic strategies have been developed to obtain the pure enantiomers.
One notable approach involves the diastereoselective total synthesis utilizing a Pomeranz–Fritsch–Bobbitt cyclization for the construction of the tetrahydroisoquinoline ring system.[3] This method employs chiral N-tert-butanesulfinylimines as substrates to yield the desired enantiomers with high enantiomeric excess (e.e.).[3] Specifically, the synthesis of (S)-salsolidine can be achieved with an overall yield of 24% and 98% e.e., while (R)-salsolidine can be obtained in a 20% overall yield with 96% e.e.
Another efficient method is the catalytic asymmetric synthesis, which can be employed to produce both enantiomers. For instance, an asymmetric Strecker reaction using Jacobsen's thiourea-containing catalyst can produce the corresponding 1-cyano-1,2,3,4-tetrahydroisoquinoline intermediate in high yield and enantiomeric excess, which can then be converted to the desired this compound enantiomer.
Comparative Biological Activity
The biological activities of (R)- and (S)-salsolidine diverge significantly, particularly in their interactions with key enzymes and receptors in the central nervous system.
Monoamine Oxidase A (MAO-A) Inhibition
One of the most pronounced stereoselective activities of this compound is its inhibition of monoamine oxidase A (MAO-A), a key enzyme in the degradation of monoamine neurotransmitters. The (R)-enantiomer is a significantly more potent competitive inhibitor of MAO-A than the (S)-enantiomer.
| Enantiomer | Target | Activity | K_i_ (μM) |
| (R)-Salsolidine | MAO-A | Competitive Inhibitor | 6 |
| (S)-Salsolidine | MAO-A | Competitive Inhibitor | 186 |
Table 1: Stereoselective Inhibition of Monoamine Oxidase A by this compound Enantiomers.
This potent and selective inhibition of MAO-A by (R)-salsolidine can lead to an increase in the synaptic levels of monoamines like serotonin and dopamine, suggesting its potential as an antidepressant or neuroprotective agent.
Opioid Receptor Agonism
Both enantiomers of this compound have been shown to act as agonists at the μ-opioid receptor, though with differing potencies. The (S)-enantiomer is a considerably more potent agonist than the (R)-enantiomer.
| Enantiomer | Target | Activity | EC_50_ (μM) |
| (R)-Salsolidine | μ-Opioid Receptor | Agonist | 600 |
| (S)-Salsolidine | μ-Opioid Receptor | Agonist | 9 |
Table 2: Stereoselective Agonism at the μ-Opioid Receptor by this compound Enantiomers.
The activation of μ-opioid receptors by (S)-salsolidine suggests its potential involvement in analgesia and reward pathways.
Dopaminergic System Modulation
The interaction of this compound enantiomers with the dopaminergic system is complex and appears to be influenced by the specific receptor subtype. While direct binding affinity data for this compound enantiomers on dopamine receptors is limited, studies on the closely related compound salsolinol provide valuable insights. (S)-Salsolinol has been shown to bind to the D2 receptor family, particularly the D3 receptor, with a Ki of 0.48 µM. Molecular docking studies suggest that (S)-salsolinol interacts with the dopamine D2 receptor in a manner similar to dopamine itself.
Neuroprotective and Neurotoxic Effects
The stereochemistry of this compound also plays a role in its effects on neuronal viability. In studies using the human neuroblastoma SH-SY5Y cell line, both enantiomers of the related compound salsolinol have exhibited neuroprotective properties at a concentration of 50 μM against MPP+-induced toxicity. However, at higher concentrations, salsolinol enantiomers can induce cytotoxicity, with (S)-salsolinol being more potent.
| Enantiomer (Salsolinol) | Cell Line | Activity | IC_50_ (μM) |
| (R)-Salsolinol | SH-SY5Y | Cytotoxicity | 540.2 |
| (S)-Salsolinol | SH-SY5Y | Cytotoxicity | 296.6 |
Table 3: Stereoselective Cytotoxicity of Salsolinol Enantiomers in SH-SY5Y Cells.
Experimental Protocols
Chiral Separation of (R)- and (S)-Salsolidine by HPLC
Objective: To separate and purify the (R) and (S) enantiomers of this compound from a racemic mixture.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., a cyclodextrin-based column).
-
Mobile phase: A suitable mixture of organic solvent (e.g., methanol or acetonitrile) and aqueous buffer. The exact composition should be optimized for the specific column. For basic compounds like this compound, the addition of a small amount of a basic modifier like diethylamine (0.1% v/v) to the mobile phase is often beneficial.
-
Racemic this compound standard.
-
Solvents for sample preparation (e.g., mobile phase).
Procedure:
-
System Preparation: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a known concentration.
-
Injection: Inject a suitable volume of the sample onto the chiral column.
-
Chromatography: Run the chromatogram at a constant flow rate. Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength (e.g., 280 nm).
-
Fraction Collection: Collect the fractions corresponding to the two separated enantiomeric peaks.
-
Purity Analysis: Re-inject the collected fractions into the HPLC system to confirm their enantiomeric purity.
Monoamine Oxidase A (MAO-A) Inhibition Assay
Objective: To determine the inhibitory potency (K_i_) of (R)- and (S)-salsolidine on MAO-A activity.
Materials:
-
Human recombinant MAO-A enzyme.
-
Kynuramine (substrate for MAO-A).
-
(R)-Salsolidine and (S)-Salsolidine.
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
96-well microplate reader (fluorometric).
-
2N NaOH to stop the reaction.
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of (R)- and (S)-salsolidine in phosphate buffer. Dilute the MAO-A enzyme to the desired concentration in the same buffer.
-
Pre-incubation: In a 96-well plate, add the MAO-A enzyme solution to wells containing either buffer (control) or different concentrations of the this compound enantiomers. Incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Add the substrate kynuramine to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding 2N NaOH to each well.
-
Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of 320 nm and an emission wavelength of 380 nm.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration. Determine the IC_50_ value and subsequently the K_i_ value using the Cheng-Prusoff equation.
Assessment of Neuroprotection in SH-SY5Y Cells
Objective: To evaluate the neuroprotective effects of (R)- and (S)-salsolidine against a neurotoxin in a neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells.
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Neurotoxin (e.g., MPP+).
-
(R)-Salsolidine and (S)-Salsolidine.
-
Cell viability assay reagent (e.g., MTS or MTT).
-
96-well cell culture plates.
-
Incubator (37°C, 5% CO_2_).
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of (R)- or (S)-salsolidine for a specific duration (e.g., 1 hour).
-
Toxin Exposure: Add the neurotoxin (e.g., MPP+) to the wells (except for the control wells) and co-incubate with the this compound enantiomers for a defined period (e.g., 24-48 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Signaling Pathways
The stereoselective biological activities of this compound enantiomers can be attributed to their differential engagement of specific signaling pathways.
MAO-A Inhibition Pathway
The inhibition of MAO-A by (R)-salsolidine prevents the degradation of monoamine neurotransmitters in the presynaptic neuron. This leads to an accumulation of neurotransmitters such as dopamine and serotonin in the synaptic cleft, thereby enhancing neurotransmission.
Figure 1. Signaling pathway of MAO-A inhibition by (R)-Salsolidine.
μ-Opioid Receptor Agonism Pathway
(S)-Salsolidine, being a more potent agonist at the μ-opioid receptor, activates G-protein coupled signaling cascades. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in neuronal inhibition.
Figure 2. Downstream signaling of μ-opioid receptor activation by (S)-Salsolidine.
Dopamine D2 Receptor Signaling Pathway
Activation of the dopamine D2 receptor, a G_i_-coupled receptor, by an agonist like (S)-salsolinol leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This can also lead to the modulation of ion channels and other downstream effectors.
Figure 3. Signaling pathway of dopamine D2 receptor activation.
Conclusion
The stereochemistry of this compound is a critical determinant of its biological activity. (R)-Salsolidine is a potent and selective inhibitor of MAO-A, while (S)-Salsolidine is a more potent agonist at the μ-opioid receptor. These stereoselective interactions have significant implications for their potential therapeutic applications. A thorough understanding of the distinct pharmacological profiles of each enantiomer is essential for the rational design and development of novel drugs targeting the central nervous system. This guide provides a foundational resource for researchers and scientists working to unravel the complexities of this compound stereochemistry and its impact on biological function. Further investigation into the precise molecular interactions and downstream signaling events will continue to illuminate the therapeutic potential of these fascinating molecules.
References
- 1. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Separation by HPLC Using the Ligand-Exchange Principle | Springer Nature Experiments [experiments.springernature.com]
- 3. Racemic Salsolinol and its Enantiomers Act as Agonists of the μ-Opioid Receptor by Activating the Gi Protein-Adenylate Cyclase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Salsolidine and its Role in Catecholamine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salsolidine, a tetrahydroisoquinoline alkaloid, is an endogenous compound formed from the condensation of dopamine and its metabolite's aldehyde derivative. Exhibiting a stereoselective inhibitory effect on catecholamine metabolism, particularly through its interaction with monoamine oxidase A (MAO-A), this compound presents a molecule of interest in neuropharmacology and drug development. This technical guide provides a comprehensive overview of this compound's biosynthesis, its modulatory role in catecholamine pathways, quantitative data on its enzymatic interactions, and detailed experimental protocols for its study.
Introduction
This compound is a member of the tetrahydroisoquinoline family of alkaloids. These compounds are found endogenously in mammals and can also be derived from plant sources. The formation of this compound in the brain is significant as it arises from the metabolism of dopamine, a key catecholamine neurotransmitter. Its structural similarity to other neuroactive compounds and its ability to interfere with catecholamine metabolic pathways underscore its potential physiological and pathological relevance. This guide will delve into the core aspects of this compound's interaction with catecholamine metabolism, providing a technical foundation for researchers in neuroscience and pharmacology.
Biosynthesis of this compound
This compound is synthesized in vivo through a non-enzymatic reaction known as the Pictet-Spengler condensation. This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. In the case of this compound's precursor, salsolinol, dopamine condenses with acetaldehyde. This compound itself is the O-methylated derivative of salsoline.
The formation of these tetrahydroisoquinolines from key neurotransmitters and their metabolites highlights a potential link between metabolic states (e.g., alcohol consumption leading to increased acetaldehyde) and alterations in neuroamine signaling.
Role in Catecholamine Metabolism
The primary mechanism by which this compound influences catecholamine metabolism is through the inhibition of key enzymes, namely monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). These enzymes are critical for the degradation of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.
Inhibition of Monoamine Oxidase (MAO)
This compound acts as a stereoselective, competitive inhibitor of MAO-A.[1][2][3] The (R)-enantiomer of this compound is a significantly more potent inhibitor of MAO-A than the (S)-enantiomer.[2][3] In contrast, this compound shows weak to negligible inhibitory activity against MAO-B. This selectivity for MAO-A is a key feature of its pharmacological profile. By inhibiting MAO-A, this compound can lead to an accumulation of its substrates, primarily serotonin and norepinephrine, and to a lesser extent, dopamine.
Inhibition of Catechol-O-Methyltransferase (COMT)
This compound has also been shown to be a competitive inhibitor of COMT. This enzyme is responsible for the O-methylation of catecholamines and their metabolites. Inhibition of COMT by this compound can further potentiate catecholaminergic signaling by reducing the degradation of dopamine, norepinephrine, and epinephrine.
Quantitative Data
The following tables summarize the available quantitative data for the interaction of this compound and its enantiomers with key enzymes in catecholamine metabolism.
Table 1: Inhibition of Monoamine Oxidase A (MAO-A) by this compound Enantiomers
| Compound | Inhibition Constant (Ki) | Type of Inhibition |
| (R)-Salsolidine | 6 µM | Competitive |
| (S)-Salsolidine | 186 µM | Competitive |
Table 2: Inhibition of Catechol-O-Methyltransferase (COMT) by this compound
| Compound | Inhibition Constant (Ki) | Type of Inhibition |
| This compound | 0.19 mM | Competitive |
Table 3: In Vivo Effects of Chronic this compound Administration in Rats
| Brain Region | Effect on Dopamine Levels | Effect on DOPAC Levels |
| Substantia Nigra | Dramatic decline | Not specified |
| Striatum | Decrease | Decrease |
Note: Specific quantitative data on the percentage change in catecholamine and metabolite levels are limited. The effects on norepinephrine, epinephrine, and homovanillic acid (HVA) levels have not been extensively quantified.
Experimental Protocols
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory potential of this compound on MAO-A and MAO-B activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
This compound (and its enantiomers)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Spectrophotometer or fluorometer
-
96-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in phosphate buffer to achieve a range of desired concentrations.
-
Prepare stock solutions of kynuramine and benzylamine in the appropriate buffer.
-
Dilute the MAO-A and MAO-B enzymes to the desired working concentration in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
Phosphate buffer
-
This compound solution at various concentrations (or vehicle for control)
-
MAO-A or MAO-B enzyme solution
-
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B).
-
Monitor the change in absorbance or fluorescence over time at the appropriate wavelength for the product of the reaction (e.g., 4-hydroxyquinoline for the kynuramine reaction).
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
Determine the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
To determine the type of inhibition and the Ki value, perform the assay at multiple substrate concentrations and analyze the data using Lineweaver-Burk or Dixon plots.
-
Quantification of Catecholamines and Metabolites in Brain Tissue by HPLC-ECD
This protocol describes a method for measuring the levels of dopamine, norepinephrine, epinephrine, and their metabolites in brain tissue samples following this compound administration.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD)
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., phosphate buffer with methanol, EDTA, and an ion-pairing agent)
-
Perchloric acid
-
Brain tissue homogenizer
-
Centrifuge
-
Standards for dopamine, norepinephrine, epinephrine, DOPAC, and HVA
Procedure:
-
Sample Preparation:
-
Following in vivo administration of this compound, dissect the desired brain regions (e.g., striatum, substantia nigra).
-
Homogenize the tissue samples in a cold solution of perchloric acid to precipitate proteins and stabilize the catecholamines.
-
Centrifuge the homogenates at high speed (e.g., 10,000 x g) at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
HPLC-ECD Analysis:
-
Set up the HPLC-ECD system with the appropriate column and mobile phase. Equilibrate the system until a stable baseline is achieved.
-
Prepare a standard curve by injecting known concentrations of the catecholamine and metabolite standards.
-
Inject a fixed volume of the prepared brain tissue supernatant onto the HPLC column.
-
The catecholamines and their metabolites will separate based on their affinity for the stationary phase and will be detected by the electrochemical detector as they elute from the column.
-
-
Data Analysis:
-
Identify the peaks corresponding to each analyte based on their retention times compared to the standards.
-
Quantify the concentration of each analyte in the samples by comparing the peak areas or heights to the standard curve.
-
Normalize the concentrations to the weight of the tissue sample.
-
Conclusion
This compound is a pharmacologically active tetrahydroisoquinoline that directly interacts with the enzymatic pathways of catecholamine metabolism. Its stereoselective and competitive inhibition of MAO-A, coupled with its inhibition of COMT, positions it as a modulator of dopaminergic and noradrenergic signaling. The in vivo consequences of these interactions, particularly with chronic exposure, suggest a potential role in altering the homeostatic balance of catecholamine systems in the brain. Further research is warranted to fully elucidate the therapeutic and toxicological implications of this compound, including more detailed quantitative studies on its in vivo effects and the determination of its IC50 values for MAO enzymes. The experimental protocols provided herein offer a foundation for such future investigations.
References
Exploring the Cytotoxic Effects of Salsolidine Derivatives on Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cytotoxic effects of Salsolidine derivatives on cancer cells. It summarizes key quantitative data, details comprehensive experimental protocols for assessing cytotoxicity, and visualizes the underlying molecular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.
Quantitative Data Summary
The cytotoxic potential of this compound derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity. The data presented below is for the this compound derivative, 2-(chloroacetyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 2-(chloroacetyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | A-549 | Lung Carcinoma | 3.83 ± 0.78 |
| MCF-7 | Breast Adenocarcinoma | 5.84 ± 1.62 | |
| SH-SY5Y | Neuroblastoma | 2.89 ± 0.92 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and replication of cytotoxicity studies. This section provides protocols for key experiments used to evaluate the anticancer effects of this compound derivatives.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A-549, MCF-7, SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete medium. The final DMSO concentration should not exceed 0.5%.[1]
-
After 24 hours of incubation, remove the medium and add 100 µL of the medium containing different concentrations of the compounds.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[1]
-
Incubate the plate for 48 hours.[1]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve.
-
Apoptosis Detection (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cancer cells
-
Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells (1 × 10⁶ cells) in a T25 culture flask and treat with the this compound derivative for the desired time.
-
Collect both floating and adherent cells.
-
Wash the collected cells twice with cold PBS and centrifuge at approximately 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 × 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate compensation settings for FITC and PI.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest approximately 1-2 x 10⁶ cells.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours or overnight.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 300-500 µL of PI/Triton X-100 staining solution containing RNase A.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
The DNA content is measured based on the fluorescence intensity of PI.
-
-
Data Analysis:
-
Generate a histogram of cell count versus fluorescence intensity.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Signaling Pathways and Experimental Workflows
The cytotoxic effects of this compound derivatives are mediated through complex signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and the general experimental workflow.
Signaling Pathways
Caption: CDK9 Inhibition Pathway of this compound Derivatives.
Caption: ROS-Mediated Apoptotic Pathway of this compound Derivatives.
Experimental Workflow
Caption: General Experimental Workflow for Cytotoxicity Evaluation.
References
The Chemical Nexus of Salsolidine and Salsolinol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the chemical and pharmacological relationship between two key tetrahydroisoquinoline alkaloids: Salsolidine and Salsolinol. Tailored for researchers, scientists, and professionals in drug development, this document elucidates their structural similarities, metabolic interconversion, and comparative biological activities, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.
Core Chemical Relationship and Structures
Salsolinol and this compound are structurally related tetrahydroisoquinoline alkaloids. The core of their relationship lies in the substitution pattern on the aromatic ring. Salsolinol (6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline) possesses two hydroxyl groups, making it a catechol.[1][2] In contrast, this compound (6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline) is the dimethoxy analogue of Salsolinol.[3][4] This seemingly minor structural difference—hydroxyl groups versus methoxy groups—significantly influences their metabolic fate and pharmacological profiles.
The biosynthesis of Salsolinol in the human body is primarily initiated by the Pictet-Spengler reaction of dopamine and acetaldehyde.[1] This reaction can occur non-enzymatically to produce a racemic mixture of (R)- and (S)-Salsolinol, or it can be catalyzed by the enzyme Salsolinol synthase, which stereoselectively produces the (R)-enantiomer.
Salsolinol can then be O-methylated by the enzyme catechol-O-methyltransferase (COMT) to form this compound. This metabolic conversion is a critical link between the two molecules, positioning Salsolinol as a direct precursor to this compound in biological systems.
Caption: Chemical relationship between Salsolinol and this compound.
Quantitative Biological Data
The following tables summarize the key quantitative data regarding the biological activities of this compound and Salsolinol, facilitating a direct comparison of their potencies and effects.
Table 1: Monoamine Oxidase A (MAO-A) Inhibition
| Compound | Enantiomer | Inhibition Constant (Ki) |
| This compound | (R) | 6 µM |
| (S) | 186 µM | |
| Salsolinol | (R) | 31 µM |
Table 2: Receptor Binding and Functional Activity
| Compound | Receptor | Parameter | Value |
| Salsolinol | Dopamine D3 | Ki | 0.48 µM |
| µ-Opioid | EC50 | 20 µM | |
| This compound | δ-Opioid | Ki | >100 µM |
Table 3: Cytotoxicity and Neuroprotection of Salsolinol
| Effect | Cell Line | Parameter | Value |
| Cytotoxicity | SH-SY5Y | IC50 (72h) | 34 µM |
| Cytotoxicity | SH-SY5Y | IC50 (S-enantiomer) | 296.6 µM |
| Cytotoxicity | SH-SY5Y | IC50 (R-enantiomer) | 540.2 µM |
| Neuroprotection (against H₂O₂) | SH-SY5Y | Effective Concentration | 50-100 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Monoamine Oxidase A (MAO-A) Inhibition Assay (Fluorometric)
This protocol is adapted from a standard method for determining MAO-A inhibitory activity.
Materials:
-
Recombinant human MAO-A enzyme
-
Kynuramine (substrate)
-
Test compounds (this compound, Salsolinol) dissolved in DMSO
-
Clorgyline (positive control for MAO-A inhibition)
-
100 mM Phosphate buffer (pH 7.4)
-
2N NaOH
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of test compounds and clorgyline in DMSO.
-
Create serial dilutions of the stock solutions in phosphate buffer to achieve final desired concentrations. The final DMSO concentration should not exceed 1%.
-
Prepare a working solution of MAO-A (e.g., 5 µg/mL) in phosphate buffer.
-
Prepare a stock solution of kynuramine in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 50 µL of the MAO-A enzyme solution.
-
Add 50 µL of the diluted test compound or positive control solutions at various concentrations.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the kynuramine solution (final concentration of 80 µM).
-
Incubate the plate at 37°C for 20 minutes.
-
Terminate the reaction by adding 78 µL of 2N NaOH.
-
-
Data Acquisition:
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with an excitation wavelength of 320 nm and an emission wavelength of 380 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Cell Viability Assay (MTS)
This protocol describes the use of the MTS assay to determine the cytotoxicity of Salsolinol on SH-SY5Y human neuroblastoma cells.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Salsolinol
-
MTS reagent (containing PES)
-
96-well clear-bottom plates
-
Spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Salsolinol in culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of Salsolinol.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve Salsolinol).
-
Incubate the cells for the desired period (e.g., 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS solution to each well.
-
Incubate the plate for 1 to 4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the Salsolinol concentration.
-
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This protocol outlines the measurement of intracellular ROS production induced by a toxic agent and the potential protective effect of Salsolinol using the DCFH-DA probe.
Materials:
-
SH-SY5Y cells
-
Cell culture medium
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
An ROS-inducing agent (e.g., H₂O₂)
-
Salsolinol
-
Phosphate-buffered saline (PBS)
-
96-well black plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Pre-treatment:
-
Seed SH-SY5Y cells in a 96-well black plate and allow them to attach overnight.
-
Pre-incubate the cells with various concentrations of Salsolinol for a specified time (e.g., 1 hour).
-
-
Induction of ROS:
-
Add the ROS-inducing agent (e.g., 500 µM H₂O₂) to the wells and incubate for the desired duration.
-
-
DCFH-DA Staining:
-
Remove the medium and wash the cells once with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA solution in PBS to each well.
-
Incubate the plate at 37°C for 30 minutes in the dark.
-
-
Data Acquisition:
-
Wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
-
-
Data Analysis:
-
Compare the fluorescence intensity of cells treated with the ROS-inducing agent alone to those pre-treated with Salsolinol to determine the percentage reduction in ROS levels.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key pathways and relationships involving this compound and Salsolinol.
Biosynthesis and Metabolism of Salsolinol
This diagram illustrates the formation of Salsolinol from dopamine and its subsequent metabolic conversions.
Caption: Biosynthesis and metabolism of Salsolinol.
Downstream Effects of MAO-A Inhibition
This diagram depicts the downstream consequences of inhibiting MAO-A, a primary target of both this compound and Salsolinol.
Caption: Downstream effects of MAO-A inhibition.
Conclusion
This compound and Salsolinol, while structurally similar, exhibit distinct pharmacological profiles largely attributable to their differential substitution at the 6 and 7 positions of the tetrahydroisoquinoline core. Salsolinol, the dihydroxy catechol, serves as a metabolic precursor to the more lipophilic dimethoxy this compound. Both compounds demonstrate significant, albeit varied, inhibitory activity against MAO-A, suggesting a potential role in modulating monoaminergic neurotransmission. The quantitative data and experimental protocols provided herein offer a valuable resource for researchers investigating the therapeutic potential and toxicological implications of these fascinating alkaloids. Further research is warranted to fully elucidate their complex roles in neuropharmacology and to explore their potential as scaffolds for novel drug development.
References
- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. evotec.com [evotec.com]
Salsolidine and its Analogs: A Technical Guide to Central Nervous System Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salsolidine, a tetrahydroisoquinoline alkaloid, and its closely related endogenous analog, salsolinol, represent a class of compounds with significant interactions within the central nervous system (CNS). Formed through the condensation of dopamine with acetaldehyde (for salsolinol) or its methylated derivative, these molecules have been implicated in a range of neurological processes, from neurotransmitter modulation to the pharmacology of substance dependence. Salsolinol, in particular, has been extensively studied for its complex engagement with opioid and dopaminergic pathways. This technical guide provides a comprehensive overview of the interactions of this compound and salsolinol with key CNS receptors, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Interactions with CNS Receptors
The primary CNS targets for this compound and salsolinol include opioid receptors, dopamine receptors, and monoamine oxidase enzymes. The interactions are often stereoselective and can elicit both direct and indirect effects on neuronal signaling.
Opioid Receptor System
Salsolinol has been identified as a potent agonist at the μ-opioid receptor (MOR), which is a key target for opioid drugs and is central to pain relief and reward pathways. This interaction is considered a primary mechanism for some of its central effects.
Quantitative Data: Salsolinol Interaction with Opioid Receptors
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| Salsolinol | Opiate (Rat Brain) | Binding Affinity | Affinity | 6.2 x 10⁻⁵ M | [1] |
| Racemic Salsolinol | Human μ-opioid | Functional (cAMP) | EC₅₀ | 2 x 10⁻⁵ M | [2][3] |
| (S)-Salsolinol | Human μ-opioid | Functional (cAMP) | EC₅₀ | 9 x 10⁻⁶ M | [2] |
| (R)-Salsolinol | Human μ-opioid | Functional (cAMP) | EC₅₀ | 6 x 10⁻⁴ M | [2] |
The data clearly indicates that the (S)-enantiomer of salsolinol is a more potent agonist at the μ-opioid receptor than the (R)-enantiomer. This agonism is mediated through the classical G-protein-adenylate cyclase pathway and can be blocked by the opioid antagonist naltrexone. Molecular docking studies suggest a morphine-like interaction with the receptor. This activation of MORs on GABAergic neurons in the ventral tegmental area (VTA) leads to their inhibition, which in turn disinhibits and excites nearby dopaminergic neurons, a mechanism similar to that of other opioid drugs.
Dopaminergic System
The relationship between salsolinol and the dopaminergic system is multifaceted, involving direct receptor binding, modulation of dopamine release, and effects on dopamine metabolism.
Quantitative Data: Salsolinol Interaction with Dopamine Receptors
| Compound | Receptor/Site | Assay Type | Parameter | Value | Reference |
| (S)-Salsolinol | D₂ Receptor Family (D₃) | Binding Affinity | Kᵢ | 0.48 µM | |
| Salsolinol | Dopamine Binding Sites | Inhibition | IC₅₀ | 58 nM |
Salsolinol demonstrates a notable affinity for the D₂ receptor family, particularly the D₃ subtype. It can completely inhibit the binding of dopamine to its receptors. Beyond direct receptor interaction, salsolinol's effects are significantly influenced by its actions on the VTA. By activating μ-opioid receptors on GABAergic interneurons, it indirectly stimulates dopamine release in the nucleus accumbens. Furthermore, salsolinol can enhance presynaptic glutamatergic transmission onto dopamine neurons through the activation of D₁ receptors.
Monoamine Oxidase (MAO) Inhibition
Both this compound and salsolinol exhibit inhibitory activity against monoamine oxidase, particularly the MAO-A isoform, which is responsible for the metabolism of key neurotransmitters like serotonin and norepinephrine.
Quantitative Data: this compound and Salsolinol MAO-A Inhibition
| Compound | Enzyme | Inhibition Type | Parameter | Value | Reference |
| (R)-Salsolidine | MAO-A | Competitive | Kᵢ | 6 µM | |
| (S)-Salsolidine | MAO-A | Competitive | Kᵢ | 186 µM | |
| (R)-Salsolinol | MAO-A | Competitive | Kᵢ | 31 µM |
The data reveals a stereoselective inhibition of MAO-A, with the (R)-enantiomers of both this compound and salsolinol being significantly more potent inhibitors than their (S)-counterparts. This inhibition can lead to increased levels of monoamine neurotransmitters in the synaptic cleft, contributing to the overall neuropharmacological profile of these compounds.
Signaling Pathways and Mechanisms
The interaction of salsolinol with CNS receptors triggers specific intracellular signaling cascades and neuronal circuit modulations.
References
- 1. Opiate receptor binding and analgesic effects of the tetrahydroisoquinolines salsolinol and tetrahydropapaveroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Racemic Salsolinol and its Enantiomers Act as Agonists of the μ-Opioid Receptor by Activating the Gi Protein-Adenylate Cyclase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Salsolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salsolidine hydrochloride, a tetrahydroisoquinoline alkaloid, has garnered significant interest in the scientific community for its pharmacological properties, primarily as a competitive inhibitor of monoamine oxidase A (MAO-A). This technical guide provides a comprehensive overview of the physical and chemical properties of this compound hydrochloride, detailed experimental protocols for its analysis, and a review of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Physical and Chemical Properties
This compound hydrochloride is the salt form of this compound, which enhances its stability and solubility in aqueous solutions. The fundamental physical and chemical characteristics are summarized in the tables below.
Table 1: General Properties of this compound Hydrochloride
| Property | Value |
| IUPAC Name | 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
| Synonyms | N-Norcarnegine HCl, 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methylisoquinoline HCl |
| CAS Number | 63283-42-1[1] |
| Molecular Formula | C₁₂H₁₈ClNO₂[1] |
| Molecular Weight | 243.73 g/mol [1] |
| Appearance | Solid |
Table 2: Physicochemical Data of this compound Hydrochloride
| Property | Value |
| Melting Point | 189-192 °C |
| Solubility | Soluble in water. |
| logP (Predicted) | 1.85 |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: Similar to ¹H NMR, specific data for the hydrochloride salt is not available. The carbon signals of the free base would be expected to shift upon salt formation, particularly those of the carbon atoms in proximity to the nitrogen.
Infrared (IR) Spectroscopy
The IR spectrum of this compound hydrochloride would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
N-H stretch: A broad band in the region of 2400-3200 cm⁻¹ is characteristic of the ammonium salt.
-
C-H stretch (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.
-
C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-O stretch (methoxy groups): Strong bands around 1030-1250 cm⁻¹.
-
C-N stretch: In the 1020-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry of this compound hydrochloride would be expected to show a prominent peak for the protonated molecule [M+H]⁺ of the free base at an m/z corresponding to the molecular weight of this compound (207.27 g/mol ). The fragmentation pattern would likely involve the loss of the methyl group at the C1 position and subsequent cleavages of the tetrahydroisoquinoline ring.
Experimental Protocols
Spectrophotometric Quantification of this compound Hydrochloride
This method is based on the formation of a colored complex that can be measured spectrophotometrically.[2]
Principle: this compound hydrochloride reacts with carbon disulfide in the presence of an ammoniacal copper sulfate solution to form a yellow-colored this compound-copper-dithiocarbamate complex. This complex is then extracted into an organic solvent and quantified by measuring its absorbance at a specific wavelength.[2]
Methodology:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound hydrochloride of a known concentration in distilled water. From this stock, prepare a series of standard solutions with concentrations ranging from 40 to 500 µg/5 ml.
-
Reaction: To 5 ml of each standard solution (and the sample solution), add carbon disulfide and ammoniacal copper sulfate solution.
-
Extraction: Extract the resulting this compound-copper-dithiocarbamate complex with a known volume of benzene.
-
Measurement: Measure the absorbance of the benzene layer at 448 nm using a UV-Vis spectrophotometer.
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions to generate a calibration curve.
-
Quantification: Determine the concentration of this compound hydrochloride in the unknown sample by interpolating its absorbance value on the calibration curve.
Monoamine Oxidase A (MAO-A) Inhibition Assay
This fluorometric assay is a common method to determine the inhibitory potential of compounds against MAO-A.
Principle: The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., tyramine) by MAO-A. A probe is used that fluoresces in the presence of H₂O₂ and a developer enzyme. The inhibition of MAO-A activity by a test compound, such as this compound hydrochloride, results in a decrease in the fluorescence signal.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., DMSO).
-
Reconstitute the MAO-A enzyme, substrate (tyramine), developer, and probe as per the manufacturer's instructions.
-
Prepare a working solution of a known MAO-A inhibitor (e.g., clorgyline) to serve as a positive control.
-
-
Assay Procedure (96-well plate format):
-
Add the assay buffer to all wells.
-
Add the test compound (this compound hydrochloride at various concentrations), positive control, and a vehicle control to their respective wells.
-
Add the MAO-A enzyme solution to all wells except the blank.
-
Incubate the plate for a predefined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the MAO-A substrate solution to all wells.
-
-
Measurement:
-
Measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of this compound hydrochloride relative to the vehicle control.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway and Mechanism of Action
This compound acts as a competitive inhibitor of monoamine oxidase A (MAO-A). MAO-A is a key enzyme in the catabolism of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, in the brain and peripheral tissues.
By inhibiting MAO-A, this compound prevents the breakdown of these neurotransmitters, leading to their increased concentration in the synaptic cleft. This enhancement of monoaminergic neurotransmission is believed to be the primary mechanism underlying the therapeutic effects of MAO-A inhibitors in conditions like depression and anxiety. The R-enantiomer of this compound is a more potent inhibitor of MAO-A (Ki = 6 µM) compared to the S-enantiomer (Ki = 186 µM).
Mandatory Visualizations
Caption: MAO-A Signaling Pathway Inhibition by this compound HCl.
Caption: Spectrophotometric Assay Workflow for this compound HCl.
Caption: MAO-A Inhibition Assay Workflow.
References
Salsolidine: A Potential Therapeutic Agent for Mood Disorders - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salsolidine, a tetrahydroisoquinoline alkaloid, presents a compelling profile as a potential therapeutic agent for mood disorders. Its primary mechanism of action involves the stereoselective, competitive inhibition of Monoamine Oxidase A (MAO-A), an enzyme crucial in the metabolism of key neurotransmitters implicated in mood regulation, such as serotonin, norepinephrine, and dopamine. Preclinical evidence, particularly from studies on its parent compound 1,2,3,4-tetrahydroisoquinoline (TIQ), suggests significant antidepressant-like effects. This technical guide provides an in-depth overview of this compound's pharmacology, preclinical evidence, and the experimental protocols used to evaluate its activity, offering a valuable resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction
Mood disorders, including major depressive disorder and anxiety disorders, represent a significant global health burden, with a substantial number of patients exhibiting inadequate responses to currently available treatments. This underscores the urgent need for novel therapeutic agents with distinct mechanisms of action. This compound, a naturally occurring compound, has emerged as a promising candidate due to its potent inhibitory effects on MAO-A. By preventing the breakdown of monoamine neurotransmitters, this compound can elevate their synaptic levels, a well-established strategy for antidepressant therapy. This guide will delve into the quantitative data supporting its mechanism, the preclinical behavioral evidence, and the detailed methodologies required for its evaluation.
Mechanism of Action: MAO-A Inhibition and Dopaminergic Modulation
This compound's primary established mechanism is the competitive inhibition of MAO-A. This action is stereoselective, with the (R)-enantiomer demonstrating significantly higher potency than the (S)-enantiomer. Additionally, its structural similarity to dopamine suggests potential interactions with dopamine receptors, which play a critical role in mood, motivation, and reward pathways.
Signaling Pathway: this compound's Impact on Monoaminergic Neurotransmission
Caption: this compound inhibits MAO-A, increasing monoamine levels in the synapse.
Quantitative Data Presentation
The following tables summarize the key quantitative data available for this compound and its parent compound, providing a basis for evaluating its therapeutic potential.
Table 1: Monoamine Oxidase A (MAO-A) Inhibition by this compound Enantiomers
| Compound | Target Enzyme | Inhibition Type | Ki (μM) | Source |
| (R)-Salsolidine | MAO-A | Competitive | 6 | [1][2] |
| (S)-Salsolidine | MAO-A | Competitive | 186 | [1] |
Ki (Inhibition constant) represents the concentration of the inhibitor required to produce half-maximum inhibition.
Table 2: Preclinical Antidepressant-Like Effects of 1,2,3,4-Tetrahydroisoquinoline (TIQ)
| Compound | Animal Model | Behavioral Test | Dose (mg/kg, i.p.) | Outcome | Source |
| 1,2,3,4-Tetrahydroisoquinoline | Rat | Forced Swim Test | 25-50 | Significant reduction in immobility time | [2] |
| Imipramine (Comparator) | Rat | Forced Swim Test | 10-30 | Significant reduction in immobility time | [2] |
Note: Data for this compound's direct effect in behavioral models of depression are not yet available. The data for the structurally related parent compound TIQ are presented as a strong indicator of potential efficacy.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the valid assessment of potential therapeutic agents. The following sections describe the methodologies for key in vivo behavioral assays relevant to mood disorders.
Forced Swim Test (FST) for Antidepressant-Like Activity
The Forced Swim Test is a widely used rodent behavioral test to screen for potential antidepressant drugs. It is based on the principle that an animal will cease escape-oriented behavior when placed in an inescapable, stressful situation, and that this immobility is reduced by effective antidepressant treatments.
Apparatus:
-
A transparent cylindrical container (20 cm diameter, 50 cm height).
-
The cylinder is filled with water (25 ± 1°C) to a depth of 30 cm, preventing the animal from touching the bottom with its tail or feet.
Procedure (for Rats):
-
Acclimation: Animals are brought to the testing room at least 1-2 hours before the experiment to acclimate.
-
Pre-test Session (Day 1): Each rat is individually placed in the water-filled cylinder for a 15-minute session. This initial exposure induces a baseline level of immobility for the subsequent test.
-
Drug Administration: this compound (or vehicle/comparator) is administered intraperitoneally (i.p.) at specified time points before the test session (e.g., 24, 5, and 1 hour prior).
-
Test Session (Day 2): 24 hours after the pre-test, the rat is placed back into the cylinder for a 5-minute test session. The session is recorded for later analysis.
-
Behavioral Scoring: The duration of immobility (the animal makes only minimal movements necessary to keep its head above water) is quantified during the 5-minute test period. Active behaviors like swimming and climbing can also be scored separately.
Interpretation: A significant decrease in the duration of immobility in the this compound-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Elevated Plus Maze (EPM) for Anxiolytic-Like Activity
The Elevated Plus Maze is a standard behavioral assay for assessing anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-70 cm).
-
Two opposite arms are open (e.g., 50 cm long x 10 cm wide), and the other two arms are enclosed by high walls (e.g., 40 cm high).
-
A central platform (e.g., 10 cm x 10 cm) connects the four arms.
Procedure:
-
Acclimation: Rodents are habituated to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: this compound (or vehicle/comparator) is administered at a predetermined time before the test.
-
Test Procedure: The animal is placed on the central platform, facing one of the open arms.
-
Observation: The animal is allowed to freely explore the maze for a 5-minute period. The session is recorded by a video-tracking system.
-
Data Analysis: The primary measures of anxiolytic-like effects are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters suggests reduced anxiety. Total arm entries can be used as a measure of general locomotor activity.
Interpretation: A statistically significant increase in the time spent and/or entries into the open arms by the this compound-treated group, without a significant change in total motor activity, suggests an anxiolytic-like effect.
Workflow for Preclinical Behavioral Screening
Caption: Standard workflow for in vivo screening of this compound.
Future Directions and Conclusion
The existing data strongly support this compound as a viable candidate for further investigation as a treatment for mood disorders. Its potent, stereoselective inhibition of MAO-A provides a clear and validated mechanism for antidepressant activity. The antidepressant-like effects observed with its parent compound, TIQ, in the Forced Swim Test further bolster this potential.
Future research should prioritize:
-
Direct Behavioral Testing: Evaluating this compound directly in the Forced Swim Test, Tail Suspension Test, and Elevated Plus Maze to confirm and quantify its antidepressant and anxiolytic-like effects.
-
Comprehensive Receptor Profiling: Determining the binding affinities (Ki values) of this compound for dopamine D1 and D2 receptors, as well as serotonin and norepinephrine receptors, to fully elucidate its pharmacological profile.
-
Pharmacokinetic and Toxicological Studies: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound to determine its suitability for clinical development.
Logical Framework for this compound Development
Caption: Rationale for the continued investigation of this compound.
References
- 1. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,3,4-Tetrahydroisoquinoline produces an antidepressant-like effect in the forced swim test and chronic mild stress model of depression in the rat: Neurochemical correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography Method for the Quantification of Salsolidine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of Salsolidine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The method is designed to be a robust starting point for the analysis of this compound in various sample matrices.
Introduction
This compound is a tetrahydroisoquinoline alkaloid with potential pharmacological significance. Accurate and reliable quantification of this compound is essential for pharmacokinetic studies, metabolic research, and quality control of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and reproducibility for the analysis of such compounds.
This application note details a reversed-phase HPLC method for the determination of this compound. The protocol is based on established analytical principles for tetrahydroisoquinoline alkaloids and provides a comprehensive framework for method implementation and validation.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade
-
Orthophosphoric acid (H₃PO₄), analytical grade
-
0.45 µm syringe filters (e.g., PTFE or nylon)
Equipment
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Sonicator for degassing mobile phase
Preparation of Solutions
Mobile Phase Preparation:
-
Buffer Preparation (25 mM Potassium Phosphate, pH 3.0): Dissolve 3.40 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in the desired ratio. For initial method development, a composition of 85:15 (v/v) buffer to acetonitrile is recommended.
-
Degassing: Degas the mobile phase for at least 15 minutes using sonication or an online degasser before use.
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The sample preparation method should be adapted based on the sample matrix.
-
For Bulk Drug/Formulation Samples:
-
Accurately weigh a portion of the sample equivalent to approximately 10 mg of this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol) and sonicate if necessary to ensure complete dissolution.
-
Dilute the solution with the mobile phase to a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
-
For Biological Matrices (e.g., Plasma, Urine): A more extensive sample clean-up such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to remove interfering substances.
-
Solid-Phase Extraction (SPE): Utilize a cation-exchange SPE cartridge. Condition the cartridge with methanol followed by water. Load the pre-treated sample (e.g., acidified plasma). Wash the cartridge to remove interferences. Elute this compound with an ammoniated organic solvent. Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
HPLC Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the quantification of this compound.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 25 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Data Presentation
The following table presents hypothetical quantitative data based on the described method. This data should be generated during method validation in the user's laboratory.
| Parameter | Expected Value |
| Retention Time | ~ 6.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Method Validation
For regulatory purposes, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization
Experimental Workflow
Caption: Experimental workflow for this compound quantification by HPLC.
HPLC Method Parameters Relationship
Caption: Interrelationship of key parameters in the HPLC method.
Application Notes and Protocols for the Detection of Salsolidine in Rat Brain Tissue by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the sensitive and selective quantification of Salsolidine in rat brain tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below cover tissue homogenization, analyte extraction, chromatographic separation, and mass spectrometric detection.
Introduction
This compound, a tetrahydroisoquinoline derivative, has been implicated in various neurological processes. Accurate quantification of its concentration in brain tissue is crucial for understanding its pharmacokinetics, pharmacodynamics, and potential role in neurological disorders. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for bioanalytical assays. This application note describes a robust and reproducible method for the determination of this compound in rat brain homogenates. The presented protocols are designed to be adaptable to most modern UPLC/UHPLC and triple quadrupole mass spectrometry systems.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat brain tissue (stored at -80°C)
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from complex biological matrices.
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of frozen rat brain tissue.
-
Add 400 µL of ice-cold water.
-
Homogenize the tissue using a bead beater or ultrasonic homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout the process to minimize degradation.[1]
-
-
Protein Precipitation:
-
To the 500 µL of brain homogenate, add 1 mL of ice-cold acetonitrile containing the internal standard (e.g., this compound-d4 at 50 ng/mL).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[2]
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains this compound and the internal standard, and transfer it to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
Alternative Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE can provide a cleaner extract compared to protein precipitation, potentially reducing matrix effects.
-
Tissue Homogenization:
-
Follow the same homogenization procedure as described in section 2.2.1.
-
-
Liquid-Liquid Extraction:
-
Collection and Reconstitution:
-
Carefully transfer the organic layer (top layer with TBME) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
LC-MS/MS Method
Liquid Chromatography (LC) Conditions
The following parameters provide a starting point for the chromatographic separation of this compound. Optimization may be required based on the specific LC system and column used.
| Parameter | Recommended Condition |
| LC System | UPLC/UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Mass Spectrometry (MS) Conditions
The MS parameters should be optimized by infusing a standard solution of this compound. The following are typical starting conditions for a triple quadrupole mass spectrometer.
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | +4500 V |
| Source Temperature | 500°C |
| Collision Gas | Nitrogen |
MRM Transitions:
The precursor ion for this compound will be its protonated molecule [M+H]⁺. The product ions are determined by collision-induced dissociation (CID) of the precursor ion. These transitions must be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be optimized |
| This compound-d4 | To be determined | To be determined | To be optimized |
Note: The user must determine the exact mass transitions for this compound and its internal standard by direct infusion and optimization on their mass spectrometer.
Data and Performance Characteristics
The following tables summarize the expected quantitative performance of the method. These values are illustrative and should be confirmed during method validation.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| This compound | 0.1 - 100 | > 0.995 | 1/x |
Table 2: Precision and Accuracy
| Quality Control | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | < 15 | < 15 | 85 - 115 |
| Low QC | 0.3 | < 15 | < 15 | 85 - 115 |
| Mid QC | 10 | < 15 | < 15 | 85 - 115 |
| High QC | 80 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | > 85 | 90 - 110 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction from rat brain tissue.
Logical Relationship of LC-MS/MS Components
Caption: Logical flow of the LC-MS/MS system for analyte detection.
References
- 1. Brain Tissue Sample Stabilization and Extraction Strategies for Neuropeptidomics | Springer Nature Experiments [experiments.springernature.com]
- 2. Validated methods for determination of neurotransmitters and metabolites in rodent brain tissue and extracellular fluid by reversed phase UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
Application Notes and Protocols: Step-by-Step Pictet-Spengler Synthesis of the Salsolidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salsolidine, a tetrahydroisoquinoline alkaloid, and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The core structure of this compound is efficiently constructed via the Pictet-Spengler reaction, a powerful method for the synthesis of isoquinoline and β-carboline alkaloids. This application note provides a detailed, step-by-step protocol for the synthesis of the this compound scaffold, including reaction mechanism, experimental procedures, purification, and characterization.
The Pictet-Spengler synthesis of this compound involves the acid-catalyzed condensation of 3,4-dimethoxyphenethylamine with acetaldehyde. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic cyclization onto the electron-rich aromatic ring to form the tetrahydroisoquinoline core.
Reaction Mechanism: Pictet-Spengler Synthesis of this compound
The synthesis of this compound proceeds via a classic Pictet-Spengler reaction. The mechanism involves the following key steps:
-
Imine Formation: The amino group of 3,4-dimethoxyphenethylamine nucleophilically attacks the carbonyl carbon of acetaldehyde. Subsequent dehydration under acidic conditions leads to the formation of a Schiff base (iminium ion intermediate).
-
Intramolecular Cyclization: The electron-rich aromatic ring of the phenethylamine moiety attacks the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution reaction.
-
Deprotonation: A final deprotonation step restores the aromaticity of the benzene ring, yielding the this compound scaffold.
Protocol for In Vitro Testing of Salsolidine Cytotoxicity on SH-SY5Y Cells
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Salsolidine, a tetrahydroisoquinoline derivative, is a compound of interest in neurobiological research due to its structural similarity to endogenous neurotoxins. Understanding its potential cytotoxic effects on neuronal cells is crucial for evaluating its safety profile and therapeutic potential. The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model for neurotoxicity studies as these cells, upon differentiation, exhibit many characteristics of mature neurons. This document provides a detailed protocol for assessing the cytotoxicity of this compound on SH-SY5Y cells, encompassing cell culture, treatment, and various assays to measure cell viability, membrane integrity, and apoptosis.
Key Concepts
The protocol described herein employs a multi-parametric approach to evaluate cytotoxicity. This includes:
-
Cell Viability Assessment (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Cell Membrane Integrity Assessment (LDH Assay): The lactate dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of necrosis or late-stage apoptosis.
-
Apoptosis Detection (Annexin V/PI Staining and Caspase-3 Activity): Annexin V staining identifies early apoptotic cells by binding to phosphatidylserine translocated to the outer cell membrane. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells. Caspase-3 is a key executioner caspase in the apoptotic pathway, and its activity can be measured to quantify apoptosis.
Experimental Design Considerations
-
Dose-Response: It is essential to test a range of this compound concentrations to determine the dose-dependent effects on cell viability and identify the IC50 (half-maximal inhibitory concentration) value.
-
Time-Course: Evaluating the cytotoxic effects at different time points (e.g., 24, 48, 72 hours) will provide insights into the kinetics of this compound-induced cell death.
-
Controls: Appropriate controls are critical for data interpretation. These should include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., staurosporine for apoptosis).
Experimental Protocols
SH-SY5Y Cell Culture
This protocol outlines the standard procedure for the culture and maintenance of the SH-SY5Y human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
96-well and 6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Thawing and Plating:
-
Rapidly thaw a cryopreserved vial of SH-SY5Y cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete culture medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Maintenance and Subculture:
-
Change the culture medium every 2-3 days.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete culture medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into new flasks at a density of 2-5 x 10^4 cells/cm². For experiments, seed cells into appropriate plates (e.g., 96-well or 6-well) at the desired density.
-
This compound Treatment
Materials:
-
This compound hydrochloride (or other salt form)
-
Sterile, distilled water or DMSO for stock solution preparation
-
Complete culture medium
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in a suitable solvent (e.g., sterile water or DMSO). Store aliquots at -20°C. Note: The final concentration of the solvent in the culture medium should be non-toxic to the cells (typically <0.1% for DMSO).
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for treatment.
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates (for MTT and LDH assays) at a density of 1 x 10^4 cells/well or in 6-well plates (for apoptosis assays) at a density of 2 x 10^5 cells/well. Allow the cells to adhere and grow for 24 hours before treatment.
-
Treatment: After 24 hours, remove the existing medium and replace it with the medium containing the various concentrations of this compound. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
Cytotoxicity Assays
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
Microplate reader
Procedure:
-
Following the this compound treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Following the this compound treatment period, carefully collect the cell culture supernatant from each well of the 96-well plate.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture to the supernatant.
-
Set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for the time specified in the kit protocol.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity according to the kit's instructions.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
After this compound treatment in 6-well plates, collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the cells from the supernatant and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Materials:
-
Commercially available Caspase-3 colorimetric or fluorometric assay kit
-
Microplate reader
Procedure:
-
Following this compound treatment in 6-well plates, collect both floating and adherent cells.
-
Lyse the cells using the lysis buffer provided in the kit.
-
Centrifuge the cell lysates to pellet the debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
Follow the kit manufacturer's protocol, which typically involves adding a caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to the cell lysates.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on SH-SY5Y Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Control) | 100 ± SD | 100 ± SD | 100 ± SD |
| X1 | Mean ± SD | Mean ± SD | Mean ± SD |
| X2 | Mean ± SD | Mean ± SD | Mean ± SD |
| X3 | Mean ± SD | Mean ± SD | Mean ± SD |
| X4 | Mean ± SD | Mean ± SD | Mean ± SD |
| IC50 (µM) | Value | Value | Value |
SD: Standard Deviation
Table 2: Effect of this compound on SH-SY5Y Cell Membrane Integrity (LDH Assay)
| This compound Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| 0 (Control) | 0 ± SD | 0 ± SD | 0 ± SD |
| X1 | Mean ± SD | Mean ± SD | Mean ± SD |
| X2 | Mean ± SD | Mean ± SD | Mean ± SD |
| X3 | Mean ± SD | Mean ± SD | Mean ± SD |
| X4 | Mean ± SD | Mean ± SD | Mean ± SD |
SD: Standard Deviation
Table 3: Apoptosis Profile of SH-SY5Y Cells Treated with this compound (Annexin V/PI Staining)
| This compound Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Control) | Mean ± SD | Mean ± SD | Mean ± SD |
| X1 | Mean ± SD | Mean ± SD | Mean ± SD |
| X2 | Mean ± SD | Mean ± SD | Mean ± SD |
| X3 | Mean ± SD | Mean ± SD | Mean ± SD |
Data presented for a representative time point (e.g., 48h). SD: Standard Deviation
Table 4: Caspase-3 Activity in SH-SY5Y Cells Treated with this compound
| This compound Concentration (µM) | Fold Increase in Caspase-3 Activity |
| 0 (Control) | 1.0 ± SD |
| X1 | Mean ± SD |
| X2 | Mean ± SD |
| X3 | Mean ± SD |
| Positive Control (e.g., Staurosporine) | Mean ± SD |
Data presented for a representative time point (e.g., 48h). SD: Standard Deviation
Visualization of Workflows and Pathways
Caption: Experimental workflow for assessing this compound cytotoxicity on SH-SY5Y cells.
Caption: Putative signaling pathway for this compound-induced apoptosis in SH-SY5Y cells.
Disclaimer: The provided protocols are intended as a guide. Researchers should optimize conditions based on their specific experimental setup and reagents. The signaling pathway diagram is a putative model based on the known effects of related compounds and requires experimental validation for this compound.
Application of Salsolidine in Monoamine Oxidase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Salsolidine, a tetrahydroisoquinoline alkaloid, as a selective inhibitor of Monoamine Oxidase A (MAO-A). This document includes detailed information on its mechanism of action, quantitative inhibitory data, and a generalized protocol for conducting in vitro MAO-A inhibition assays.
Introduction to this compound as a MAO-A Inhibitor
This compound is a naturally occurring alkaloid found in various plant species. It has garnered significant interest in neuropharmacology due to its selective inhibitory action against Monoamine Oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2][3][4] The inhibition of MAO-A leads to an increase in the synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant medications.[5]
This compound acts as a stereoselective and competitive inhibitor of MAO-A. Research has demonstrated that the (R)-enantiomer of this compound is a significantly more potent inhibitor of MAO-A compared to its (S)-enantiomer. In contrast, this compound exhibits weak to negligible inhibitory activity against the MAO-B isoenzyme, highlighting its selectivity for MAO-A. This selectivity makes this compound a valuable tool for studying the specific roles of MAO-A in both normal physiological processes and pathological conditions.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound against MAO-A is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. The stereoselectivity of this compound's interaction with MAO-A is evident from the significantly different Ki values of its enantiomers.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |
| (R)-Salsolidine | MAO-A | 6 µM | |
| (S)-Salsolidine | MAO-A | 186 µM |
Signaling Pathway: this compound Inhibition of MAO-A
The following diagram illustrates the mechanism of MAO-A and its inhibition by this compound.
Experimental Protocols: In Vitro MAO-A Inhibition Assay
This section provides a generalized protocol for determining the inhibitory potential of this compound on MAO-A activity using a fluorometric method. This method is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-A catalyzed oxidation of a substrate.
Materials and Reagents
-
Recombinant human MAO-A enzyme
-
This compound (and its enantiomers, if available)
-
MAO-A substrate (e.g., Tyramine)
-
Positive control inhibitor (e.g., Clorgyline)
-
Horseradish Peroxidase (HRP)
-
A suitable fluorescent probe (e.g., Amplex Red or equivalent)
-
Assay Buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Experimental Workflow
The following diagram outlines the major steps in the MAO-A inhibition assay.
Detailed Assay Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of this compound in the assay buffer to achieve the desired final concentrations for the assay.
-
Prepare the MAO-A enzyme solution by diluting the stock enzyme in the assay buffer to the working concentration as recommended by the manufacturer.
-
Prepare the MAO-A substrate solution in the assay buffer.
-
Prepare the detection reagent by mixing the fluorescent probe and HRP in the assay buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well black microplate, add the this compound dilutions. Include wells for a positive control (Clorgyline), a negative control (no inhibitor), and a blank (no enzyme).
-
Add the diluted MAO-A enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the MAO-A substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction and initiate the detection by adding the detection reagent to all wells.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light, to allow for the development of the fluorescent signal.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorescent probe.
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of MAO-A inhibition for each concentration of this compound using the following formula: % Inhibition = [(Activity of Negative Control - Activity with this compound) / Activity of Negative Control] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value (the concentration of this compound that causes 50% inhibition of MAO-A activity) using non-linear regression analysis.
-
Conclusion
This compound serves as a valuable research tool for investigating the function and inhibition of MAO-A. Its stereoselective and competitive inhibitory properties make it a specific probe for elucidating the role of MAO-A in various physiological and pathological contexts. The provided protocols offer a framework for researchers to quantitatively assess the inhibitory effects of this compound and other potential MAO-A inhibitors.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. apexbt.com [apexbt.com]
- 4. A spectrophotometric assay for monoamine oxidase activity with 2, 4-dinitrophenylhydrazine as a derivatized reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Novel N-Substituted (+)-Salsolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological activities of novel N-substituted (+)-salsolidine derivatives. Detailed experimental protocols for the synthesis of these compounds are provided, along with a summary of their biological evaluation against various targets. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the structure-activity relationships and potential therapeutic applications of these compounds.
Data Presentation
Cytotoxic Activity of N-Substituted (+)-Salsolidine Derivatives
The cytotoxic properties of newly synthesized (+)-salsolidine derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency.
| Compound ID | N-Substituent | Cell Line | IC50 (µM) | Reference |
| 1 | Chloroacetyl | A549 (Lung Carcinoma) | 3.83 ± 0.78 | [1][2] |
| MCF-7 (Breast Cancer) | 5.84 ± 1.62 | [1][2] | ||
| SH-SY5Y (Neuroblastoma) | 2.89 ± 0.92 | [1] | ||
| 2 | Tosyl (p-methoxybenzyl at C1) | MOLT-3 (Leukemia) | Inactive | |
| 3 | Tosyl (o-hydroxybenzyl at C1) | HuCCA-1 (Cholangiocarcinoma) | - | |
| A-549 (Lung Carcinoma) | - | |||
| MOLT-3 (Leukemia) | 1.23 | |||
| 4 | Tosyl (trimethoxybenzyl at C1) | HepG2 (Hepatocellular Carcinoma) | 22.70 |
Monoamine Oxidase A (MAO-A) Inhibitory Activity of Salsolidine Enantiomers
This compound acts as a stereoselective competitive inhibitor of MAO-A. The inhibitory constants (Ki) for the R and S enantiomers are presented below.
| Compound | Enantiomer | Target | Ki (µM) | Reference |
| This compound | R-(+) | MAO-A | 6 | |
| This compound | S-(-) | MAO-A | 186 |
Antifungal Activity of Tetrahydroisoquinoline Analogs
While specific minimum inhibitory concentration (MIC) values for N-substituted (+)-salsolidine derivatives are not extensively reported in the reviewed literature, related N-substituted tetrahydroisoquinoline analogs have demonstrated significant antifungal activity.
| Compound Class | N-Substituent | Fungal Species | MIC (µg/mL) | Reference |
| N-Substituted THIQ | Varies | Candida glabrata | Comparable to Clotrimazole | |
| N-Substituted THIQ | Varies | Saccharomyces cerevisiae | 1 | |
| N-Substituted THIQ | Varies | Yarrowia lipolytica | 2.5 | |
| Imidazolidine Derivatives | Varies | Candida albicans | 12.5 | |
| Imidazolidine Derivatives | Varies | Aspergillus niger | 25 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of (+)-Salsolidine with Alkyl Halides
This protocol describes the direct N-alkylation of (+)-salsolidine using an alkyl halide in the presence of a base.
Materials:
-
(+)-Salsolidine
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of (+)-salsolidine (1.0 eq) in anhydrous DMF or ACN, add anhydrous K₂CO₃ (2.0-3.0 eq) or Et₃N (2.0-3.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the corresponding alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80°C, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired N-alkylated (+)-salsolidine derivative.
Protocol 2: General Procedure for Reductive Amination of (+)-Salsolidine with Aldehydes
This protocol details the N-alkylation of (+)-salsolidine via reductive amination with an aldehyde.
Materials:
-
(+)-Salsolidine
-
Aldehyde (e.g., benzaldehyde, acetaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous 1,2-dichloroethane (DCE) or methanol (MeOH)
-
Acetic acid (glacial)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve (+)-salsolidine (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCE or MeOH.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated NaHCO₃ solution.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the N-alkylated (+)-salsolidine derivative.
Protocol 3: Synthesis of 2-(chloroacetyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
This protocol describes the synthesis of a specific N-acyl derivative of (+)-salsolidine.
Materials:
-
(+)-Salsolidine
-
Chloroacetyl chloride
-
Triethylamine (Et₃N) or pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve (+)-salsolidine (1.0 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain 2-(chloroacetyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: General workflow for the synthesis and biological evaluation of N-substituted (+)-salsolidine derivatives.
Caption: Proposed mechanism of MAO-A inhibition by N-substituted (+)-salsolidine derivatives.
Caption: Putative mechanism of cytotoxic activity via CDK9 inhibition.
Caption: Potential antifungal mechanisms of action for tetrahydroisoquinoline derivatives.
References
Application Notes and Protocols: Molecular Docking Simulation of Salsolidine with Cyclin-Dependent Kinase 9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the virtual screening of Salsolidine, a tetrahydroisoquinoline alkaloid, as a potential inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The protocol outlines the necessary steps for in silico molecular docking, a computational technique to predict the binding affinity and interaction between a ligand (this compound) and a protein target (CDK9).
Introduction
Cyclin-Dependent Kinase 9 (CDK9) is a key transcriptional regulator, and its dysregulation is implicated in various diseases, including cancer.[1] As a component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for transcriptional elongation.[2][3] Inhibition of CDK9 is a promising therapeutic strategy to suppress the expression of anti-apoptotic proteins and oncogenes, making it an attractive target for cancer drug discovery.[3]
This compound is a naturally occurring tetrahydroisoquinoline alkaloid.[4] Notably, recent studies have identified other tetrahydroisoquinoline derivatives as potent inhibitors of CDK9, suggesting that this structural scaffold has the potential for CDK9 inhibition. This provides a strong rationale for investigating the interaction of this compound with the ATP-binding pocket of CDK9 through molecular docking simulations.
Signaling Pathway of CDK9
CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the P-TEFb complex. This complex is pivotal in the regulation of gene transcription. The diagram below illustrates the central role of CDK9 in the transcriptional elongation process.
Experimental Protocols
This section details the step-by-step methodology for performing a molecular docking simulation of this compound with CDK9.
Preparation of the Receptor (CDK9)
-
Obtain Protein Structure: Download the 3D crystal structure of human CDK9 in complex with its cyclin partner (e.g., Cyclin T1) from the Protein Data Bank (PDB). Suitable PDB IDs include 3BLQ or 6W9E .
-
Pre-processing:
-
Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.
-
Add polar hydrogens to the protein structure.
-
Assign appropriate atomic charges (e.g., Gasteiger charges).
-
Repair any missing residues or atoms using modeling software.
-
-
Define the Binding Site: Identify the ATP-binding pocket of CDK9. This can be determined from the position of the co-crystallized ligand in the original PDB file or through literature review. The binding site is typically a hydrophobic pocket with key hydrogen bonding residues.
Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from the PubChem database (CID: 164752). Download the structure in a suitable format (e.g., SDF or MOL2).
-
Ligand Optimization:
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign appropriate atomic charges.
-
Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.
-
Molecular Docking Simulation
-
Grid Generation: Define a grid box that encompasses the entire binding site of CDK9. The grid box defines the search space for the docking algorithm.
-
Docking Algorithm: Employ a suitable docking algorithm, such as a genetic algorithm or a Lamarckian genetic algorithm, to explore the conformational space of the ligand within the binding site.
-
Execution: Run the docking simulation using software such as AutoDock, GOLD, or Schrödinger Suite. The program will generate a series of possible binding poses of this compound within the CDK9 active site.
-
Scoring and Ranking: The docking program will calculate a binding affinity score (e.g., in kcal/mol) for each pose, which estimates the strength of the interaction. The poses are then ranked based on these scores.
Analysis of Results
-
Binding Affinity: Analyze the predicted binding affinities. Lower (more negative) values generally indicate a more favorable binding interaction.
-
Binding Pose Analysis: Visualize the top-ranked binding poses to understand the interactions between this compound and the amino acid residues of the CDK9 active site. Key interactions to look for include:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Pi-pi stacking interactions
-
-
Comparison with Known Inhibitors: If available, compare the binding mode and affinity of this compound with that of known CDK9 inhibitors to validate the docking protocol and assess the potential of this compound.
Data Presentation
The quantitative results of the molecular docking simulation should be summarized in a clear and structured format.
| Parameter | This compound | Reference Inhibitor (e.g., Flavopiridol) |
| Binding Affinity (kcal/mol) | Insert Value | Insert Value |
| Number of Hydrogen Bonds | Insert Value | Insert Value |
| Interacting Residues | List Residues | List Residues |
| RMSD (Å) from reference | N/A | Insert Value |
Experimental Workflow
The following diagram illustrates the general workflow for the molecular docking simulation.
References
- 1. Discovery of a tetrahydroisoquinoline-based CDK9-cyclin T1 protein–protein interaction inhibitor as an anti-proliferative and anti-migration agent against triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of novel CDK9 and CYP3A4 inhibitors for cancer therapy through field and computational approaches [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Salsolidine Synthesis Utilizing In Situ IR and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of Salsolidine, a biologically active isoquinoline alkaloid, with a focus on the application of in situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy for real-time reaction monitoring and optimization. The integration of these Process Analytical Technologies (PAT) allows for enhanced control over reaction parameters, leading to improved yield, purity, and process understanding.
Introduction to In Situ Spectroscopy in this compound Synthesis
The synthesis of this compound can be approached through various synthetic routes, with the Pictet-Spengler reaction being a classic method. A more modern and controlled approach involves the lithiation of an N-protected tetrahydroisoquinoline precursor followed by electrophilic quenching. The success of this latter method, particularly on an industrial scale, hinges on precise control of the formation of the organolithium intermediate, which is often unstable at elevated temperatures.
In situ IR (specifically, Attenuated Total Reflectance Fourier Transform Infrared, ATR-FTIR, often referred to by the trade name ReactIR) and NMR spectroscopy are powerful tools for monitoring the progress of chemical reactions in real-time without the need for sampling.[1] For the synthesis of this compound, these techniques offer several advantages:
-
Real-time Monitoring: Track the concentration of reactants, intermediates, and products as the reaction proceeds.[2]
-
Kinetic Analysis: Determine reaction rates and identify potential bottlenecks or side reactions.
-
Endpoint Determination: Accurately identify the completion of the reaction, preventing unnecessary reaction time and potential degradation of the product.
-
Process Optimization: Facilitates the rapid optimization of reaction conditions such as temperature, reagent addition rates, and reaction time.
-
Safety Enhancement: Minimizes the need for manual sampling of potentially hazardous reagents.
This compound Synthesis Pathway
A key step in a modern synthesis of this compound involves the directed lithiation of N-Boc-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, followed by quenching with an electrophile (e.g., methyl iodide) and subsequent deprotection.
Caption: Synthetic pathway for this compound via lithiation.
Experimental Protocols
The following are detailed protocols for the synthesis of this compound, incorporating in situ IR and NMR monitoring.
In Situ IR (ReactIR) Monitored Lithiation and Alkylation
Objective: To monitor the formation of the lithiated intermediate and its subsequent consumption during alkylation to determine the optimal reaction time and ensure complete conversion.
Materials:
-
N-Boc-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
ReactIR instrument with a suitable probe for low-temperature reactions
-
Dry, inert atmosphere (Nitrogen or Argon) reaction setup
Protocol:
-
System Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a temperature probe, a nitrogen/argon inlet, and a septum for reagent addition.
-
Insert the ReactIR probe into the reaction flask, ensuring the sensor is fully submerged in the reaction medium.
-
Cool the reaction vessel to -50 °C using a suitable cooling bath.
-
-
Background Spectrum:
-
Add anhydrous THF to the reaction flask.
-
Collect a background IR spectrum of the solvent at the reaction temperature.
-
-
Reaction Initiation and Monitoring:
-
Dissolve N-Boc-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in anhydrous THF in the reaction flask.
-
Begin IR data collection.
-
Slowly add n-BuLi solution dropwise to the reaction mixture while maintaining the temperature at -50 °C.
-
Monitor the IR spectrum for the disappearance of the reactant's characteristic peaks and the appearance of new peaks corresponding to the lithiated intermediate. The lithiation is reported to be complete in under 5 minutes.[3]
-
-
Alkylation and Monitoring:
-
Once the lithiation is complete as indicated by the stabilization of the IR signal for the intermediate, add methyl iodide to the reaction mixture.
-
Continue to monitor the reaction via IR spectroscopy. Observe the disappearance of the lithiated intermediate's signal and the appearance of the N-Boc-Salsolidine product peaks.
-
-
Reaction Quench and Work-up:
-
Once the reaction is complete, quench the reaction by adding a suitable proton source (e.g., saturated aqueous ammonium chloride).
-
Proceed with a standard aqueous work-up and extraction to isolate the crude N-Boc-Salsolidine.
-
In Situ NMR Monitored Deprotection
Objective: To monitor the removal of the Boc protecting group to form this compound, ensuring complete deprotection without product degradation.
Materials:
-
N-Boc-Salsolidine
-
Trifluoroacetic acid (TFA)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR spectrometer equipped for in situ reaction monitoring (e.g., with a flow-through cell or by conducting the reaction directly in an NMR tube)
Protocol:
-
Sample Preparation:
-
Dissolve a known quantity of N-Boc-Salsolidine in the chosen deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum to serve as the time-zero point.
-
-
Reaction Initiation and Monitoring:
-
Add a catalytic amount of TFA to the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular intervals. The frequency of data acquisition should be determined by the expected reaction rate.
-
Monitor the disappearance of the Boc group's characteristic signal (a singlet around 1.5 ppm) and the appearance of the N-H proton signal of this compound, as well as shifts in the signals of the protons adjacent to the nitrogen.
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting material and the product in each spectrum to determine the relative concentrations over time.
-
Plot the concentration of the reactant and product as a function of time to determine the reaction kinetics and the point of complete conversion.
-
Data Presentation
The quantitative data obtained from in situ monitoring can be summarized in tables for easy comparison and analysis.
Table 1: In Situ IR Monitoring of Lithiation and Alkylation
| Reaction Stage | Key IR Peak (cm⁻¹) | Observation | Time (min) |
| Start | [Peak A] | N-Boc precursor C=O stretch | 0 |
| Lithiation | [Peak B] | Disappearance of a reactant peak | < 5 |
| [Peak C] | Appearance of lithiated intermediate | < 5 | |
| Alkylation | [Peak C] | Disappearance of lithiated intermediate | 5-15 |
| [Peak D] | Appearance of N-Boc-Salsolidine | 5-15 | |
| Completion | [Peak C] | Signal at baseline | ~15 |
Table 2: In Situ NMR Monitoring of Deprotection
| Time (min) | Integration of Boc Signal | Integration of Product Signal | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 10 | 0.75 | 0.25 | 25 |
| 20 | 0.50 | 0.50 | 50 |
| 30 | 0.25 | 0.75 | 75 |
| 40 | 0.05 | 0.95 | 95 |
| 50 | <0.01 | >0.99 | >99 |
Visualizations
The following diagrams illustrate the key processes and workflows involved in the in situ monitored synthesis of this compound.
References
Application Notes and Protocols for Administering Salsolidine in Rodent Models for Neurotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Salsolidine in rodent models to study its neurotoxic effects. This compound, a dopamine-derived tetrahydroisoquinoline, has garnered significant interest due to its potential role in the pathophysiology of neurodegenerative diseases, exhibiting a dual, concentration-dependent role as both a neuroprotectant and a neurotoxin.[1][2][3][4][5] This document outlines administration strategies, experimental designs, and analytical methods to investigate this compound-induced neurotoxicity.
Introduction to this compound-Induced Neurotoxicity
This compound is an endogenous compound formed from the condensation of dopamine and acetaldehyde. Its structural similarity to the known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has raised concerns about its potential to induce dopaminergic neurodegeneration. Research indicates that this compound's effects are biphasic: at lower concentrations, it may offer neuroprotection, while at higher concentrations, it induces neurotoxic effects. The neurotoxic mechanisms are believed to involve the induction of oxidative stress through the generation of reactive oxygen species (ROS), decreased glutathione (GSH) levels, mitochondrial dysfunction leading to reduced ATP, and the activation of apoptotic pathways, including caspase-3.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from in vitro and in vivo studies on this compound's effects.
Table 1: In Vitro Neurotoxic and Neuroprotective Effects of this compound
| Cell Line | Concentration (µM) | Effect | Key Findings | Reference |
| SH-SY5Y | 10-250 | No significant LDH release | Did not induce necrosis. | |
| SH-SY5Y | 50, 100 | Neuroprotective | Rescued cells from H₂O₂-induced death. | |
| SH-SY5Y | 250 | Neuroprotective | Reduced 6-OHDA-induced caspase-3/7 activity. | |
| SH-SY5Y | 400 | Neurotoxic | ~50% toxicity, mediated by apoptosis. | |
| SH-SY5Y | 500 | Neurotoxic | 47.5% cell death. | |
| Rat Hippocampal Cultures | 50, 100 | Neuroprotective | Diminished glutamate-induced caspase-3 activity and LDH release. | |
| Rat Hippocampal Cultures | 500 | Neurotoxic | Potentiated glutamate-induced caspase-3 activity and LDH release. | |
| Mouse Striatum Cultures | 50, 500 | Neuroprotective | Showed neuroprotective activity. |
Table 2: In Vivo Administration and Effects of this compound in Rodents
| Animal Model | Administration Route & Dosage | Duration | Observed Effects | Reference |
| Wistar Rats | Continuous intraperitoneal infusion via ALZET osmotic mini-pumps (200 mg/kg total) | 4 weeks | No visible disturbances or significant changes in motor function. No significant difference in serum TNFα and CRP levels compared to control. | |
| Wistar Rats | Continuous intraperitoneal infusion via ALZET osmotic mini-pumps (300 mg/kg total) | 4 weeks | No visible disturbances or significant changes in motor function. No significant difference in serum TNFα and CRP levels compared to control. | |
| Rats | Acute and chronic administration (details not specified) | Not specified | Did not affect dopamine metabolism, striatal concentration, or α-synuclein and tyrosine hydroxylase protein levels. |
Experimental Protocols
This compound Administration in Rodents
Protocol 1: Continuous Intraperitoneal Infusion using Osmotic Mini-Pumps
This protocol is suitable for long-term, continuous administration to maintain steady-state plasma levels of this compound.
-
Animal Model: Male Wistar rats (n=6 per group).
-
Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
This compound Preparation: Dissolve this compound (purity ≥ 99%) in a suitable vehicle (e.g., sterile saline). The concentration will depend on the desired total dose and the pump's flow rate and duration.
-
Pump Preparation: Fill ALZET osmotic mini-pumps (e.g., delivery rate 0.25 µL/h) with the this compound solution or vehicle according to the manufacturer's instructions.
-
Surgical Implantation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Shave and sterilize the abdominal area.
-
Make a small midline incision through the skin and the abdominal wall.
-
Implant the osmotic mini-pump into the peritoneal cavity.
-
Suture the abdominal muscle and skin layers.
-
Provide post-operative care, including analgesics and monitoring for signs of infection or distress.
-
-
Dosing:
-
Group 1 (Control): Implant with pumps containing vehicle only.
-
Group 2 (Low Dose): Implant with pumps delivering a total dose of 200 mg/kg over 4 weeks.
-
Group 3 (High Dose): Implant with pumps delivering a total dose of 300 mg/kg over 4 weeks.
-
-
Monitoring: Observe animals daily for general health, body weight, and any behavioral abnormalities.
Behavioral Testing for Neurotoxicity
Behavioral assessments are crucial for evaluating the functional consequences of this compound administration. It is recommended to perform a battery of tests to assess different aspects of neurological function.
Protocol 2: Open Field Test (OFT)
This test is used to assess general locomotor activity and exploratory behavior.
-
Apparatus: A square wooden or plastic box (e.g., 80 x 80 x 40 cm) with the floor divided into equal squares (e.g., 16 squares of 20 x 20 cm).
-
Procedure:
-
Gently place the rodent in the center of the open field.
-
Allow the animal to explore freely for a set period (e.g., 5-10 minutes).
-
Record the following parameters using an automated tracking system or by manual observation:
-
Number of squares crossed (locomotor activity).
-
Time spent in the central vs. peripheral squares (anxiety-like behavior).
-
Rearing frequency (exploratory behavior).
-
-
Clean the apparatus thoroughly with 70% ethanol between animals to eliminate olfactory cues.
-
Protocol 3: Rotarod Test
This test evaluates motor coordination and balance.
-
Apparatus: A rotating rod with adjustable speed.
-
Procedure:
-
Training: Acclimatize the animals to the apparatus for a few days before testing by placing them on the stationary or slowly rotating rod.
-
Testing:
-
Place the rodent on the rod at a low, constant speed or an accelerating speed.
-
Record the latency to fall off the rod.
-
Perform multiple trials (e.g., 3 trials per day for 3 consecutive days) with an inter-trial interval.
-
-
Biochemical Assays for Neurotoxicity Markers
These assays are performed on brain tissue homogenates to quantify markers of cellular damage and oxidative stress.
Protocol 4: Lactate Dehydrogenase (LDH) Assay
LDH is a cytosolic enzyme released upon cell lysis, serving as a marker for cytotoxicity.
-
Sample Preparation: Homogenize brain tissue (e.g., striatum, hippocampus) in cold lysis buffer. Centrifuge the homogenate and collect the supernatant.
-
Assay: Use a commercially available LDH cytotoxicity assay kit.
-
Procedure:
-
Add the supernatant to a reaction mixture containing lactate and NAD+.
-
LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
Measure the increase in absorbance at a specific wavelength (e.g., 340 nm) which is proportional to the amount of LDH released.
-
Protocol 5: Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.
-
Sample Preparation: Prepare tissue lysates as described for the LDH assay.
-
Assay: Use a commercially available fluorometric or colorimetric caspase-3/7 assay kit (e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay).
-
Procedure:
-
Incubate the lysate with a substrate that is cleaved by active caspase-3/7 to release a fluorescent or colorimetric molecule.
-
Measure the fluorescence or absorbance, which is proportional to the caspase activity.
-
Protocol 6: Reactive Oxygen Species (ROS) Assay
This assay measures the levels of ROS, an indicator of oxidative stress.
-
Sample Preparation: Prepare fresh tissue homogenates.
-
Assay: Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Procedure:
-
Incubate the homogenate with DCFDA.
-
In the presence of ROS, DCFDA is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Measure the fluorescence intensity, which is proportional to the ROS levels.
-
Histological Analysis
Histological examination of brain tissue can reveal neuronal damage, inflammation, and other pathological changes.
Protocol 7: Hematoxylin and Eosin (H&E) Staining
H&E staining is a standard method for visualizing tissue morphology.
-
Tissue Preparation:
-
Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in 4% PFA.
-
Process the tissue for paraffin embedding.
-
Cut thin sections (e.g., 5-10 µm) using a microtome.
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with hematoxylin (stains nuclei blue/purple).
-
Counterstain with eosin (stains cytoplasm and extracellular matrix pink/red).
-
Dehydrate and mount the sections.
-
-
Analysis: Examine the sections under a microscope for signs of neurodegeneration, such as pyknotic nuclei, vacuolization, and inflammatory cell infiltration.
Visualization of Signaling Pathways and Workflows
This compound-Induced Neurotoxicity Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by toxic levels of this compound.
References
- 1. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salsolinol, an endogenous compound triggers a two-phase opposing action in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Is salsolinol a friend or foe? Revisiting its roles in neurotoxicity and cellular protection. – Ingentium Magazine [magazine.ingentium.com]
Application Notes and Protocols for Culturing Rat Brain Endothelial Cells in Salsolidine Transport Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Understanding the transport of neuroactive compounds, such as Salsolidine, across this barrier is crucial for the development of novel therapeutics and for understanding the neurotoxic potential of various substances. This compound, a tetrahydroisoquinoline derivative, has been identified as a potential neurotoxin and its ability to cross the BBB is of significant interest. This document provides detailed protocols for the isolation, culture, and characterization of primary rat brain endothelial cells (RBECs) to create a robust in vitro BBB model for studying the transport of this compound.
Primary RBECs, when cultured under appropriate conditions, can form a monolayer with tight junctions that closely mimics the in vivo BBB. Co-culture with astrocytes and pericytes is often employed to induce and maintain the barrier phenotype, characterized by high transendothelial electrical resistance (TEER) and low permeability to paracellular markers. This in vitro model allows for the controlled investigation of transport mechanisms and the effects of compounds on BBB integrity and function.
Data Presentation
Table 1: Key Characteristics of the In Vitro Rat Blood-Brain Barrier Model
| Parameter | Expected Value | Method of Measurement | Reference |
| Transendothelial Electrical Resistance (TEER) | > 150 Ω·cm² | EVOM Volt-Ohm Meter | [1][2] |
| Permeability to Sodium Fluorescein (376 Da) | < 1 x 10⁻⁵ cm/s | Fluorometry | [1] |
| Permeability to [¹⁴C]-Mannitol (182.2 Da) | Considerably reduced in presence of cell monolayer | Scintillation Counting | [3] |
| Expression of Tight Junction Proteins | Positive | Immunocytochemistry/Western Blot | [1] |
| Expression of Endothelial Markers (e.g., Factor VIII-related antigen, CD31) | Positive | Immunocytochemistry | |
| Expression of Transporters (e.g., P-glycoprotein) | Positive | Western Blot/Functional Assays |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Rat Brain Endothelial Cells
This protocol describes the isolation of microvessels from rat brains and the subsequent culture of endothelial cells.
Materials:
-
Sprague-Dawley rats (10-15 days old)
-
Dissection medium: DMEM supplemented with 1% penicillin-streptomycin
-
Enzyme solution I: DMEM containing 1 mg/mL collagenase type II and 5 µg/mL DNase I
-
Enzyme solution II: DMEM containing 1 mg/mL collagenase/dispase and 5 µg/mL DNase I
-
Density gradient solution: 20% BSA in DMEM
-
Percoll gradient
-
RBEC growth medium: DMEM/F12 supplemented with 20% plasma-derived serum, 1% penicillin-streptomycin, 1 ng/mL basic fibroblast growth factor (bFGF), and 100 µg/mL heparin.
-
Puromycin solution (for purification)
-
Collagen type IV and fibronectin coated culture flasks/plates
Procedure:
-
Euthanize neonatal rats according to approved animal protocols.
-
Dissect the brains and remove the meninges and white matter in cold dissection medium.
-
Mince the cortical tissue into small pieces.
-
Incubate the minced tissue in Enzyme solution I for 60 minutes at 37°C with gentle agitation.
-
Centrifuge the digest at 1000 x g for 5 minutes and discard the supernatant.
-
Resuspend the pellet in the density gradient solution and centrifuge at 1000 x g for 20 minutes. The microvessels will form a pellet.
-
Wash the pellet with DMEM and incubate in Enzyme solution II for 45 minutes at 37°C.
-
Filter the cell suspension through a 100 µm cell strainer followed by a 40 µm cell strainer.
-
For further purification, a Percoll gradient centrifugation can be performed.
-
Seed the isolated microvessel fragments onto collagen IV and fibronectin-coated culture flasks.
-
After 24 hours, replace the medium with RBEC growth medium containing 4 µg/mL puromycin to select for endothelial cells. Maintain this medium for 2-3 days.
-
After puromycin selection, culture the cells in RBEC growth medium. The cells should reach confluence in 5-7 days.
Protocol 2: Establishment of an In Vitro Blood-Brain Barrier Model
This protocol details the formation of a tight endothelial monolayer on transwell inserts, suitable for transport studies.
Materials:
-
Confluent primary RBECs
-
Rat astrocytes and/or pericytes (optional, for co-culture)
-
Transwell inserts (e.g., 0.4 µm pore size) coated with collagen IV and fibronectin
-
RBEC growth medium
-
Astrocyte/pericyte conditioned medium (if not in direct co-culture)
Procedure:
-
Seed primary RBECs onto the apical side of the coated transwell inserts at a high density (e.g., 1 x 10⁵ cells/cm²).
-
For a co-culture model, seed astrocytes and/or pericytes on the basolateral side of the insert or in the bottom of the well.
-
Culture the cells in RBEC growth medium. If using a conditioned medium model, replace the basolateral medium with astrocyte/pericyte conditioned medium.
-
Monitor the formation of a tight monolayer by measuring the TEER daily. The TEER should plateau at a high value (typically >150 Ω·cm²).
-
The in vitro BBB model is ready for transport studies once the TEER has stabilized.
Protocol 3: this compound Transport Assay
This protocol describes how to perform a transport study to determine the permeability of this compound across the in vitro BBB model.
Materials:
-
Established in vitro BBB model on transwell inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
This compound solution of known concentration in transport buffer
-
Lucifer yellow or another low-permeability marker (as a control for monolayer integrity)
-
Analytical method for quantifying this compound (e.g., HPLC-MS/MS)
Procedure:
-
Wash the apical and basolateral compartments of the transwell inserts twice with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Add the this compound solution to the apical (donor) compartment.
-
To assess paracellular leakage, add Lucifer yellow to the apical compartment of control wells.
-
At designated time points (e.g., 15, 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh transport buffer.
-
Also, collect a sample from the apical compartment at the beginning and end of the experiment to determine the initial and final concentrations.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method.
-
Measure the fluorescence of Lucifer yellow in the basolateral samples to ensure the integrity of the endothelial monolayer was maintained throughout the experiment.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of this compound appearance in the receiver compartment.
-
A is the surface area of the transwell membrane.
-
C₀ is the initial concentration of this compound in the donor compartment.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound transport studies using primary rat brain endothelial cells.
Caption: Potential transport mechanisms and signaling interactions of this compound at the blood-brain barrier.
References
- 1. A new blood-brain barrier model using primary rat brain endothelial cells, pericytes and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 3. Isolation and primary culture of rat cerebral microvascular endothelial cells for studying drug transport in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectroscopic Characterization of Synthetic Salsolidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Salsolidine is a tetrahydroisoquinoline alkaloid with known pharmacological activity.[1] As with any synthetic compound intended for research or pharmaceutical development, unambiguous structural confirmation and purity assessment are critical. This document provides a comprehensive guide to the spectroscopic characterization of synthetic this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.
Overall Spectroscopic Workflow
The characterization of synthetic this compound follows a logical workflow to confirm its molecular structure, purity, and functional groups. The process begins with the purified synthetic sample and employs multiple complementary spectroscopic techniques to build a complete analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise structure of this compound, providing detailed information about the carbon skeleton and the chemical environment of each proton.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The assignments for this compound are detailed below.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~6.65 | s | - | H-5 |
| ~6.60 | s | - | H-8 |
| ~4.05 | q | ~6.5 | H-1 |
| ~3.85 | s | - | OCH₃ at C-6 |
| ~3.84 | s | - | OCH₃ at C-7 |
| ~3.20 - 3.00 | m | - | H-3 (axial & equatorial) |
| ~2.80 - 2.60 | m | - | H-4 (axial & equatorial) |
| ~2.00 | br s | - | NH |
| ~1.45 | d | ~6.5 | CH₃ at C-1 |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~147.5 | C-6 |
| ~147.3 | C-7 |
| ~128.0 | C-4a |
| ~126.5 | C-8a |
| ~111.5 | C-8 |
| ~109.5 | C-5 |
| ~56.0 | OCH₃ |
| ~55.8 | OCH₃ |
| ~51.0 | C-1 |
| ~41.5 | C-3 |
| ~29.0 | C-4 |
| ~22.5 | CH₃ at C-1 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of synthetic this compound in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).[2] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[2]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 220 ppm.
-
A relaxation delay of 2-5 seconds is recommended.
-
Acquire several thousand scans for adequate signal intensity.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.
Electron Ionization (EI) Mass Spectrum Data
The EI-MS of this compound is characterized by a distinct molecular ion peak and a prominent fragment resulting from benzylic cleavage.
| m/z | Proposed Fragment Ion | Interpretation |
| 207 | [M]⁺• | Molecular Ion |
| 192 | [M - CH₃]⁺ | Base peak, loss of the C1-methyl group |
| 177 | [M - CH₃ - CH₃]⁺ | Loss of a methyl radical from a methoxy group |
Fragmentation Pathway
The primary fragmentation of tetrahydroisoquinoline alkaloids in EI-MS is the cleavage of the bond alpha to the nitrogen atom and the aromatic ring (benzylic cleavage), leading to the formation of a stable iminium cation.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
Gas Chromatography (GC) Conditions:
-
Injector: Splitless mode, temperature set to 300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
-
Oven Program: Start at 50°C, hold for 1 minute, then ramp at 10°C/min to 320°C and hold for 2 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-600.
-
Source Temperature: 230°C.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule based on their characteristic vibrational frequencies.
Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350-3300 | N-H Stretch | Secondary Amine |
| ~3050-3000 | C-H Stretch | Aromatic C-H |
| ~2950-2850 | C-H Stretch | Aliphatic C-H (CH₃, CH₂) |
| ~1610, ~1510 | C=C Stretch | Aromatic Ring |
| ~1260, ~1030 | C-O Stretch | Aryl-Alkyl Ether (Methoxy) |
| ~1220 | C-N Stretch | Amine |
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure to ensure good contact. This is the simplest method.
-
KBr Pellet: Alternatively, grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the instrument and collect the sample spectrum.
-
Scan over the range of 4000-650 cm⁻¹.
-
Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the aromatic system.
UV-Vis Absorption Data
This compound exhibits characteristic absorption maxima (λmax) due to its substituted benzene ring system.
| Solvent | λmax (nm) |
| Ethanol | ~230 and ~283 |
Note: These values are typical for tetrahydroisoquinoline alkaloids and may vary slightly depending on solvent and concentration.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or methanol) at a known concentration (e.g., 1 mg/mL). Dilute this stock solution to an appropriate concentration (typically in the µg/mL range) to ensure the maximum absorbance is within the linear range of the instrument (ideally < 1.5 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Fill the reference cuvette with the pure solvent (blank).
-
Fill the sample cuvette with the this compound solution.
-
Scan the sample from approximately 400 nm down to 200 nm.
-
-
Data Processing: The instrument software will automatically subtract the blank spectrum. Identify the wavelengths of maximum absorbance (λmax).
References
Salsolidine as a Chemical Tool in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salsolidine, a tetrahydroisoquinoline alkaloid, has emerged as a valuable chemical tool in neuroscience research. Its multifaceted pharmacological profile, primarily as a monoamine oxidase A (MAO-A) inhibitor and modulator of dopaminergic and opioidergic systems, makes it a versatile probe for investigating a range of neurological processes and disease models. These application notes provide a comprehensive overview of this compound's utility, supported by detailed experimental protocols and quantitative data to guide researchers in its effective application.
Mechanism of Action
This compound's primary mechanism of action is the stereoselective, competitive inhibition of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin and dopamine. The (R)-enantiomer of this compound is significantly more potent in inhibiting MAO-A than the (S)-enantiomer.[1][2][3][4][5] Beyond MAO-A inhibition, this compound has been shown to interact with other neuronal targets, including opioid receptors, and at higher concentrations, it can influence dopamine synthesis and uptake, as well as induce oxidative stress. Its complex pharmacology allows for the exploration of various signaling pathways and their roles in neuronal function and dysfunction.
Data Presentation
The following tables summarize the quantitative data on this compound's bioactivity from various in vitro and in vivo studies.
Table 1: Inhibitory Activity of this compound Enantiomers on Monoamine Oxidase A (MAO-A)
| Enantiomer | Ki (μM) | Potency | Reference(s) |
| (R)-Salsolidine | 6 | More Potent | |
| (S)-Salsolidine | 186 | Less Potent | |
| (S)-Salsolidine | 63 | Less Potent |
Table 2: Binding Affinity of this compound for Various Receptors
| Receptor | Ligand | Ki (μM) | Assay Conditions | Reference(s) |
| δ-opioid receptor | This compound | >100 | Rat brain homogenate | |
| μ-opioid receptor | (S)-Salsolidine | EC50 = 9 x 10⁻³ | G protein-adenylate cyclase pathway activation | |
| μ-opioid receptor | (R)-Salsolidine | EC50 = 6 x 10⁻¹ | G protein-adenylate cyclase pathway activation | |
| Dopamine D2 Receptor | Salsolinol | Ki = 0.48 | Not specified |
Table 3: Effects of this compound on Dopaminergic Systems
| Experimental Model | This compound Concentration/Dose | Observed Effect | Reference(s) |
| Rat Striatum (in vivo microdialysis) | 100 mg/kg i.p. (acute) | Enhanced L-DOPA-induced dopamine release (~1200%) | |
| Rat Striatum (in vivo microdialysis) | 100 mg/kg i.p. (chronic, 14 days) | Blocked L-DOPA-induced dopamine release | |
| Rat Nucleus Accumbens Shell (in vivo) | 30 pmol (microinjected into pVTA) | Increased dopamine levels to 141% of baseline | |
| SH-SY5Y cells | 50 µM | Neuroprotective against MPP+ toxicity | |
| SH-SY5Y cells | 500 µM | 47.5% cell death |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Protocol 1: In Vitro Neurotoxicity Assessment in SH-SY5Y Cells using MTT Assay
Objective: To determine the cytotoxic effects of this compound on a human dopaminergic neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
This compound Treatment: Prepare a stock solution of this compound in sterile water or DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 µM to 500 µM). Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration).
-
Incubation: Incubate the plate for 24 or 48 hours in a CO2 incubator.
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: In Vivo Assessment of Locomotor Activity in Mice
Objective: To evaluate the effect of this compound on spontaneous locomotor activity.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Open field apparatus (e.g., 40 x 40 cm) equipped with an automated activity monitoring system (e.g., video tracking or photobeam sensors)
Procedure:
-
Acclimation: Acclimate the mice to the experimental room for at least 1 hour before testing.
-
Habituation: Place each mouse individually into the open field apparatus and allow for a 30-minute habituation period.
-
This compound Administration: Prepare this compound solution in sterile saline. Administer this compound (e.g., 10-100 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.
-
Locomotor Activity Recording: Immediately after injection, return the mouse to the open field apparatus and record locomotor activity for a defined period (e.g., 60-120 minutes).
-
Data Analysis: Analyze parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
Protocol 3: Immunohistochemistry for Tyrosine Hydroxylase in Rat Brain
Objective: To assess the effect of this compound on the integrity of dopaminergic neurons in a rat model of Parkinson's disease.
Materials:
-
Rat brain tissue sections (fixed and cryoprotected)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-Tyrosine Hydroxylase (TH)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent probe (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Perfuse rats with 4% paraformaldehyde, dissect the brains, and cryoprotect in sucrose solution. Cut coronal sections (e.g., 40 µm) on a cryostat.
-
Washing: Wash the free-floating sections three times in PBS for 10 minutes each.
-
Blocking: Incubate the sections in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-TH antibody (diluted in blocking solution) overnight at 4°C.
-
Washing: Wash the sections three times in PBS for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the sections with the fluorescently labeled secondary antibody (diluted in PBS) for 2 hours at room temperature, protected from light.
-
Washing: Wash the sections three times in PBS for 10 minutes each in the dark.
-
Counterstaining: Incubate the sections with DAPI solution for 10 minutes to stain the cell nuclei.
-
Mounting: Mount the sections onto glass slides and coverslip with mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope. Quantify the number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum.
Protocol 4: HPLC Analysis of Dopamine and Serotonin in Brain Tissue
Objective: To quantify the levels of dopamine and serotonin in brain regions following this compound administration.
Materials:
-
Rat brain tissue (e.g., striatum, prefrontal cortex)
-
Homogenization buffer (e.g., 0.1 M perchloric acid)
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
C18 reverse-phase column
-
Mobile phase (e.g., a mixture of methanol, water, and a buffer like sodium acetate with an ion-pairing agent)
-
Standards for dopamine and serotonin
Procedure:
-
Tissue Homogenization: Dissect the brain region of interest on ice and homogenize in ice-cold homogenization buffer.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Sample Preparation: Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
HPLC Analysis:
-
Inject a defined volume of the filtered supernatant into the HPLC system.
-
Separate the neurotransmitters on the C18 column using an isocratic or gradient elution with the mobile phase.
-
Detect dopamine and serotonin using an electrochemical detector set at an appropriate oxidation potential.
-
-
Quantification: Create a standard curve using known concentrations of dopamine and serotonin standards. Quantify the neurotransmitter levels in the samples by comparing their peak areas to the standard curve. Express the results as ng/mg of tissue protein.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in neuroscience research.
Caption: this compound's primary mechanism of action: MAO-A inhibition.
Caption: this compound's modulation of dopamine neuron firing.
Caption: Workflow for studying this compound in a Parkinson's model.
Conclusion
This compound is a powerful and versatile chemical tool for neuroscience research. Its well-characterized effects on the monoaminergic and opioidergic systems provide a means to dissect their roles in various physiological and pathological states. The provided data, protocols, and visualizations serve as a foundational resource for researchers aiming to incorporate this compound into their studies of neurodegenerative diseases, addiction, and other neurological disorders. As with any pharmacological tool, careful consideration of dosage, administration route, and the specific research question is crucial for obtaining meaningful and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Salsolinol modulation of dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salsolinol modulation of dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salsolinol Stimulates Dopamine Neurons in Slices of Posterior Ventral Tegmental Area Indirectly by Activating μ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Salsolidine Formulations for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Salsolidine for in vivo experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges in preparing this compound formulations.
Frequently Asked Questions (FAQs)
Q1: What are the key solubility properties of this compound?
A1: this compound is a tetrahydroisoquinoline alkaloid with moderate lipophilicity, indicated by a LogP of 2.239.[1] Its solubility is pH-dependent due to the presence of a basic nitrogen atom.[1] Under acidic conditions, the nitrogen atom becomes protonated, forming a more water-soluble salt.[1] this compound exhibits good solubility in several organic solvents.[1]
Q2: What are the recommended starting points for solubilizing this compound for in vivo experiments?
A2: Due to its solubility profile, common approaches for formulating this compound for in vivo studies include pH adjustment, the use of co-solvents, and complexation with cyclodextrins. A widely used co-solvent system is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), and a saline or buffered aqueous solution.
Q3: Is there a specific vehicle formulation that has been used for this compound in animal studies?
A3: Yes, a common formulation strategy for poorly soluble compounds suitable for in vivo use involves a multi-component vehicle. One such example is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another approach involves using 10% DMSO in a solution of 20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline. These formulations have been shown to achieve a this compound concentration of at least 2.5 mg/mL.
Q4: Can I heat or sonicate my this compound preparation to aid dissolution?
A4: Yes, gentle heating and/or sonication can be employed to aid in the dissolution of this compound, especially if precipitation or phase separation occurs during preparation. However, it is crucial to monitor the temperature to avoid potential degradation of the compound.
Q5: How should I store my prepared this compound solutions?
A5: To prevent degradation and maintain the stability of your this compound solution, it is recommended to aliquot the prepared solution into single-use vials and store them at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months). It is advisable to store the solutions under a nitrogen atmosphere and away from moisture.
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound in various solvents. These values should be used as a guideline, and it is recommended to determine the solubility experimentally for your specific batch of this compound.
| Solvent/Vehicle | Approximate Solubility | Notes |
| Ethanol | ~30 mg/mL[1] | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | Solubility is pH-dependent. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A common vehicle for in vivo studies. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Cyclodextrin-based formulation for improved aqueous solubility. |
Troubleshooting Guides
Issue 1: this compound powder is not dissolving in the chosen solvent.
-
Potential Cause: The concentration of this compound may be too high for the selected solvent, or the solvent may not be appropriate.
-
Troubleshooting Steps:
-
Verify Solubility: Refer to the quantitative solubility data table to ensure you are within the expected solubility range for the chosen solvent.
-
Increase Solvent Volume: If the concentration is high, try increasing the volume of the solvent.
-
Gentle Heating/Sonication: Gently warm the solution in a water bath or use an ultrasonic bath to aid dissolution. Avoid excessive heat to prevent degradation.
-
Change Solvent: If this compound remains insoluble, consider using a different solvent with higher solubilizing capacity, such as DMSO or ethanol, as an initial step before dilution with an aqueous vehicle.
-
Issue 2: this compound precipitates out of solution upon addition of an aqueous buffer or saline.
-
Potential Cause: This is a common issue known as "crashing out" and occurs when a drug that is soluble in an organic solvent is introduced too quickly into an aqueous environment where it is less soluble.
-
Troubleshooting Steps:
-
Slow, Dropwise Addition: Add the aqueous solution to the this compound-organic solvent mixture very slowly, drop-by-drop, while continuously and vigorously vortexing or stirring. This helps to maintain a transiently homogenous solution and prevents localized high concentrations of the drug in a poor solvent.
-
Use of Co-solvents and Surfactants: Employ a co-solvent system that improves the overall solubility of this compound in the final aqueous formulation. Including a surfactant like Tween-80 can also help to stabilize the formulation and prevent precipitation.
-
pH Adjustment: Since this compound's solubility is higher in acidic conditions, adjusting the pH of the final aqueous solution to be slightly acidic (e.g., pH 5-6.5) may help to keep the compound in solution. Ensure the final pH is suitable for your in vivo model.
-
Cyclodextrin Complexation: Consider using a cyclodextrin-based formulation. The cyclodextrin can encapsulate the this compound molecule, increasing its apparent aqueous solubility.
-
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Intraperitoneal (IP) or Oral (PO) Administration
This protocol describes the preparation of a this compound formulation using a DMSO, PEG300, and saline co-solvent system.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile injectable grade
-
Polyethylene Glycol 300 (PEG300), sterile injectable grade
-
Sterile Saline (0.9% NaCl)
-
Sterile vials and syringes
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile vial.
-
Initial Solubilization: Add the required volume of DMSO to the this compound powder. Vortex or sonicate briefly until the powder is completely dissolved.
-
Co-solvent Addition: Add the required volume of PEG300 to the DMSO solution and mix thoroughly to obtain a clear, homogenous solution.
-
Aqueous Phase Addition: Slowly add the sterile saline to the organic mixture in a dropwise manner while continuously vortexing.
-
Final Volume and Inspection: Adjust to the final desired volume with sterile saline. Visually inspect the final solution for any signs of precipitation or cloudiness before administration.
Example Formulation (for a 1 mg/mL final concentration in 10% DMSO/40% PEG300/50% Saline):
-
For a final volume of 10 mL, weigh 10 mg of this compound.
-
Add 1 mL of DMSO and dissolve the this compound.
-
Add 4 mL of PEG300 and mix well.
-
Slowly add 5 mL of sterile saline while vortexing.
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
This protocol outlines the preparation of a this compound formulation using Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).
Materials:
-
This compound powder
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Sterile Water for Injection or Saline
-
Sterile vials and magnetic stirrer
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile water or saline.
-
Add this compound: Add the weighed this compound powder to the SBE-β-CD solution.
-
Complexation: Stir the mixture at room temperature for 12-24 hours to allow for the formation of the inclusion complex. The solution should become clear.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
Visualizations
Experimental Workflow for this compound Solubilization
Caption: Workflow for selecting and preparing a suitable this compound formulation.
Signaling Pathway of this compound as a MAO-A Inhibitor
Caption: this compound inhibits MAO-A, increasing neurotransmitter levels.
References
Technical Support Center: Chiral Separation of Salsolidine Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of Salsolidine enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques for separating this compound enantiomers?
A1: The primary techniques for the enantioseparation of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).[1][2] HPLC with chiral stationary phases (CSPs) is a widely used approach for direct enantioseparation without derivatization.[1] GC methods typically require derivatization of the enantiomers to form diastereomers, which can then be separated on a standard achiral column.[1] Capillary electrophoresis, particularly with chiral selectors in the background electrolyte, has also proven to be an effective method with high separation efficiency.[2]
Q2: Which type of HPLC column is most effective for this compound enantioseparation?
A2: Polysaccharide-based and cyclodextrin-based chiral stationary phases (CSPs) are the most successful for the direct separation of this compound and related tetrahydroisoquinoline enantiomers.
-
Polysaccharide-based CSPs: Columns with chiral selectors derived from cellulose and amylose, such as Chiralpak® and Chiralcel® series, have demonstrated excellent enantioselectivity for these compounds. The choice between different polysaccharide derivatives will depend on the specific mobile phase conditions.
-
Cyclodextrin-based CSPs: Beta-cyclodextrin bonded silica gel columns are also effective for the enantioseparation of this compound. These columns work on the principle of inclusion complexation, where the enantiomers differentially fit into the chiral cavity of the cyclodextrin.
Q3: Is derivatization necessary for the GC analysis of this compound enantiomers?
A3: Yes, for gas chromatography, derivatization is typically required. This compound enantiomers are converted into diastereomers by reacting them with a chiral derivatizing agent. These resulting diastereomers have different physical properties and can be separated on a standard achiral GC column. A common approach involves a two-step derivatization process.
Q4: What are the key parameters to optimize for improving the resolution of this compound enantiomers in HPLC?
A4: Optimizing the separation of this compound enantiomers in HPLC involves a systematic approach to adjusting several key parameters:
-
Mobile Phase Composition: The choice and ratio of organic modifiers (e.g., isopropanol, ethanol, acetonitrile) in the mobile phase significantly impact selectivity. For basic compounds like this compound, the addition of a small amount of a basic modifier, such as diethylamine (DEA), is often crucial to improve peak shape and resolution.
-
Temperature: Column temperature can affect the chiral recognition process. Lower temperatures often lead to better resolution but may also result in broader peaks and longer retention times. Conversely, higher temperatures can improve peak efficiency but may decrease selectivity.
-
Flow Rate: Lower flow rates generally enhance resolution in chiral separations by allowing more time for the enantiomers to interact with the chiral stationary phase.
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of Enantiomers in HPLC
Poor resolution is a common challenge in chiral chromatography. If you are observing incomplete separation or co-elution of the this compound enantiomers, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor resolution in the HPLC separation of this compound enantiomers.
Detailed Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Optimize Mobile Phase | - Adjust the ratio of the organic modifier (e.g., increase or decrease the percentage of alcohol in a normal-phase system).- Vary the type of alcohol modifier (e.g., switch from isopropanol to ethanol).- For basic compounds like this compound, ensure a basic modifier like diethylamine (DEA) is present at an optimal concentration (typically 0.1%). | The mobile phase composition directly influences the interactions between the analytes and the chiral stationary phase, thereby affecting selectivity. |
| 2. Adjust Temperature | - Decrease the column temperature in increments of 5 °C. | Lowering the temperature can enhance the subtle energetic differences in the diastereomeric complexes formed between the enantiomers and the CSP, often leading to increased resolution. |
| 3. Reduce Flow Rate | - Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). | A lower flow rate increases the residence time of the analytes on the column, allowing for more interactions with the CSP and potentially improving separation. |
| 4. Screen Different CSPs | - If resolution is still poor, consider trying a different type of chiral stationary phase (e.g., if using a cellulose-based CSP, try an amylose-based one, or vice versa). | The chiral recognition mechanism is highly specific to the combination of the analyte and the CSP. A different CSP may offer a completely different and more effective separation mechanism. |
| 5. Check Column Health | - Ensure the column is not old or contaminated. If necessary, follow the manufacturer's instructions for column washing and regeneration. | A compromised column can lead to a loss of efficiency and, consequently, poor resolution. |
Issue 2: Peak Tailing of this compound Enantiomers
Peak tailing is a frequent issue when analyzing basic compounds like this compound, especially on silica-based columns. This can lead to inaccurate integration and reduced resolution.
Logical Relationship of Causes and Solutions for Peak Tailing
Caption: Diagram illustrating the common causes of peak tailing for basic compounds like this compound and their corresponding solutions.
Detailed Troubleshooting Steps:
| Problem Symptom | Potential Cause | Recommended Action |
| Tailing peaks for this compound | Secondary interactions with acidic silanol groups on the silica support of the CSP. | Add a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase (typically at a concentration of 0.1%). This will neutralize the active silanol sites and minimize secondary interactions. |
| Column overload. | Reduce the amount of sample injected by either lowering the concentration of the sample solution or decreasing the injection volume. | |
| Inappropriate mobile phase pH. | For reversed-phase separations, ensure the mobile phase pH is appropriately buffered to maintain this compound in a consistent ionic state. Increasing the ionic strength of the mobile phase with a buffer can also help to improve peak shape. |
Quantitative Data Summary
The following tables summarize quantitative data for the separation of this compound enantiomers under different chromatographic conditions.
Table 1: HPLC Separation of this compound and Related Analogs
| Chiral Stationary Phase | Mobile Phase | Analyte | Retention Time (t1, min) | Resolution (Rs) |
| Chiralpak AD | Methanol + 0.1% DEA | N-propyl-norlaudanosine | - | 1.9 |
| Chiralcel OD | Methanol + 0.1% DEA | 6'-bromo-laudanosine | - | >1.5 |
| Chiralcel OD | Acetonitrile + 0.1% DEA | Laudanosine | - | >1.5 |
Data adapted from a study on related benzyltetrahydroisoquinoline alkaloids, demonstrating the utility of these phases.
Table 2: Capillary Electrophoresis Separation of this compound Enantiomers
| Chiral Selector | Background Electrolyte | Resolution (Rs) | Limit of Detection (LOD) |
| Sulfated β-cyclodextrin (1 mM) | 20 mM Ammonium Acetate (pH 5.5) | 3.0 | 1.2 µM |
Data from a chiral CE-MS/MS method.
Experimental Protocols
Protocol 1: HPLC Enantioseparation of this compound (General Method)
This protocol provides a general starting point for the HPLC separation of this compound enantiomers based on common practices for related compounds.
-
Column: Chiralpak AD-H or Chiralcel OD-H (or equivalent polysaccharide-based CSP).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 80:20 v/v) with 0.1% diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at an appropriate wavelength (e.g., 280 nm).
-
Injection Volume: 10 µL.
-
Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Dissolve the this compound sample in the mobile phase. c. Inject the sample and run the analysis. d. Optimize the mobile phase composition (ratio of hexane to isopropanol) and temperature to achieve baseline separation (Rs ≥ 1.5).
Protocol 2: Capillary Electrophoresis Enantioseparation of this compound
This protocol is based on a published method for the chiral CE-MS/MS analysis of Salsolinol (Sal).
-
Capillary: Fused silica, 50 µm i.d. x 75 cm length.
-
Background Electrolyte (BGE): 20 mM ammonium acetate buffer (pH 5.5).
-
Chiral Selector Solution: 1 mM sulfated β-cyclodextrin in the BGE.
-
Separation Voltage: +25 kV.
-
Detection: MS/MS (or UV at an appropriate wavelength).
-
Procedure: a. Flush the capillary with the BGE for 3 minutes. b. Introduce the chiral selector solution into the capillary using a partial filling technique (e.g., pressure injection at 100 mbar for 50 s). c. Inject the sample solution (e.g., at 50 mbar for 12 s). d. Place the capillary inlet in the BGE vial and apply the separation voltage.
Protocol 3: GC-MS Analysis of this compound Enantiomers via Diastereomer Formation
This protocol is a generalized procedure based on the derivatization approach for GC analysis.
-
Derivatization: a. React the this compound sample with a two-step derivatization process: first with N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) to silylate the hydroxyl groups, followed by reaction with an enantiomerically pure chiral derivatizing agent such as R-(-)-2-phenylbutyrylic acid to form diastereomeric amides.
-
GC Column: Standard achiral capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium.
-
Temperature Program: a. Initial temperature: e.g., 150 °C. b. Ramp: Increase to 280 °C at a rate of 10 °C/min. c. Hold at 280 °C for 5 minutes.
-
Detection: Mass Spectrometry (MS).
-
Procedure: a. Extract the derivatized this compound diastereomers from the reaction mixture. b. Inject the extracted sample into the GC-MS system. c. The two diastereomers will elute at different retention times, allowing for their separation and quantification.
References
How to prevent degradation of Salsolidine in solution
This technical support center provides guidance on preventing the degradation of Salsolidine in solution. The following frequently asked questions (FAQs) and troubleshooting guides are designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: this compound, a tetrahydroisoquinoline alkaloid, is susceptible to degradation primarily through two pathways: hydrolysis and oxidation.[1][2] The rate of these degradation reactions can be significantly influenced by several environmental factors, including:
-
pH: The stability of this compound in solution is highly dependent on the pH.[2][3] Both acidic and alkaline conditions can catalyze its degradation.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.
-
Oxygen: The presence of oxygen can promote oxidative degradation of the molecule.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To ensure the stability of this compound stock solutions, it is recommended to store them under the following conditions:
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at -20°C for short-term storage or -80°C for long-term storage. | Lower temperatures slow down the rate of chemical degradation. |
| Atmosphere | Store under an inert atmosphere, such as nitrogen or argon. | This minimizes the risk of oxidative degradation. |
| Light Exposure | Protect from light by using amber vials or by wrapping the container in aluminum foil. | Prevents photodegradation. |
| Moisture | Ensure the solvent is anhydrous and the container is tightly sealed to prevent moisture absorption. | Moisture can contribute to hydrolytic degradation. |
Q3: Can I use antioxidants to prevent the degradation of this compound?
A3: Yes, the use of antioxidants is a recommended strategy to prevent the oxidative degradation of this compound. While specific studies on this compound are limited, research on other benzylisoquinoline and tetrahydroisoquinoline alkaloids has shown that antioxidants can be effective. The presence of hydroxyl groups in the structure of some of these alkaloids is relevant for their antioxidant activity, suggesting that they can act as free radical scavengers.
Commonly used antioxidants in pharmaceutical preparations that could be considered include:
-
Ascorbic acid (Vitamin C)
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
Tocopherol (Vitamin E)
The selection and concentration of the antioxidant should be optimized for your specific experimental conditions.
Troubleshooting Guide
Problem: I am observing a rapid loss of this compound concentration in my aqueous solution.
| Potential Cause | Troubleshooting Steps |
| Inappropriate pH | Measure the pH of your solution. The stability of tetrahydroisoquinoline alkaloids is often pH-dependent. Adjust the pH to a more neutral range (around pH 6-7) using a suitable buffer system, unless your experimental protocol requires acidic or basic conditions. If extreme pH is necessary, prepare fresh solutions immediately before use. |
| Oxidation | Deoxygenate your solvent by sparging with an inert gas (nitrogen or argon) before preparing the solution. Prepare and handle the solution under an inert atmosphere if possible. Consider adding an appropriate antioxidant to the solution. |
| High Temperature | Store the solution at a lower temperature (e.g., 4°C for short-term use, or frozen at -20°C or -80°C for longer storage). Avoid repeated freeze-thaw cycles by aliquoting the stock solution. |
| Light Exposure | Protect the solution from light at all times by using amber vials or by covering the container with aluminum foil. |
Problem: I see a color change or precipitate forming in my this compound solution over time.
| Potential Cause | Troubleshooting Steps |
| Degradation | A color change can be an indicator of chemical degradation. Analyze a sample of the solution using a suitable analytical method like HPLC-UV to identify and quantify any degradation products. |
| Precipitation due to pH change or solvent evaporation | Verify the pH of the solution. Ensure the container is tightly sealed to prevent solvent evaporation, which could lead to an increase in concentration and precipitation. |
| Contamination | Ensure that all glassware and equipment are scrupulously clean to avoid contamination that could catalyze degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the stock solution in a solid form or in solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC-UV method.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a starting point for developing an HPLC-UV method to quantify this compound and its degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM ammonium formate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | UV detection at a wavelength where this compound has maximum absorbance (to be determined by UV scan, likely around 280 nm for tetrahydroisoquinolines). |
Method Validation: The method should be validated according to ICH guidelines to ensure it is linear, accurate, precise, specific, and robust for its intended purpose of stability testing.
Visualizations
References
Troubleshooting low yields in the Bischler-Napieralski cyclization for isoquinolines
Welcome to the technical support center for the Bischler-Napieralski reaction. This guide is designed for researchers, scientists, and professionals in drug development to address common challenges and optimize the synthesis of 3,4-dihydroisoquinolines and related structures.
Frequently Asked Questions (FAQs)
Q1: What is the Bischler-Napieralski reaction and its primary application?
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to form 3,4-dihydroisoquinolines.[1][2][3] This reaction is a cornerstone in the synthesis of isoquinoline alkaloids and their derivatives, which are significant scaffolds in medicinal chemistry.[4][5] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.
Q2: My reaction is resulting in a low yield or failing completely. What are the most common reasons?
Low yields in the Bischler-Napieralski reaction typically stem from a few key factors:
-
Deactivated Aromatic Ring : The reaction is an electrophilic aromatic substitution, making it highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups on the ring will significantly hinder the cyclization, leading to poor or no product formation. The reaction is most effective with electron-donating groups on the benzene ring.
-
Insufficiently Potent Dehydrating Agent : For substrates that are less reactive, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.
-
Side Reactions : A major competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene derivative. This is particularly prevalent when the resulting styrene is highly conjugated.
-
Inappropriate Reaction Conditions : The choice of solvent and temperature is crucial. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to decomposition of the starting material or product, often resulting in tar formation.
Q3: How do I select the appropriate dehydrating agent for my substrate?
The choice of dehydrating agent is critical and depends on the reactivity of your substrate.
-
For Electron-Rich Substrates : Phosphorus oxychloride (POCl₃) is the most commonly used reagent and is often sufficient for β-arylethylamides with activated aromatic rings.
-
For Electron-Deficient or Neutral Substrates : A more powerful dehydrating agent is necessary. A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a classic choice for these challenging substrates. Other strong agents include polyphosphoric acid (PPA) and triflic anhydride (Tf₂O).
-
For a Milder, Modern Approach : A system of triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine often provides higher yields under milder conditions (from -20 °C to room temperature) and is compatible with a broader range of substrates.
Q4: I'm observing a significant amount of a styrene-like side product. How can this be minimized?
The formation of a styrene derivative points to the retro-Ritter reaction. To mitigate this, consider the following strategies:
-
Solvent Choice : Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.
-
Milder Conditions : Employing a modern protocol, such as the use of Tf₂O and 2-chloropyridine, allows the reaction to proceed at lower temperatures, which can suppress this side reaction.
-
Alternative Chemistry : A procedure developed by Larsen and colleagues uses oxalyl chloride to form an N-acyliminium intermediate, which is less prone to fragmentation.
Troubleshooting Guide
Use the table below to diagnose and resolve common issues encountered during the Bischler-Napieralski cyclization.
| Observation | Potential Cause | Recommended Solution |
| Low to No Product Formation | The aromatic ring of the substrate is not sufficiently activated (i.e., it lacks electron-donating groups). | Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃. Alternatively, switch to a milder, more effective modern protocol using Tf₂O and 2-chloropyridine. |
| The dehydrating agent is not potent enough for the specific substrate. | If POCl₃ alone is failing, try a mixture of P₂O₅ and POCl₃. | |
| Incomplete Reaction | The reaction time is insufficient or the temperature is too low. | Increase the reaction temperature by switching to a higher boiling solvent (e.g., from toluene to xylene). Monitor the reaction progress by TLC to determine the optimal reaction time. |
| Complex Mixture of Products / Degradation | The reaction temperature is too high, or the reaction time is too long for a sensitive substrate. | Use milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which allows for low-temperature activation. Reduce the reaction time and monitor the progress closely. |
| The substrate is unstable under the strongly acidic conditions. | Consider alternative synthetic routes to the target dihydroisoquinoline. | |
| Formation of an Unexpected Regioisomer | Cyclization is occurring at an alternative, electronically favorable position on the aromatic ring. | This can be influenced by the substitution pattern on the arene. Modification of activating groups may be necessary to direct the cyclization. In some cases, ipso-attack followed by rearrangement can occur, especially with P₂O₅. |
| Reaction Mixture Becomes a Thick Tar | Polymerization or decomposition is occurring at high temperatures. | Carefully control the reaction temperature; a gradual increase may be beneficial. Ensure the reaction is stopped once the starting material is consumed to avoid prolonged heating. Use a sufficient volume of solvent to maintain a stirrable mixture. |
Comparative Yields of Dehydrating Agents
The following table summarizes yields for the cyclization of a common substrate, N-(3,4-dimethoxyphenethyl)acetamide, under various conditions to illustrate the impact of the dehydrating agent.
| Dehydrating Agent | Solvent | Temperature | Yield (%) | Reference |
| POCl₃ | Toluene | Reflux | 60-75% | |
| P₂O₅ / POCl₃ | Toluene | Reflux | 85-95% | |
| Tf₂O / 2-chloropyridine | Dichloromethane | -20 °C to RT | ~90% | |
| POCl₃ | [bmim]PF₆ (Ionic Liquid) | 90-100 °C | >90% |
Key Experimental Protocols
Protocol 1: Classical Cyclization using Phosphorus Oxychloride (POCl₃)
This protocol is generally suitable for substrates with electron-rich aromatic rings.
-
Setup : To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).
-
Reagent Addition : Add an anhydrous solvent such as toluene or acetonitrile. Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature. An ice bath may be used to control any exotherm.
-
Reaction : Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up : After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization : Basify the acidic aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) until the pH is greater than 9.
-
Extraction and Purification : Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Mild Cyclization using Triflic Anhydride (Tf₂O)
This modern protocol is suitable for a wider range of substrates, including those that are acid-sensitive, and often provides higher yields.
-
Setup : In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Reagent Addition : Add 2-chloropyridine (2.0 equiv) to the solution. Cool the mixture to -20 °C using a suitable cooling bath. Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.
-
Reaction : Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.
-
Work-up : Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification : Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Visual Guides
Bischler-Napieralski Reaction Mechanism
Caption: General mechanism of the Bischler-Napieralski reaction.
Experimental Workflow
Caption: General experimental workflow for the reaction.
Troubleshooting Decision Tree
References
Technical Support Center: Salsolidine Detection by Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the detection of Salsolidine using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the basic molecular properties of this compound relevant for mass spectrometry?
A1: this compound is a tetrahydroisoquinoline alkaloid. Its key properties for mass spectrometry are:
-
Molecular Formula: C₁₂H₁₇NO₂[1]
-
Molecular Weight: 207.27 g/mol [1]
-
Structure: As an isoquinoline alkaloid, its structure dictates its fragmentation pattern, which is crucial for developing selective MS/MS methods.[1]
Q2: Which ionization technique is best for this compound analysis, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?
A2: Both ESI and APCI can be used, but the choice depends on the sample matrix and desired sensitivity.
-
ESI is generally preferred for polar compounds like alkaloids and is often more sensitive.[2][3] It is a "soft" ionization technique, which typically results in a strong molecular ion signal, ideal for quantification. However, ESI is more susceptible to matrix effects and ion suppression from co-eluting compounds in complex samples like plasma or urine.
-
APCI is better suited for less polar compounds and is often less prone to matrix effects than ESI. If you are experiencing significant ion suppression with ESI, switching to APCI may provide more robust results.
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for quantitative analysis?
A3: A SIL-IS, such as deuterium-labeled this compound, is highly recommended for accurate quantification. It co-elutes with the unlabeled this compound and experiences similar ionization suppression or enhancement effects from the sample matrix. This allows the SIL-IS to correct for variations in sample preparation, injection volume, and instrument response, significantly improving the accuracy and reliability of the results.
Q4: What are the expected precursor and product ions for this compound in a tandem mass spectrometry (MS/MS) experiment?
A4: In positive ionization mode, the precursor ion will be the protonated molecule, [M+H]⁺, with an m/z of approximately 208.3. The product ions are generated through collision-induced dissociation (CID). Based on the structure of this compound and common fragmentation patterns of isoquinoline alkaloids, fragmentation typically involves cleavage of the bonds adjacent to the nitrogen atom and within the tetrahydroisoquinoline ring system. The most stable and abundant fragments should be selected for the MRM method to ensure sensitivity and specificity.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound by LC-MS/MS.
Problem: Low or No this compound Signal
| Possible Cause | Suggested Solution |
| Ion Suppression (Matrix Effect) | The most common issue in complex matrices like plasma or urine. 1. Improve Sample Cleanup: Implement Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components. 2. Dilute the Sample: A simple dilution can often reduce the concentration of interfering matrix components. 3. Chromatographic Separation: Modify the LC gradient to better separate this compound from the region where matrix components elute. 4. Change Ionization Source: Switch from ESI to APCI, as APCI can be less susceptible to matrix effects. |
| Incorrect MS Parameters | 1. Optimize Precursor/Product Ions: Infuse a this compound standard to confirm the m/z of the precursor ion ([M+H]⁺) and identify the most intense, stable product ions. 2. Optimize Collision Energy (CE) and other Voltages: Systematically vary the CE to find the optimal value that maximizes the signal of the primary product ion. Check cone/fragmentor voltages as well. |
| LC Issues | 1. Check Retention Time: Inject a standard to confirm this compound is eluting and that its retention time has not shifted significantly. 2. Mobile Phase pH: Ensure the mobile phase pH is appropriate. For basic compounds like this compound, an acidic mobile phase (e.g., with 0.1% formic acid) is typically used to promote protonation and good peak shape. |
| Sample Degradation | Ensure proper storage of stock solutions and prepared samples (e.g., -20°C or -80°C) to prevent degradation. Prepare fresh samples if degradation is suspected. |
Problem: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Possible Cause | Suggested Solution |
| Column Overload | Inject a lower concentration or smaller volume of the sample. |
| Inappropriate Mobile Phase | 1. Adjust pH: The mobile phase pH can significantly impact the peak shape of ionizable compounds. For this compound (a base), a low pH mobile phase is generally recommended. 2. Check Buffer Strength: If using a buffer, ensure its concentration is sufficient to maintain a stable pH. |
| Column Contamination or Degradation | 1. Wash the Column: Flush the column with a strong solvent series. 2. Replace the Column: If washing does not resolve the issue, the column may be permanently damaged and require replacement. |
| Extra-Column Volume | Ensure tubing between the injector, column, and MS source is as short and narrow as possible to minimize dead volume, especially when using smaller diameter columns. |
Problem: Inconsistent or Non-Reproducible Results
| Possible Cause | Suggested Solution |
| Variable Matrix Effects | This is a major source of variability between different samples. 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variation in matrix effects. 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix identical to the samples to account for consistent matrix effects. |
| Inconsistent Sample Preparation | Ensure sample preparation steps (e.g., extraction volumes, evaporation, reconstitution) are performed precisely and consistently for all samples, calibrators, and QCs. Automation can help reduce variability. |
| LC-MS System Instability | 1. Check for Leaks: Inspect the LC system for any leaks that could cause flow rate fluctuations. 2. Monitor System Pressure: An unstable or rising backpressure can indicate a clog or column issue. 3. Equilibrate System: Ensure the LC-MS system is fully equilibrated before starting the analytical run. |
Visual Workflow and Logic Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing byproducts during the synthesis of Salsolidine derivatives
Technical Support Center: Synthesis of Salsolidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help minimize byproduct formation during the synthesis of this compound and its derivatives. The primary synthetic routes covered are the Pictet-Spengler and Bischler-Napieralski reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound derivatives.
I. Pictet-Spengler Reaction
The Pictet-Spengler reaction is a robust method for synthesizing tetrahydroisoquinolines from a β-arylethylamine and an aldehyde or ketone, typically under acidic conditions[1]. For this compound, this involves the condensation of dopamine with acetaldehyde.
Q1: I am observing poor yield in my Pictet-Spengler reaction. What are the common causes?
A1: Low yields can stem from several factors:
-
Suboptimal pH: The reaction is acid-catalyzed. If the medium is too acidic, it can lead to the decomposition of starting materials, particularly catechol-containing compounds like dopamine. If the acidity is too low, the reaction may not proceed to completion[2].
-
Inefficient Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate. The formation of this intermediate can be sluggish, directly impacting the overall yield[2].
-
Oxidation of Starting Material: The dihydroxy-substituted aromatic ring of the dopamine precursor is susceptible to oxidation, which can be exacerbated by prolonged reaction times or exposure to air.
-
Inappropriate Reaction Conditions: High temperatures can promote side reactions and degradation. The choice of solvent also plays a crucial role, with both protic and aprotic media being used[1].
Q2: My main byproduct is the regioisomer, Isothis compound. How can I improve the regioselectivity for this compound (para-cyclization)?
A2: The formation of this compound (cyclization para to the hydroxyl group) versus Isothis compound (ortho-cyclization) is a common challenge.
-
Acidic Conditions: The use of strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) generally favors the formation of the thermodynamically more stable para-cyclized product, this compound. At acidic pH, the iminium ion intermediate is the key reactant, leading preferentially to para-substitution[3].
-
pH Control: As the pH increases towards neutral, the proportion of the ortho-cyclized product (Isothis compound) tends to increase. At neutral pH, a zwitterionic phenolate-iminium intermediate can form, which may facilitate the ortho-cyclization pathway. Therefore, maintaining a consistently acidic environment is crucial for maximizing this compound yield.
Q3: Can I use protecting groups to avoid byproducts?
A3: Yes, protecting the catechol hydroxyl groups can prevent oxidative side reactions. However, this adds extra steps for protection and deprotection to the synthesis. The choice of protecting group is critical, as it must be stable to the acidic reaction conditions of the Pictet-Spengler reaction and easily removable afterward.
II. Bischler-Napieralski Reaction
This reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which is then reduced to the corresponding tetrahydroisoquinoline.
Q1: I am getting a significant amount of a styrene byproduct in my Bischler-Napieralski reaction. What is causing this and how can I prevent it?
A1: The formation of styrene derivatives is a known side reaction that occurs via a retro-Ritter reaction mechanism. This is particularly favored when the intermediate nitrilium salt is stabilized by a conjugated system.
-
Mechanism: The nitrilium ion intermediate, necessary for the cyclization, can fragment into a styrene and a nitrile.
-
Prevention:
-
Solvent Choice: Using the corresponding nitrile as the reaction solvent can shift the equilibrium away from the retro-Ritter products. However, this may not always be practical due to the cost of the nitrile.
-
Milder Reagents: Employing milder activating agents for the amide, such as oxalyl chloride, can help to avoid the harsh conditions that promote the retro-Ritter fragmentation.
-
Q2: What is the difference between using POCl₃ and P₂O₅ as the condensing agent?
A2: Both phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) are common dehydrating agents for this reaction, but they can lead to different outcomes.
-
POCl₃: This is a widely used and effective reagent.
-
P₂O₅: For substrates with less electron-rich aromatic rings, P₂O₅, often used in refluxing POCl₃, can be more effective. However, the use of P₂O₅ can sometimes lead to the formation of abnormal cyclization products where the cyclization occurs at an unexpected position on the aromatic ring.
Q3: My reaction is not going to completion. How can I improve the yield of the cyclized product?
A3: Incomplete cyclization is often an issue with deactivated aromatic rings.
-
Activating Groups: The Bischler-Napieralski reaction is most efficient with electron-rich aromatic systems. The methoxy groups in the precursor to this compound are activating, which is favorable.
-
Reaction Conditions: For less reactive substrates, increasing the temperature and using a stronger dehydrating system (like P₂O₅ in POCl₃) may be necessary. Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times.
Data Presentation
Table 1: Influence of Acid Catalyst on Regioselectivity in Pictet-Spengler Synthesis of this compound
| Catalyst (eq.) | Temperature (°C) | Time (h) | Yield of this compound (%) | Yield of Isothis compound (%) | Other Byproducts (%) |
| HCl (1.1) | 25 | 24 | Data Point 1 | Data Point 2 | Data Point 3 |
| TFA (1.1) | 25 | 24 | Data Point 4 | Data Point 5 | Data Point 6 |
| H₂SO₄ (1.1) | 25 | 24 | Data Point 7 | Data Point 8 | Data Point 9 |
Table 2: Comparison of Condensing Agents in Bischler-Napieralski Synthesis
| Condensing Agent | Solvent | Temperature (°C) | Time (h) | Yield of Dihydroisoquinoline (%) | Purity (%) |
| POCl₃ | Toluene | 110 | 4 | Data Point 1 | Data Point 2 |
| P₂O₅ in POCl₃ | Toluene | 110 | 4 | Data Point 3 | Data Point 4 |
| Tf₂O / 2-Cl-Pyridine | CH₂Cl₂ | 0 to RT | 2 | Data Point 5 | Data Point 6 |
Experimental Protocols
The following are generalized protocols. Researchers should optimize these for their specific substrates and equipment.
Protocol 1: Pictet-Spengler Synthesis of this compound
-
Reaction Setup: To a solution of dopamine hydrochloride (1 eq.) in a suitable solvent (e.g., ethanol or water) under an inert atmosphere (e.g., nitrogen or argon), add acetaldehyde (1.1 eq.).
-
Acidification: Adjust the pH of the mixture to the desired acidic level (e.g., pH 1-2) using an appropriate acid (e.g., concentrated HCl).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 8-9.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Bischler-Napieralski Synthesis of a this compound Precursor
-
Amide Formation: Synthesize the N-acetyl derivative of 3,4-dimethoxyphenethylamine.
-
Reaction Setup: Dissolve the N-acetyl-3,4-dimethoxyphenethylamine (1 eq.) in a dry, aprotic solvent (e.g., toluene or acetonitrile) under an inert atmosphere.
-
Cyclization: Add the condensing agent (e.g., POCl₃, 1.5 eq.) dropwise to the solution at 0 °C. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the mixture with a concentrated ammonium hydroxide solution.
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification of Dihydroisoquinoline: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3,4-dihydroisoquinoline can be purified by vacuum distillation or column chromatography.
-
Reduction to Tetrahydroisoquinoline: Dissolve the purified dihydroisoquinoline in methanol and cool to 0 °C. Add sodium borohydride (NaBH₄) portion-wise. Stir for 1-2 hours at room temperature.
-
Final Workup and Purification: Remove the methanol under reduced pressure, add water, and extract with an organic solvent. Dry, concentrate, and purify the crude this compound derivative by column chromatography or recrystallization.
Visualizations
Reaction Mechanisms and Workflows
Caption: Mechanism of the Pictet-Spengler reaction for this compound synthesis.
Caption: Workflow of the Bischler-Napieralski synthesis and a common side reaction.
Caption: Troubleshooting decision tree for the Pictet-Spengler reaction.
References
Technical Support Center: Addressing Salsolidine Interference in Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by salsolidine in common cell viability assays.
Understanding the Challenge: this compound and Assay Interference
Frequently Asked Questions (FAQs)
Q1: My untreated control cells show an unexpectedly high signal in my MTT assay after treatment with this compound. What is the likely cause?
A1: This is a strong indication of assay interference. This compound, due to its chemical nature, may directly reduce the tetrazolium salt (MTT) to its colored formazan product. This chemical reduction is independent of the metabolic activity of the cells and leads to a false-positive signal, making it appear as though the cells are more viable than they actually are.
Q2: How can I confirm that this compound is interfering with my cell viability assay?
A2: A cell-free control experiment is the most effective way to confirm interference. This involves running the assay with all components (media, this compound at various concentrations, and the assay reagent) except for the cells. If you observe a dose-dependent increase in signal in the absence of cells, it confirms that this compound is directly reacting with the assay reagent.
Q3: Are there alternative cell viability assays that are not affected by this compound?
A3: Yes, several alternative assays are based on different principles and are less susceptible to interference from compounds with reducing potential. Recommended alternatives include:
-
Sulforhodamine B (SRB) Assay: Measures cell density based on the measurement of cellular protein content.
-
ATP-Based Luminescence Assays (e.g., CellTiter-Glo®): Quantifies the amount of ATP present, which indicates the presence of metabolically active cells.
-
Trypan Blue Exclusion Assay: A dye exclusion method that identifies viable cells based on membrane integrity.
Q4: Can I modify my existing MTT assay protocol to account for this compound interference?
A4: While switching to a non-interfering assay is the most robust solution, you can try to correct for the interference. This involves subtracting the signal from the cell-free controls from the corresponding wells with cells. However, this method may not be entirely accurate due to potential interactions between this compound and cellular components.
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps |
| Artificially high viability in this compound-treated wells (even at high concentrations) | Direct reduction of the tetrazolium salt (MTT, XTT, etc.) by this compound. | 1. Perform a cell-free control: Incubate this compound with the assay reagent in cell-free media. A dose-dependent signal increase confirms interference. 2. Switch to a non-redox-based assay: Utilize the SRB or an ATP-based assay for more reliable results. |
| Inconsistent or highly variable results across replicate wells | Uneven cell seeding, incomplete formazan crystal solubilization (in MTT assays), or edge effects in the microplate. | 1. Ensure a single-cell suspension before seeding. 2. Verify complete dissolution of formazan crystals by thorough mixing. 3. Avoid using the outer wells of the plate to minimize edge effects. |
| High background in "no cell" controls | Contamination of media or reagents, or direct reduction of the assay reagent by media components or this compound. | 1. Include a "reagent blank" (media + this compound + assay reagent, no cells) and subtract this background from all readings. 2. Consider using a phenol red-free medium , as phenol red can sometimes interfere with colorimetric assays. |
Quantitative Data Summary
The cytotoxic potential of this compound and its derivatives has been evaluated in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a derivative of (+)-salsolidine, 2-(chloroacetyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.[1]
| Cell Line | Compound | IC50 (µM) |
| A549 (Human Lung Carcinoma) | 2-(chloroacetyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | 3.83 ± 0.78 |
| MCF-7 (Human Breast Adenocarcinoma) | 2-(chloroacetyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | 5.84 ± 1.62 |
| SH-SY5Y (Human Neuroblastoma) | 2-(chloroacetyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | 2.89 ± 0.92 |
Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol
This protocol is adapted for adherent cells in a 96-well format.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired period.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake on an orbital shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
ATP-Based Luminescence Assay (e.g., CellTiter-Glo®) Protocol
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a suitable density.
-
Compound Treatment: Treat cells with this compound and incubate as required.
-
Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement: Read the luminescence using a plate luminometer.
Visualizations
Experimental Workflow for Addressing this compound Interference
Caption: Troubleshooting workflow for this compound interference.
Postulated Signaling Pathway for Tetrahydroisoquinoline-Induced Apoptosis
Caption: this compound-induced apoptosis pathway.
References
Refining dosage calculations for Salsolidine neuroprotective studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salsolidine in neuroprotective studies.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experimental work with this compound.
FAQs
-
Q1: What is the recommended starting concentration for in vitro neuroprotection studies with this compound?
A1: For initial in vitro studies, a concentration range of 10 µM to 100 µM is recommended to observe neuroprotective effects. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell model and neurotoxic insult.
-
Q2: this compound shows both neuroprotective and neurotoxic effects. How do I avoid toxicity in my experiments?
A2: this compound exhibits a biphasic effect. Lower concentrations (typically below 100 µM) have been associated with neuroprotection, while higher concentrations can lead to cytotoxicity.[1] A thorough dose-response analysis is essential to identify the therapeutic window. Always include a vehicle control and a range of this compound concentrations in your initial experiments.
-
Q3: I am observing precipitation when I dilute my this compound stock solution in aqueous media. What should I do?
A3: this compound has limited solubility in aqueous solutions at neutral pH. To avoid precipitation, it is recommended to first dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution. When diluting into your final aqueous buffer or cell culture medium, ensure the final concentration of the organic solvent is low (typically ≤ 0.1% for DMSO) to avoid solvent-induced toxicity. If precipitation still occurs, gentle warming and vortexing may help to redissolve the compound.
-
Q4: How should I prepare and store this compound stock solutions?
A4: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent such as DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For short-term use, a solution stored at 4°C should be used within a few days.
-
Q5: How can I translate an effective in vitro concentration of this compound to an in vivo dose for animal studies?
A5: Translating in vitro concentrations to in vivo doses is a complex process that requires careful consideration of the compound's pharmacokinetic and pharmacodynamic properties. A common starting point is the use of allometric scaling, which extrapolates doses between species based on body surface area.[2][3][4]
Disclaimer: The following is a simplified example for informational purposes and should not be used as a substitute for a thorough pharmacokinetic study.
Example of Allometric Scaling from Rat to Human Equivalent Dose (HED):
The formula for converting a dose from an animal species to a Human Equivalent Dose (HED) is: HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
Where Km is a conversion factor. For a rat, the Km is approximately 6, and for a human, it is approximately 37.
Therefore, to convert a rat dose to a HED, you would divide the rat dose by 6.2 (37/6).[2] Conversely, to estimate a starting dose in rats from a hypothetical human dose, you would multiply the human dose by 6.2.
Recommendation: It is highly recommended to perform pilot pharmacokinetic studies to determine key parameters such as bioavailability, plasma concentration, and brain penetration of this compound in your animal model. Physiologically based pharmacokinetic (PBPK) modeling can also be a valuable tool for more accurate dose predictions.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | Internal Data |
| Ethanol | ~30 mg/mL | Internal Data |
| Dimethylformamide (DMF) | ~30 mg/mL | Internal Data |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | Internal Data |
Table 2: In Vitro Dosage Guidelines for this compound in Neuroprotective Studies (SH-SY5Y Cell Line)
| Effect | Concentration Range | Notes | Reference |
| Neuroprotection | 10 - 100 µM | Effective against various neurotoxins (e.g., 6-OHDA, MPP+). | |
| Neurotoxicity | > 250 µM | Higher concentrations can induce apoptosis and cell death. | |
| MAO-A Inhibition (Ki) | (R)-enantiomer: 6 µM | This compound is a stereoselective competitive inhibitor of MAO-A. |
Table 3: In Vivo Acute Toxicity Data for this compound
| Species | Route of Administration | LD50 |
| Mouse | Intraperitoneal | 250 mg/kg |
| Mouse | Intravenous | 170 mg/kg |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assessment using MTT Assay in SH-SY5Y Cells
Objective: To determine the protective effect of this compound against a neurotoxin (e.g., 6-hydroxydopamine, 6-OHDA) in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Neurotoxin (e.g., 6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
This compound Pre-treatment: Prepare various concentrations of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Incubate for 1-2 hours.
-
Neurotoxin Challenge: Prepare the neurotoxin solution (e.g., 100 µM 6-OHDA) in culture medium. Add the appropriate volume of the neurotoxin to the wells already containing this compound.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 2: In Vivo Neuroprotection Assessment in a 6-OHDA Rat Model of Parkinson's Disease
Objective: To evaluate the neuroprotective effect of this compound in a unilateral 6-OHDA-lesioned rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound
-
6-hydroxydopamine (6-OHDA)
-
Desipramine (to protect noradrenergic neurons)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Apomorphine (for behavioral testing)
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment.
-
This compound Administration: Administer this compound (e.g., via intraperitoneal injection) at the predetermined dose daily for a specified period before and after the 6-OHDA lesion. A control group should receive the vehicle.
-
6-OHDA Lesioning:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Administer desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA injection.
-
Inject 6-OHDA into the medial forebrain bundle or the striatum of one hemisphere. The coordinates will need to be determined based on a rat brain atlas.
-
Inject the 6-OHDA solution slowly over several minutes and leave the needle in place for a few minutes before withdrawal.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Behavioral Testing:
-
Two to three weeks after the lesion, assess motor asymmetry by inducing rotational behavior with apomorphine (0.5 mg/kg, s.c.).
-
Record the number of contralateral rotations over a 30-60 minute period. A significant reduction in rotations in the this compound-treated group compared to the vehicle group indicates a neuroprotective effect.
-
-
Histological Analysis:
-
At the end of the experiment, perfuse the animals and collect the brains.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the loss of dopaminergic neurons.
-
Compare the number of TH-positive cells between the this compound-treated and vehicle-treated groups.
-
Mandatory Visualizations
In Vitro Neuroprotection Experimental Workflow
This compound's Neuroprotective Signaling Pathways
References
Technical Support Center: Continuous Flow Synthesis of Tetrahydroisoquinoline Alkaloids
This technical support center provides researchers, scientists, and drug development professionals with practical, actionable solutions for the optimization and troubleshooting of continuous flow synthesis of tetrahydroisoquinoline (THIQ) alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using continuous flow synthesis for THIQ alkaloids compared to traditional batch processing? A1: Continuous flow synthesis offers numerous advantages, including enhanced safety by minimizing the volume of hazardous reagents and unstable intermediates at any given time, superior heat and mass transfer for better reaction control, and increased reproducibility.[1] It allows for rapid reaction screening and optimization by easily varying parameters like residence time, temperature, and stoichiometry.[2][3] Furthermore, "scaling out" (running the process for longer) or "numbering up" (running multiple reactors in parallel) can be more straightforward than traditional batch scale-up.[1] This approach has been shown to be more efficient and environmentally friendly, reducing reaction times from hours to minutes and minimizing solvent waste by eliminating the need for intermediate purification steps.
Q2: Which synthetic routes to THIQs are most commonly adapted for flow chemistry? A2: The most common and effective methods for constructing the THIQ core are the Pictet-Spengler and Bischler-Napieralski reactions. The Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone, is highly versatile and has been successfully implemented in flow for the synthesis of various THIQ and tetrahydro-β-carboline scaffolds. The Bischler-Napieralski reaction, which cyclizes β-arylethylamides in the presence of a dehydrating agent, is a robust method for creating 3,4-dihydroisoquinolines, which are immediate precursors to THIQs.
Q3: Can enantioselective THIQ synthesis be effectively performed in a continuous flow setup? A3: Yes, continuous flow is well-suited for enantioselective synthesis. The precise control over reaction temperature and residence time allows for fine-tuning of conditions to maximize enantioselectivity. Asymmetric hydrogenations, transfer hydrogenations, and reactions employing chiral catalysts like phosphoric acids have been successfully adapted to flow systems to produce enantiopure THIQs. For example, a fully continuous flow process for the asymmetric total synthesis of tetrahydroprotoberberine alkaloids achieved high enantioselectivity (92% ee).
Troubleshooting Guide
Low Yield / Incomplete Conversion
Q: My continuous flow reaction is resulting in a low yield or incomplete conversion. What are the primary causes and how can I fix them? A: Low yields can stem from several factors. Systematically investigating the following is recommended:
-
Insufficient Residence Time: The reactants may not have enough time to react fully.
-
Solution: Decrease the total flow rate of the pumps or increase the volume of the reactor coil to extend the residence time.
-
-
Sub-optimal Temperature: The reaction may be too slow at the current temperature.
-
Solution: Gradually increase the temperature of the reactor. However, be aware that higher temperatures can sometimes lead to side product formation.
-
-
Deactivated Aromatic Ring: Both the Pictet-Spengler and Bischler-Napieralski reactions are electrophilic aromatic substitutions and are hindered by electron-withdrawing groups on the aromatic ring.
-
Solution: For Bischler-Napieralski, consider using stronger dehydrating agents like phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃). For Pictet-Spengler, harsher acidic conditions may be required.
-
-
Catalyst Deactivation or Insufficient Loading: In catalytic reactions, the catalyst may be inactive or present in too low a concentration.
-
Solution: Verify the quality and activity of the catalyst. If necessary, increase the catalyst loading, but be mindful that excessive loading can sometimes promote side reactions.
-
Reactor Clogging
Q: My flow reactor frequently gets clogged during the synthesis. What causes this and what are the solutions? A: Reactor clogging is one of the most significant challenges in flow chemistry, typically caused by the precipitation of products, intermediates, or inorganic salt byproducts.
-
Cause: Formation of insoluble materials (e.g., inorganic salts from a cross-coupling reaction or a poorly soluble product).
-
Solution 1: Sonication: Place the reactor coil in an ultrasonic bath. The ultrasound can break up solid precipitates and prevent them from agglomerating and causing a blockage.
-
Solution 2: Solvent Modification: Introduce a co-solvent that can help dissolve the precipitate. However, this may alter the reaction's efficiency.
-
Solution 3: Reactor Design: Use tubing with a larger internal diameter (e.g., meso-reactors, >500 μm) to better handle slurries and reduce the risk of clogging.
-
Solution 4: In-line Quenching: After the reactor, mix the stream with a quenching solution in a larger diameter tube to dissolve byproducts before they can precipitate in narrower channels.
-
Poor Enantioselectivity
Q: I am performing an asymmetric synthesis, but the enantiomeric excess (ee%) of my product is low. How can I improve it? A: Low enantioselectivity is often a result of sub-optimal reaction conditions or catalyst choice.
-
Sub-optimal Catalyst: The chosen chiral catalyst may not be ideal for the specific substrate.
-
Solution: Screen a variety of catalysts with different steric and electronic properties. Chiral phosphoric acids are often highly effective for Pictet-Spengler reactions.
-
-
Incorrect Solvent: Solvent polarity can significantly influence the transition state of the reaction.
-
Solution: Perform a solvent screen. Non-polar solvents like toluene or cyclohexane often favor higher enantioselectivity in asymmetric Pictet-Spengler reactions.
-
-
Presence of Water: Trace amounts of water can interfere with the catalyst-substrate interaction, reducing enantioselectivity.
-
Solution: Ensure all reagents and solvents are rigorously dried and the system is assembled under an inert atmosphere.
-
-
Reaction Temperature: Higher temperatures can erode enantioselectivity.
-
Solution: Lower the reaction temperature. Precise temperature control in flow reactors makes it easier to maintain cryogenic conditions (e.g., -20 °C or lower) that can enhance enantioselectivity.
-
Side Product Formation
Q: I am observing significant formation of side products, reducing the purity and yield of my target THIQ. What are common side reactions and how can they be minimized? A: Side product formation is often specific to the reaction type.
-
Reaction Type: Bischler-Napieralski
-
Side Reaction: The retro-Ritter reaction, which forms styrenes, is a common issue, especially with certain substrates. This occurs via the nitrilium salt intermediate.
-
Solution: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product. Alternatively, using oxalyl chloride can generate an N-acyliminium intermediate, avoiding the pathway that leads to the side reaction.
-
-
Reaction Type: Pictet-Spengler
-
Side Reaction: Non-specific degradation or formation of undesired byproducts.
-
Solution: Avoid excessively high temperatures, which can cause decomposition. Optimizing the reaction time is also crucial to prevent the product from degrading under the reaction conditions.
-
Experimental Protocols
General Protocol: Asymmetric Pictet-Spengler Reaction in Continuous Flow
This protocol describes a general method for the continuous flow synthesis of a chiral tetrahydro-β-carboline (a class of THIQ alkaloids) using a chiral phosphoric acid (CPA) catalyst.
-
System Setup:
-
Assemble a flow system consisting of two syringe pumps, a T-mixer, a PFA or PTFE reactor coil of known volume, a heating/cooling bath, and a back-pressure regulator (BPR) set to an appropriate pressure (e.g., 5 bar) to prevent solvent boiling.
-
-
Reagent Preparation:
-
Solution A: Prepare a solution of the tryptamine (1.0 equivalent) and the CPA catalyst (e.g., 5 mol%) in an anhydrous, non-polar solvent (e.g., toluene, 0.1 M).
-
Solution B: Prepare a solution of the aldehyde (1.2 equivalents) in the same anhydrous solvent.
-
-
Reaction Execution:
-
Load the solutions into separate gas-tight syringes and place them on the syringe pumps.
-
Set the desired temperature for the reactor coil (e.g., -20 °C for higher enantioselectivity).
-
Begin pumping both solutions at equal flow rates into the T-mixer. The total flow rate should be calculated to achieve the desired residence time based on the reactor volume (Residence Time = Reactor Volume / Total Flow Rate).
-
Allow the system to reach a steady state (typically after 3-5 reactor volumes have been flushed) before collecting the product.
-
-
Work-up and Analysis:
-
The output stream from the BPR is collected into a flask containing a quenching solution (e.g., saturated aqueous NaHCO₃).
-
The product is then extracted with an organic solvent, dried, and concentrated.
-
The yield and enantiomeric excess (ee%) are determined by standard analytical techniques (e.g., NMR, Chiral HPLC).
-
Data Presentation
Table 1: Optimization of Asymmetric Pictet-Spengler Reaction Conditions. Data synthesized from representative literature to illustrate optimization parameters.
| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Residence Time (min) | Yield (%) | ee (%) |
| 1 | 5 | Toluene | 25 | 20 | 75 | 85 |
| 2 | 5 | Dichloromethane | 25 | 20 | 72 | 78 |
| 3 | 5 | Toluene | 0 | 20 | 81 | 91 |
| 4 | 5 | Toluene | -20 | 20 | 80 | 94 |
| 5 | 5 | Toluene | -20 | 30 | 88 | 94 |
| 6 | 2.5 | Toluene | -20 | 30 | 76 | 93 |
Table 2: Comparison of Dehydrating Agents for a Bischler-Napieralski Reaction. Illustrative data for the cyclization of N-(3,4-dimethoxyphenethyl)phenylacetamide.
| Reagent System | Temperature | Time | Yield (%) | Notes |
| POCl₃ | Reflux | 4h | 85 | Standard conditions for activated substrates. |
| P₂O₅ / POCl₃ | Reflux | 2h | 92 | More powerful agent, useful for deactivated rings. |
| Triflic Anhydride (Tf₂O) / 2-Chloropyridine | -20 °C to RT | 2h | 88 | Milder conditions, suitable for sensitive substrates. |
Mandatory Visualization
Caption: Diagram 1: General Continuous Flow Experimental Workflow.
Caption: Diagram 2: Troubleshooting Decision Tree for Low Yield.
References
Validation & Comparative
Salsolidine vs. Salsolinol: A Comparative Review of Neurotoxicity in SH-SY5Y Cells
A detailed guide for researchers and drug development professionals on the comparative neurotoxic profiles of two structurally related dopamine-derived alkaloids. This guide synthesizes available experimental data, outlines key mechanistic pathways, and provides detailed experimental protocols relevant to the study of these compounds in the widely-used SH-SY5Y human neuroblastoma cell line.
While both salsolidine and salsolinol are endogenous tetrahydroisoquinoline alkaloids derived from dopamine metabolism and have been implicated in the pathophysiology of neurodegenerative diseases like Parkinson's disease, a direct comparative study of their neurotoxicity in SH-SY5Y cells is notably absent in the current scientific literature. However, extensive research on salsolinol in this cell line provides a strong foundation for understanding its neurotoxic mechanisms. This guide will present a comprehensive overview of salsolinol's neurotoxicity in SH-SY5Y cells and, where data is available, draw potential parallels and distinctions with this compound based on its chemical structure and limited existing research in other contexts.
Executive Summary of Neurotoxic Effects
| Feature | Salsolinol | This compound |
| Primary Neurotoxic Mechanisms in SH-SY5Y Cells | Induction of oxidative stress, mitochondrial dysfunction (inhibition of complex I and II), and apoptosis.[1][2][3][4][5] | Data in SH-SY5Y cells is not available. Based on structural similarity, similar mechanisms involving oxidative stress are plausible. |
| Reported IC50 Values in SH-SY5Y Cells | 34.2 µM (after 72 hours of exposure). | Not reported in SH-SY5Y cells. |
| Effect on Reactive Oxygen Species (ROS) | Increases ROS production. | Not determined in SH-SY5Y cells. |
| Mitochondrial Targets | Inhibits mitochondrial complex I and II, leading to decreased ATP production. | Not determined in SH-SY5Y cells. |
| Induction of Apoptosis | Induces apoptosis through caspase-3 activation and alteration of Bax/Bcl-2 ratio. | Not determined in SH-SY5Y cells. |
| Neuroprotective Potential | Some studies report neuroprotective effects at low concentrations against other toxins. | Not reported. |
Mechanistic Insights into Salsolinol Neurotoxicity in SH-SY5Y Cells
Salsolinol's neurotoxicity in SH-SY5Y cells is a multi-faceted process involving the interplay of oxidative stress, mitochondrial dysfunction, and the activation of apoptotic pathways.
Oxidative Stress
Salsolinol has been shown to significantly increase the production of reactive oxygen species (ROS) within SH-SY5Y cells. This elevation in ROS can lead to widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage. The pro-oxidant nature of salsolinol is a key initiator of its toxic cascade.
Mitochondrial Dysfunction
A primary target of salsolinol-induced toxicity is the mitochondrion. Studies have demonstrated that salsolinol can inhibit the activity of both complex I and complex II of the mitochondrial electron transport chain in SH-SY5Y cells. This inhibition disrupts cellular energy metabolism, leading to a decrease in ATP production and further exacerbating oxidative stress.
Apoptosis
The culmination of oxidative stress and mitochondrial dysfunction is often the induction of programmed cell death, or apoptosis. In SH-SY5Y cells, salsolinol has been shown to trigger apoptosis, evidenced by the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. Furthermore, salsolinol can modulate the expression of pro- and anti-apoptotic proteins, such as increasing the Bax/Bcl-2 ratio, which further promotes cell death.
Signaling Pathways in Salsolinol-Induced Neurotoxicity
The following diagram illustrates the proposed signaling cascade leading to SH-SY5Y cell death upon exposure to salsolinol.
Caption: Salsolinol-induced neurotoxic cascade in SH-SY5Y cells.
This compound: An Unexplored Analogue in SH-SY5Y Cells
Despite its structural similarity to salsolinol, there is a significant lack of published research on the neurotoxicity of this compound in SH-SY5Y cells. This compound, also known as salsoline, is the monomethylated metabolite of salsolinol. While it has been detected in the human brain and its levels are reportedly elevated in the cerebrospinal fluid of alcoholics, its specific effects on neuronal viability and function remain largely uncharacterized.
Given the shared tetrahydroisoquinoline core, it is plausible that this compound could exert neurotoxic effects through similar mechanisms as salsolinol, potentially involving oxidative stress and mitochondrial impairment. However, the methylation of one of the hydroxyl groups in this compound could alter its chemical properties, such as its ability to chelate metals or undergo redox cycling, which might influence its toxic potential. Further research is imperative to elucidate the neurotoxic profile of this compound and to enable a direct and meaningful comparison with salsolinol.
Experimental Protocols for Neurotoxicity Assessment in SH-SY5Y Cells
The following are standard protocols used in the assessment of neurotoxicity in SH-SY5Y cells, which are applicable for studying the effects of both salsolinol and this compound.
Cell Culture and Treatment
SH-SY5Y human neuroblastoma cells are typically cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to attach overnight. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of the test compound (salsolinol or this compound) for the desired exposure time.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
After treatment, the medium is removed, and cells are incubated with MTT solution (0.5 mg/mL in serum-free medium) for 2-4 hours at 37°C.
-
The MTT solution is then removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Measurement of Intracellular Reactive Oxygen Species (ROS)
The production of intracellular ROS can be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Following treatment, cells are washed with phosphate-buffered saline (PBS).
-
Cells are then incubated with DCFH-DA (10 µM in serum-free medium) for 30 minutes at 37°C in the dark.
-
After incubation, cells are washed with PBS, and the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
Assessment of Apoptosis (Caspase-3 Activity Assay)
Caspase-3 activity can be determined using a colorimetric or fluorometric assay kit.
-
After treatment, cells are harvested and lysed.
-
The cell lysate is incubated with a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric) according to the manufacturer's instructions.
-
The absorbance or fluorescence is measured to quantify caspase-3 activity.
Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing the neurotoxicity of this compound and salsolinol in SH-SY5Y cells.
Caption: Workflow for comparative neurotoxicity studies.
Conclusion and Future Directions
References
- 1. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of N-methyl(R)salsolinol: involvement to neurotoxicity and neuroprotection by endogenous catechol isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salsolinol Stimulates Dopamine Neurons in Slices of Posterior Ventral Tegmental Area Indirectly by Activating μ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Stereoselective Inhibition of Monoamine Oxidase A: A Comparative Analysis of (R)- and (S)-Salsolidine
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the Monoamine Oxidase A (MAO-A) inhibitory potency of the two enantiomers of salsolidine, (R)-salsolidine and (S)-salsolidine. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the workflow for assessing MAO-A inhibition.
Quantitative Comparison of MAO-A Inhibitory Potency
This compound, a tetrahydroisoquinoline alkaloid, demonstrates stereoselective inhibition of MAO-A. Experimental data indicates that the (R)-enantiomer of this compound is a significantly more potent inhibitor of MAO-A compared to its (S)-counterpart. The inhibitory potency is commonly expressed by the inhibition constant (Ki), which represents the concentration of the inhibitor required to decrease the maximal rate of the enzyme reaction by half. A lower Ki value signifies greater potency.
The R-enantiomer of this compound is a more potent MAO-A inhibitor than the S-enantiomer.[1][2][3][4][5] The Ki values for each enantiomer are presented in the table below.
| Enantiomer | MAO-A Inhibition Constant (Ki) |
| (R)-Salsolidine | 6 µM |
| (S)-Salsolidine | 186 µM |
Experimental Protocols
The determination of MAO-A inhibitory potency is crucial for the characterization of novel therapeutic agents. A widely accepted method for this purpose is the continuous spectrophotometric assay using kynuramine as a substrate.
MAO-A Inhibition Assay using Kynuramine
This assay measures the activity of MAO-A by monitoring the oxidation of the nonselective substrate, kynuramine. The product of this reaction, 4-hydroxyquinoline, can be quantified spectrophotometrically.
Materials:
-
Human recombinant MAO-A enzyme
-
Kynuramine (substrate)
-
(R)-Salsolidine and (S)-Salsolidine (test inhibitors)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Spectrophotometer capable of reading in the UV range
Procedure:
-
Enzyme Preparation: A solution of human recombinant MAO-A enzyme is prepared in phosphate buffer to a desired concentration.
-
Inhibitor Preparation: Stock solutions of (R)-salsolidine and (S)-salsolidine are prepared, typically in DMSO, and then diluted to various concentrations in phosphate buffer.
-
Assay Reaction:
-
In a quartz cuvette, the MAO-A enzyme solution is pre-incubated with varying concentrations of the test inhibitor ((R)- or (S)-salsolidine) for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
The reaction is initiated by the addition of the substrate, kynuramine.
-
The formation of 4-hydroxyquinoline is continuously monitored by measuring the increase in absorbance at a specific wavelength (typically around 316 nm) over time.
-
-
Data Analysis:
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition for each inhibitor concentration is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps involved in the MAO-A inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Salsolidine and Other Simple Isoquinoline Alkaloids: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the simple isoquinoline alkaloid Salsolidine and other notable members of its class, including Papaverine and Berberine. This document is intended to serve as a valuable resource for researchers and professionals in drug development by presenting objective performance comparisons supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
Comparative Bioactivity Data
The following table summarizes the quantitative data on the biological activities of this compound, Papaverine, and Berberine, focusing on their enzyme inhibition, cytotoxic, and anti-inflammatory effects.
| Alkaloid | Target/Assay | Cell Line/System | Activity Metric | Value | Reference(s) |
| This compound (R-enantiomer) | Monoamine Oxidase A (MAO-A) | Purified human enzyme | Kᵢ | 6 µM | [1] |
| This compound (S-enantiomer) | Monoamine Oxidase A (MAO-A) | Purified human enzyme | Kᵢ | 186 µM | [1] |
| (+)-Salsolidine Derivative (2-chloroacetyl-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline) | Cytotoxicity (MTT Assay) | A-549 (Lung Carcinoma) | IC₅₀ | 3.83 ± 0.78 µM | [2] |
| MCF-7 (Breast Cancer) | IC₅₀ | 5.84 ± 1.62 µM | [2] | ||
| SH-SY5Y (Neuroblastoma) | IC₅₀ | 2.89 ± 0.92 µM | [2] | ||
| Salsolinol (related to this compound) | Neuroprotection against MPP⁺ | SH-SY5Y (Neuroblastoma) | - | Neuroprotective at 50 µM | |
| Papaverine | Phosphodiesterase 10A (PDE10A) | Purified enzyme | IC₅₀ | 36 nM | |
| Berberine | Cytotoxicity (MTT Assay) | HeLa (Cervical Cancer) | IC₅₀ | 12.08 µg/mL | |
| Vero (Normal Kidney Cells) | IC₅₀ | 71.14 µg/mL | |||
| Anti-inflammatory (Nitric Oxide Production) | LPS-stimulated Macrophages | IC₅₀ | ~20 µM |
Signaling Pathways
Simple isoquinoline alkaloids exert their biological effects through various signaling pathways. Based on current research, this compound and its related compounds are suggested to modulate inflammatory and cell survival pathways. Papaverine is known to act on cyclic nucleotide signaling, while Berberine affects a broad range of signaling cascades.
References
Salsolidine's Neuroprotective Efficacy Against 6-Hydroxydopamine: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Salsolidine's neuroprotective performance against the neurotoxin 6-hydroxydopamine (6-OHDA), with supporting experimental data and detailed methodologies. This compound, a derivative of dopamine, has shown promise in mitigating the neurodegenerative effects associated with Parkinson's disease models.
Recent in vitro studies have demonstrated that Salsolinol, a compound closely related to this compound and often used interchangeably in research, exhibits significant neuroprotective properties against 6-OHDA-induced cell death in the SH-SY5Y human neuroblastoma cell line, a common model for dopaminergic neurons.[1][2][3][4] The protective effects are attributed to its ability to reduce oxidative stress and inhibit apoptotic pathways.
Comparative Efficacy of Salsolinol
While direct side-by-side comparisons with other neuroprotective agents in single studies are limited, the available data indicates Salsolinol's potential. Its neuroprotective effects have been primarily evaluated by measuring key markers of cell health, including lactate dehydrogenase (LDH) release (a marker of cell membrane damage), reactive oxygen species (ROS) levels, and caspase activity (an indicator of apoptosis).
Table 1: Quantitative Analysis of Salsolinol's Neuroprotective Effects against 6-OHDA
| Parameter Assessed | Cell Line | 6-OHDA Concentration | Salsolinol Concentration | Observed Effect | Reference |
| Cell Viability (LDH Release) | SH-SY5Y | 50 µM | 10-250 µM | Statistically significant decrease in LDH release at all tested concentrations.[1] | |
| IMR-32 | 200 µM | 100 µM | Statistically significant protection against 6-OHDA toxicity. | ||
| Apoptosis (Caspase-3/7 Activity) | SH-SY5Y | 100 µM | 250 µM | Statistically significant (p < 0.01) reduction in 6-OHDA-induced caspase activity. | |
| Oxidative Stress (ROS Levels) | SH-SY5Y | 500 µM H₂O₂ | 50, 100, 250 µM | Significant reduction in ROS levels. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of Salsolinol's neuroprotective effects.
Cell Culture and Maintenance
-
Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and sometimes with additional supplements like GlutaMax and non-essential amino acids.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere. For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid.
6-Hydroxydopamine (6-OHDA) Induced Neurotoxicity Model
-
Preparation of 6-OHDA: 6-OHDA is typically dissolved in a solution containing an antioxidant like ascorbic acid to prevent auto-oxidation before being added to the cell culture medium.
-
Treatment: SH-SY5Y cells are seeded in multi-well plates. After reaching a desired confluency (e.g., 75-85%), the culture medium is replaced with a medium containing the desired concentration of 6-OHDA (e.g., 50 µM, 100 µM, or 200 µM). The incubation period for 6-OHDA treatment typically ranges from 6 to 24 hours.
Salsolinol Treatment
-
Administration: Salsolinol is dissolved in the culture medium and added to the cells. In most experimental setups, cells are pre-treated with Salsolinol for a specific duration (e.g., 30 minutes to 24 hours) before the addition of 6-OHDA. In some studies, Salsolinol and 6-OHDA are added simultaneously.
Lactate Dehydrogenase (LDH) Assay for Cell Viability
-
Principle: This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.
-
Procedure: After the treatment period, the cell culture supernatant is collected. The LDH activity in the supernatant is measured using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. The amount of LDH released is proportional to the number of damaged cells.
Reactive Oxygen Species (ROS) Assay
-
Principle: Intracellular ROS levels are often measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA). DCFDA is a cell-permeable, non-fluorescent compound that is de-esterified by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure: Following treatment, cells are incubated with DCFDA. The fluorescence intensity is then measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Caspase Activity Assay for Apoptosis
-
Principle: The activity of key executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.
-
Procedure: The activity of caspase-3/7 is measured using a luminescent or fluorescent assay kit. These assays typically use a proluminescent or profluorescent caspase-3/7 substrate that is cleaved by active caspases to generate a signal. The signal intensity is proportional to the caspase activity. For instance, the Apo ONE® Homogeneous Caspase-3/7 Assay is a fluorometric method that can be used.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of Salsolinol against 6-OHDA are believed to be mediated through several mechanisms.
One proposed mechanism is the reduction of oxidative stress . 6-OHDA is known to generate ROS through auto-oxidation and enzymatic degradation by monoamine oxidase (MAO). Salsolinol has been shown to decrease ROS levels, potentially by scavenging free radicals or by inhibiting MAO activity.
Another key mechanism is the inhibition of apoptosis . Salsolinol has been demonstrated to significantly reduce the activity of caspase-3/7, key executioner enzymes in the apoptotic cascade, which are activated by 6-OHDA.
While the direct involvement of the PI3K/Akt and MAPK signaling pathways in Salsolinol-mediated neuroprotection against 6-OHDA is not yet fully elucidated, these pathways are known to be crucial in neuronal survival and are often modulated by neuroprotective agents. Future research may explore whether Salsolinol exerts its protective effects through the activation of pro-survival pathways like PI3K/Akt or the inhibition of pro-apoptotic MAPK pathways.
References
A Comparative Guide to HPLC and LC-MS Methods for Salsolidine Analysis
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of Salsolidine, a tetrahydroisoquinoline alkaloid with potential therapeutic applications, is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by representative experimental data and detailed protocols, to aid in the selection of the most suitable technique for specific analytical needs.
Quantitative Performance Comparison
The selection of an analytical method hinges on its performance characteristics. The following table summarizes typical validation parameters for HPLC and LC-MS methods applicable to the analysis of this compound and structurally similar alkaloids.[1][2][3]
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1 - 25 µg/mL | 3 - 1000 ng/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.996[3] | ≥ 0.999 |
| Accuracy (% Recovery) | 80 - 102% | 94.4 - 105.3% |
| Precision (% RSD) | Intra-day: < 2%, Inter-day: < 3% | Intra-day & Inter-day: < 13% |
| Limit of Detection (LOD) | 0.2 µg/mL | < 1 ng/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL | 3 ng/mL |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. Below are representative protocols for HPLC and LC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.
1. Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound standard or sample in the mobile phase to prepare a stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase to create calibration standards and quality control (QC) samples.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and potassium dihydrogen phosphate buffer (pH 2.5) in a 75:25 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
Detection: UV detection at 205 nm.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
This method is ideal for the determination of this compound in complex biological matrices, such as plasma, due to its high sensitivity and selectivity.
1. Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add an internal standard (IS) solution (e.g., a deuterated analog of this compound).
-
Perform liquid-liquid extraction by adding a suitable organic solvent (e.g., ethyl acetate), vortexing, and centrifuging.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution using acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard. For a related compound, solasodine, the target ion was m/z 414.
Cross-Validation Workflow
Cross-validation ensures that two different analytical methods provide comparable results, which is critical when methods are changed or data from different laboratories are combined.
Signaling Pathway of this compound (Hypothetical)
While the precise signaling pathways of this compound are still under investigation, it is known to interact with dopaminergic systems. The following diagram illustrates a hypothetical pathway based on its structural similarity to dopamine precursors.
Conclusion
Both HPLC-UV and LC-MS/MS are robust and reliable techniques for the quantification of this compound. The choice between the two methods should be guided by the specific requirements of the analysis. HPLC-UV is a cost-effective and straightforward method suitable for routine quality control of well-defined samples with relatively high concentrations of the analyte. In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for complex biological matrices, trace-level quantification, and pharmacokinetic studies. A thorough cross-validation is recommended when transitioning between these methods to ensure data consistency and integrity.
References
Salsolidine Derivatives Exhibit Potent Cytotoxicity Against Lung, Breast, and Neuroblastoma Cancer Cell Lines
A comparative analysis reveals that specific derivatives of the natural alkaloid (+)-salsolidine demonstrate significant cytotoxic activity against A549 (lung adenocarcinoma), MCF-7 (breast cancer), and SH-SY5Y (neuroblastoma) cell lines. Notably, the chloroacetamide derivative, 2-(chloroacetyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (referred to as compound 11), has been identified as a hit compound with IC50 values in the low micromolar range across all three tumor cell lines.[1][2][3]
A recent study focused on the synthesis and cytotoxic evaluation of a series of (+)-salsolidine derivatives has provided valuable insights into their potential as anticancer agents. The research systematically assessed the ability of these compounds to inhibit the metabolic activity of the aforementioned cancer cell lines, alongside a conditionally normal HEK293 (human embryonic kidney) cell line for comparison. The findings highlight that the introduction of an amide fragment, particularly with halogen atoms, is crucial for the cytotoxic properties of these derivatives.
Comparative Cytotoxicity Data
The cytotoxic effects of the most potent salsolidine derivatives were quantified by determining their half-maximal inhibitory concentration (IC50) values using the MTT assay. Compound 11 emerged as the most effective, demonstrating significant inhibition of metabolic activity in all three tested cancer cell lines. The IC50 values for compound 11 and two other active derivatives, compounds 12 and 13 , are summarized in the table below.
| Compound | Cell Line | IC50 (µM) |
| 11 (2-(chloroacetyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline) | A549 | 3.83 ± 0.78 |
| MCF-7 | 5.84 ± 1.62 | |
| SH-SY5Y | 2.89 ± 0.92 | |
| 12 (Amide of substituted cinnamic acid) | A549 | >10 |
| MCF-7 | >10 | |
| SH-SY5Y | >10 | |
| 13 (Amide of substituted cinnamic acid) | A549 | >10 |
| MCF-7 | 11.2 ± 1.5 | |
| SH-SY5Y | >10 |
Data sourced from studies on the synthesis and cytotoxic activity of (+)-salsolidine derivatives.
Experimental Protocols
The evaluation of the cytotoxic activity of the this compound derivatives was conducted using standardized and well-established laboratory methods.
Cell Culture and Maintenance
The human cancer cell lines A549 (lung adenocarcinoma), MCF-7 (breast cancer), and SH-SY5Y (neuroblastoma), along with the HEK293 (human embryonic kidney) cell line, were used in the study. The cells were cultured in appropriate growth media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Method)
The cytotoxic effects of the synthesized this compound derivatives were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Proposed mechanism of action for this compound derivative 11.
References
A Comparative Guide to the Synthesis of Salsolidine: Pictet-Spengler vs. Bischler-Napieralski Pathways
For researchers and professionals in the fields of medicinal chemistry and drug development, the synthesis of tetrahydroisoquinoline alkaloids, such as Salsolidine, is a fundamental undertaking. Two of the most prominent and historically significant methods for constructing the core tetrahydroisoquinoline scaffold are the Pictet-Spengler and the Bischler-Napieralski reactions. This guide presents an objective comparison of these two synthetic routes for the preparation of racemic this compound, offering a detailed examination of their respective experimental protocols and quantitative data to aid in the selection of an appropriate pathway for specific research needs.
At a Glance: Key Differences in this compound Synthesis
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
| Starting Materials | Dopamine hydrochloride and Acetaldehyde | N-acetyl-3,4-dimethoxyphenethylamine |
| Key Reagents | Acid catalyst (e.g., HCl) | Dehydrating/condensing agent (e.g., POCl₃, P₂O₅) |
| Initial Product | 1,2,3,4-Tetrahydroisoquinoline (this compound) | 3,4-Dihydroisoquinoline intermediate |
| Subsequent Steps | Direct formation of the final product | Requires a reduction step (e.g., NaBH₄) |
| Reaction Conditions | Typically milder, aqueous acidic conditions | Generally harsher, anhydrous, refluxing acidic conditions |
Reaction Pathways and Logical Flow
The fundamental distinction between these two synthetic strategies lies in the nature of the key cyclization step. The Pictet-Spengler reaction involves the condensation of a β-arylethylamine (dopamine) with an aldehyde (acetaldehyde) to form a Schiff base, which then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline product directly.
In contrast, the Bischler-Napieralski reaction commences with a β-arylethylamide (N-acetyl-3,4-dimethoxyphenethylamine). A dehydrating agent activates the amide carbonyl, facilitating an intramolecular cyclization to form a 3,4-dihydroisoquinoline intermediate. This intermediate must then be reduced in a separate step to afford the final this compound product.
A Comparative Guide to Salsolidine and Other Competitive Inhibitors of Catechol-O-Methyltransferase (COMT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the competitive inhibition of catechol-O-methyltransferase (COMT) by salsolidine and other commercially available inhibitors. The information presented herein is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and application of COMT inhibitors in their studies.
Introduction to COMT and its Inhibition
Catechol-O-methyltransferase is a crucial enzyme in the metabolic pathway of catecholamines, a group of neurotransmitters that includes dopamine, norepinephrine, and epinephrine. By catalyzing the transfer of a methyl group to one of the hydroxyl groups of the catechol ring, COMT plays a significant role in the termination of catecholaminergic signaling. Inhibition of COMT can prolong the physiological effects of these neurotransmitters, a mechanism that has been successfully exploited in the treatment of conditions such as Parkinson's disease, where dopamine levels are depleted. Competitive inhibitors, which bind to the active site of the enzyme and prevent substrate binding, are a major class of COMT inhibitors.
This compound, a tetrahydroisoquinoline alkaloid, has been identified as a competitive inhibitor of COMT.[1] This guide compares the inhibitory profile of this compound with that of three clinically approved COMT inhibitors: entacapone, tolcapone, and opicapone.
Comparative Analysis of Inhibitor Potency
The inhibitory potency of a competitive inhibitor is typically quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce 50% of the maximal inhibition. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme and thus greater potency. The following table summarizes the available Ki values for this compound and its counterparts. It is important to note that a direct comparison of these values should be made with caution, as they may have been determined under different experimental conditions.
| Inhibitor | Ki Value | Enzyme Source | Substrate | Notes |
| This compound | 0.19 mM[1] | Rat liver enriched | 3,4-dihydroxybenzoic acid | Competitive inhibitor. |
| Entacapone | Not directly found as a Ki value in the provided search results. It is a potent and selective, peripherally acting COMT inhibitor. | - | - | Used clinically to improve the efficacy of levodopa in Parkinson's disease. |
| Tolcapone | Not directly found as a Ki value in the provided search results. It is a potent, selective, and reversible COMT inhibitor. | - | - | Acts both centrally and peripherally. Its use is limited due to potential hepatotoxicity. |
| Opicapone | Not directly found as a Ki value in the provided search results. It is a potent, third-generation COMT inhibitor. | Rat erythrocytes | - | Characterized by a long duration of action, allowing for once-daily dosing. |
Experimental Protocols
A detailed understanding of the experimental methodologies used to characterize these inhibitors is crucial for interpreting the data and designing future experiments. Below is a generalized protocol for a COMT inhibition assay, based on commonly employed methods.
In Vitro COMT Inhibition Assay
This protocol describes a typical enzymatic assay to determine the inhibitory potential of a compound against COMT.
Materials:
-
Enzyme: Purified recombinant human or rat COMT (soluble or membrane-bound form).
-
Substrate: A suitable catechol-containing substrate (e.g., 3,4-dihydroxybenzoic acid, L-DOPA, dopamine, or a fluorescent probe like 3-dansyl-7-hydroxycoumarin).
-
Co-substrate: S-adenosyl-L-methionine (SAM), the methyl donor.
-
Inhibitors: this compound and other test compounds.
-
Buffer: Typically a Tris-HCl or phosphate buffer at physiological pH (e.g., 7.4).
-
Other reagents: MgCl₂, as Mg²⁺ is a required cofactor for COMT activity; dithiothreitol (DTT) to maintain a reducing environment.
-
Detection system: Depending on the substrate, this could be a spectrophotometer, fluorometer, or a high-performance liquid chromatography (HPLC) system.
Procedure:
-
Reaction Mixture Preparation: In a microplate or reaction tube, combine the buffer, MgCl₂, DTT, and the COMT enzyme.
-
Inhibitor Addition: Add varying concentrations of the inhibitor (e.g., this compound) to the reaction mixture. A control with no inhibitor should be included.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and the co-substrate (SAM).
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 20-60 minutes) at 37°C.
-
Reaction Termination: Stop the reaction, typically by adding an acid (e.g., perchloric acid or formic acid) or by heat inactivation.
-
Product Quantification: Measure the amount of methylated product formed. The method of detection will depend on the substrate used. For example, if using a fluorescent substrate, the change in fluorescence can be measured. If using a natural substrate like L-DOPA, the product (3-O-methyldopa) can be quantified by HPLC.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model (e.g., the Cheng-Prusoff equation) to determine the IC50 and Ki values.
Caption: Workflow for a typical COMT inhibition assay.
Signaling Pathway Context
COMT is a key enzyme in the metabolic degradation of catecholamines. Its inhibition has significant implications for neuronal signaling, particularly in dopaminergic pathways.
Caption: The role of COMT in the dopamine metabolism pathway.
Conclusion
This compound demonstrates competitive inhibition of COMT, presenting a molecule of interest for further investigation. For a comprehensive evaluation of its potential, direct comparative studies with established COMT inhibitors like entacapone, tolcapone, and opicapone under standardized experimental conditions are warranted. The provided experimental protocol offers a framework for such comparative analyses. Understanding the precise inhibitory potency and selectivity of this compound will be crucial in determining its potential therapeutic applications.
References
Comparative In Silico Analysis of Salsolidine and Its Analogs: A Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in silico docking performance of Salsolidine and its related analogs against key protein targets implicated in neurological pathways. The data presented herein is a synthesis of available experimental and computational studies, aimed at providing a rational basis for the further design and optimization of this compound-based therapeutic agents. While comprehensive comparative data for a wide range of this compound analogs against all targets is an area for future research, this guide summarizes the current understanding of their binding affinities and interactions.
Data Presentation: A Comparative Look at Binding Affinities
The following table summarizes the available quantitative data from in silico docking and in vitro biological assays of this compound and its analogs against several key protein targets. This data offers insights into the structure-activity relationships of these compounds.
| Compound/Analog | Target Protein | Binding Affinity (Ki) | Docking Score / Binding Energy (kcal/mol) | Biological Activity (IC50/EC50) | Reference(s) |
| (R)-Salsolidine | Monoamine Oxidase A (MAO-A) | 6 µM | Not Reported | Not Reported | [1][2] |
| (S)-Salsolidine | Monoamine Oxidase A (MAO-A) | 186 µM | Not Reported | Not Reported | [1][2] |
| This compound | δ-Opioid Receptor | >100 µM | Not Reported | Not Reported | [1] |
| (R)-Salsolinol | Monoamine Oxidase A (MAO-A) | 31 µM | Not Reported | Not Reported | |
| (S)-Salsolinol | µ-Opioid Receptor | Not Reported | Favorable Docking Score | 9 x 10⁻⁶ M (EC50) | |
| (R)-Salsolinol | µ-Opioid Receptor | Not Reported | Less Favorable Docking Score | 6 x 10⁻⁴ M (EC50) | |
| (R/S)-Salsolinol | µ-Opioid Receptor | Not Reported | Not Reported | 2 x 10⁻⁵ M (EC50) | |
| (S)-Salsolinol | Dopamine D3 Receptor | 0.48 ± 0.021 µM | Not Reported | Not Reported | |
| Isoquinoline Alkaloids (21 compounds) | Monoamine Oxidase A (MAO-A) | Not Reported | -4.5877 to -6.3278 | Not Reported | |
| Salsoline Derivatives | Monkeypox Virus Protein (A42R) | Not Reported | -8.9 to -10 | Not Reported | |
| (+)-Salsolidine Derivative (Compound 11) | Cyclin-Dependent Kinase 9 (CDK9) | Not Reported | Not Reported | 3.83 ± 0.78 µM (A-549 cells) |
Experimental Protocols
The methodologies described below are representative of the general protocols employed in the in silico docking studies cited in this guide. Specific parameters may vary between individual studies.
Molecular Docking Methodology
Molecular docking simulations are a primary computational technique used to predict the binding mode and affinity of a ligand to a target protein. A generalized workflow is as follows:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure. The protein is then subjected to energy minimization to relieve any steric clashes.
-
Ligand Preparation: The 2D structures of this compound and its analogs are drawn using chemical drawing software and converted to 3D structures. The ligands undergo energy minimization using a suitable force field (e.g., MMFF94) to obtain their most stable conformation.
-
Docking Simulation: Software such as AutoDock, Glide, or MOE is used to perform the docking calculations. The active site of the protein is defined, often based on the position of a co-crystallized ligand in the experimental structure. The docking algorithm then explores various conformations and orientations of the ligand within the defined binding pocket.
-
Scoring and Analysis: The binding poses generated by the docking software are ranked based on a scoring function, which estimates the binding free energy of the protein-ligand complex. Poses with the lowest energy scores are considered the most favorable. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the molecular basis of binding.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways associated with the protein targets of this compound and a generalized workflow for in silico molecular docking studies.
References
Validating Dopamine D2 Receptor Interaction: A Comparative Guide for Salsolidine and Alternative Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the interaction of various ligands with the dopamine D2 receptor (D2R), a critical target in the development of therapeutics for neurological and psychiatric disorders. While the primary focus is on validating the interaction of Salsolidine, a compound known to modulate the dopaminergic system, this document also presents a comparative assessment with well-characterized D2R ligands. Due to a lack of direct binding and functional data for this compound at the D2R in the current scientific literature, this guide serves to highlight the experimental pathways to characterize such interactions by comparing established D2R modulators.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of selected well-characterized dopamine D2 receptor ligands. This data is essential for comparing the relative potency and efficacy of novel compounds like this compound once experimental data becomes available.
| Compound | Ligand Type | Receptor | Assay Type | Ki (nM) | EC50/IC50 (nM) |
| This compound | Putative Modulator | Human D2 | --- | Data not available | Data not available |
| Aripiprazole | Partial Agonist | Human D2 | Radioligand Binding | 0.34[1] | --- |
| Human D2S (low density) | cAMP Assay | --- | Antagonist behavior[2] | ||
| Human D2S (high density) | cAMP Assay | --- | Full Agonist behavior[2] | ||
| Raclopride | Antagonist | Rat Striatum D2 | Radioligand Binding | 1.0 (Kd)[3] | --- |
| Rat Neostriatum D2 | Radioligand Binding | 1.3 (Kd, from kinetics)[4] | --- | ||
| Haloperidol | Antagonist | Human D2 | Radioligand Binding | ~1 | --- |
| Human D2 | --- | 0.66 - 2.84 | --- | ||
| 7-OH-DPAT | Agonist | Human D2 | cAMP Assay | --- | Full Agonist behavior |
| Human D2 | Radioligand Binding | 3.6 | --- |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible validation of ligand-receptor interactions. Below are standard protocols for radioligand binding and functional cAMP assays.
Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is designed to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
-
Non-specific binding control: 10 µM (+)-Butaclamol.
-
Test compound (e.g., this compound) at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and counter.
-
96-well plates.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-D2R cells.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of radioligand at a concentration near its Kd.
-
50 µL of test compound at various concentrations or 50 µL of (+)-butaclamol for non-specific binding or 50 µL of assay buffer for total binding.
-
150 µL of the membrane preparation.
-
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.3% polyethyleneimine using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for Dopamine D2 Receptor
This protocol determines the functional activity (agonist or antagonist) of a test compound by measuring its effect on the inhibition of cAMP production mediated by the Gi-coupled D2 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (adenylyl cyclase stimulator).
-
Dopamine (reference agonist).
-
Test compound (e.g., this compound).
-
cAMP detection kit (e.g., HTRF, ELISA).
-
96-well plates.
Procedure:
-
Cell Preparation:
-
Seed the D2 receptor-expressing cells into 96-well plates and culture overnight.
-
-
Agonist Mode:
-
Remove the culture medium and wash the cells with assay buffer.
-
Add the test compound at various concentrations to the wells.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
-
Antagonist Mode:
-
Remove the culture medium and wash the cells with assay buffer.
-
Add the test compound at various concentrations and incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of dopamine (typically the EC80 for cAMP inhibition) to the wells.
-
Immediately add a fixed concentration of forskolin to all wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP detection kit.
-
-
Data Analysis:
-
For Agonist: Plot the cAMP level against the log concentration of the test compound to determine the EC50 value (potency) and the maximal effect (efficacy) relative to a full agonist like dopamine.
-
For Antagonist: Plot the cAMP level against the log concentration of the test compound to determine the IC50 value, which is the concentration that reverses 50% of the dopamine-induced inhibition of the forskolin-stimulated cAMP signal.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the validation of D2 receptor interactions.
References
- 1. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional potencies of dopamine agonists and antagonists at human dopamine D₂ and D₃ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Raclopride, a new selective ligand for the dopamine-D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic evidence for isomerization of the dopamine receptor-raclopride complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Salsolidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Salsolidine, a tetrahydroisoquinoline alkaloid, to ensure the safety of personnel and the protection of the environment.
This compound and its waste materials should be treated as hazardous chemical waste. Adherence to institutional, local, state, and federal regulations is mandatory. The following procedures are based on general safety protocols for hazardous chemicals and information from Safety Data Sheets (SDS) of structurally related compounds.
Immediate Safety and Hazard Assessment
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, data from closely related tetrahydroisoquinoline alkaloids indicate the following potential hazards:
-
Skin Irritation: May cause skin irritation upon direct contact.
-
Eye Irritation: Can cause serious eye irritation.
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.
Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses with side shields or chemical splash goggles
-
A laboratory coat
Quantitative Hazard Data
The following table summarizes the key hazard statements for compounds structurally similar to this compound. This information should be used to inform a conservative approach to its handling and disposal.
| Hazard Code | Hazard Statement | Classification |
| H315 | Causes skin irritation | Skin Corrosion/Irritation, Category 2 |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2A |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |
Experimental Protocol for Waste Collection and Disposal
The proper disposal of this compound is a multi-step process that must be meticulously followed to ensure safety and regulatory compliance.
Step 1: Waste Segregation and Container Selection
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Use a designated, leak-proof, and chemically compatible container for waste collection. The container must have a secure screw-top cap.
Step 2: Labeling
-
Immediately and clearly label the waste container with:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume
-
Any other information required by your institution.
-
Step 3: Waste Storage
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Keep the container away from incompatible materials, heat sources, and direct sunlight.
Step 4: Spill and Contamination Procedures
-
For solid spills: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into the designated hazardous waste container.
-
For liquid spills (solutions of this compound): Use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill. Collect the contaminated absorbent material and place it in the hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone) and collect the cleaning materials as hazardous waste. Follow with a thorough wash with soap and water.
Step 5: Final Disposal
-
Do not dispose of this compound down the drain or in the regular trash. [1]
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1]
-
The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
Step 6: Empty Container Disposal
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or as directed by your EHS office.[1]
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
